Product packaging for Dioleoyl lecithin(Cat. No.:)

Dioleoyl lecithin

Cat. No.: B1233198
M. Wt: 787.1 g/mol
InChI Key: SNKAWJBJQDLSFF-YEUCEMRASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Dioleoyl phosphatidylcholine is a phosphatidylcholine in which the phosphatidyl acyl groups are both oleoyl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H85NO8P+ B1233198 Dioleoyl lecithin

Properties

Molecular Formula

C44H85NO8P+

Molecular Weight

787.1 g/mol

IUPAC Name

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21-

InChI Key

SNKAWJBJQDLSFF-YEUCEMRASA-O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Dioleoyl Lecithin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Advanced Research and Pharmaceutical Development

This technical guide provides an in-depth analysis of the physicochemical properties of dioleoyl lecithin, also known as dioleoylphosphatidylcholine (DOPC). موجز in a clear and concise format, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this critical phospholipid. The guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex processes through diagrams, offering a thorough understanding of DOPC's behavior and function.

Core Physicochemical Properties

This compound is a naturally occurring phospholipid that plays a crucial role in the structure and function of biological membranes. Its amphipathic nature, consisting of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails, dictates its self-assembly into various structures in aqueous environments, most notably liposomes. Understanding its fundamental physicochemical properties is paramount for its application in drug delivery systems, membrane biophysics, and as a model for biological membranes.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReferences
Molecular Formula C₄₄H₈₄NO₈P[1]
Molecular Weight 786.1 g/mol [1]
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC, 18:1 (Δ9-Cis) PC
Appearance Crystalline solid[1]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) -17 to -20 °C
Critical Micelle Concentration (CMC) in bulk oil 20 µM (at 45 °C), 50 µM (at room temperature)[2]

Table 1: Key Physicochemical Properties of this compound (DOPC)

SolventSolubilityReferences
Ethanol ~25 mg/mL[1]
Chloroform ~20 mg/mL[1]
Water Insoluble (forms liposomes)

Table 2: Solubility of this compound (DOPC) in Various Solvents

Experimental Protocols

Accurate characterization of this compound's properties relies on robust experimental methodologies. This section details the protocols for two fundamental techniques used to determine its transition temperature and critical micelle concentration.

Determination of Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine the phase transition temperature of lipids.

Protocol:

  • Sample Preparation:

    • Prepare a suspension of this compound liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the lipid suspension typically ranges from 1 to 10 mg/mL.

    • Ensure the liposomes are unilamellar by techniques such as extrusion or sonication.

  • Instrument Setup:

    • Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

    • Use an empty hermetically sealed pan as a reference.

  • Measurement:

    • Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan and hermetically seal it.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected transition temperature (e.g., -40 °C for DOPC).

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the transition temperature (e.g., 20 °C for DOPC).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak on the thermogram.

    • The temperature at the peak maximum is taken as the transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Prepare DOPC Liposome Suspension prep2 Ensure Unilamellar Vesicles prep1->prep2 dsc1 Calibrate DSC Instrument prep2->dsc1 dsc2 Load Sample and Reference dsc1->dsc2 dsc3 Equilibrate at Low Temperature dsc2->dsc3 dsc4 Heat at Constant Rate dsc3->dsc4 analysis1 Record Heat Flow vs. Temperature dsc4->analysis1 analysis2 Identify Endothermic Peak analysis1->analysis2 analysis3 Determine Tm and ΔH analysis2->analysis3

DSC Experimental Workflow
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to determine the CMC of surfactants and lipids. It utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar) environments.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, in a suitable organic solvent (e.g., methanol or acetone).

    • Prepare a series of this compound solutions of varying concentrations in an aqueous buffer.

  • Sample Preparation:

    • Add a small aliquot of the fluorescent probe stock solution to each this compound solution. The final probe concentration should be very low to avoid self-quenching.

    • Incubate the solutions to allow the probe to partition into the lipid aggregates.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence intensity of each sample.

    • For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used, as this ratio is sensitive to the polarity of the microenvironment.

    • For DPH, the fluorescence intensity or anisotropy can be measured.

  • Data Analysis:

    • Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene, or fluorescence intensity for DPH) as a function of the logarithm of the this compound concentration.

    • The plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare DOPC Solutions (Varying Concentrations) prep2 Add Fluorescent Probe prep1->prep2 prep3 Incubate for Equilibration prep2->prep3 meas1 Measure Fluorescence Parameter prep3->meas1 analysis1 Plot Fluorescence vs. log[DOPC] meas1->analysis1 analysis2 Identify Inflection Point analysis1->analysis2 analysis3 Determine CMC analysis2->analysis3

CMC Determination Workflow

Involvement in Cellular Signaling Pathways

This compound and its metabolites are integral components of cellular signaling cascades, influencing a variety of physiological processes.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Phosphatidylinositols, which are structurally related to phosphatidylcholines like DOPC, are key players in this pathway.

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets, orchestrating various cellular responses. While DOPC itself is not directly phosphorylated by PI3K, its presence in the cell membrane provides the necessary environment for these signaling events to occur.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Survival, etc.) Downstream->Response Leads to

PI3K/Akt Signaling Pathway
Role in Reverse Cholesterol Transport via LCAT

This compound is a substrate for the enzyme Lecithin:Cholesterol Acyltransferase (LCAT), which plays a pivotal role in reverse cholesterol transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a critical mechanism for preventing atherosclerosis.

LCAT catalyzes the transfer of an acyl group from the sn-2 position of a phosphatidylcholine molecule, such as DOPC, to the free hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction primarily occurs on the surface of high-density lipoprotein (HDL) particles. The esterification of cholesterol makes it more hydrophobic, causing it to move from the surface to the core of the HDL particle. This process creates a concentration gradient that facilitates the continued efflux of free cholesterol from cells to HDL, driving the RCT pathway.

LCAT_Pathway HDL HDL Particle LCAT LCAT HDL->LCAT Provides Substrates FreeCholesterol Free Cholesterol (from peripheral cells) FreeCholesterol->HDL DOPC This compound (DOPC) DOPC->HDL CholesterylEster Cholesteryl Ester LCAT->CholesterylEster Catalyzes formation of HDL_core HDL Core CholesterylEster->HDL_core Moves to

Role of DOPC in LCAT-mediated RCT

References

Critical Micelle Concentration of Dioleoyl Lecithin in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in drug delivery and membrane biophysics research. Understanding the CMC is crucial for the formulation of stable, effective lipid-based drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and outlines the factors influencing micellization.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of an amphiphilic molecule, such as dioleoyl lecithin (DOPC), at which the molecules begin to self-assemble into organized structures called micelles in a solvent. Below the CMC, DOPC molecules exist predominantly as monomers in the aqueous solution. As the concentration increases and reaches the CMC, there is a sharp transition where the monomers aggregate to form micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic acyl chains of the phospholipid and the surrounding water molecules. The hydrophilic phosphocholine head groups remain exposed to the aqueous environment, forming the outer surface of the micelle. The CMC is a fundamental parameter that dictates the physicochemical properties and stability of a phospholipid formulation.

Quantitative Data for the CMC of this compound (DOPC)

The experimentally determined CMC of DOPC can vary significantly depending on the experimental conditions, such as temperature, pH, and the presence of other solutes. The following table summarizes reported CMC values for DOPC in aqueous environments.

Critical Micelle Concentration (CMC)Experimental ConditionsMethod of DeterminationReference
100 nMNot specifiedNot specified[1]
~50 µMRoom TemperatureNot specified[2]
51.13 µmol/kgIn Rapeseed OilNot specified[3]

Note: The significant variation in reported CMC values underscores the importance of determining the CMC under the specific conditions of your application.

Factors Influencing the CMC of this compound

Several factors can influence the CMC of DOPC in an aqueous solution. A thorough understanding of these factors is essential for the rational design and optimization of lipid-based formulations.

  • Temperature: Temperature can have a complex effect on the CMC. Generally, for many non-ionic surfactants, an increase in temperature leads to a decrease in the CMC. However, the specific behavior of DOPC can be influenced by the phase transition temperature of the lipid.

  • pH: The pH of the aqueous solution can affect the charge of the phospholipid headgroup, which in turn influences the electrostatic interactions between monomers and can alter the CMC.

  • Ionic Strength: The presence of electrolytes in the solution can significantly impact the CMC. An increase in ionic strength typically leads to a decrease in the CMC of ionic and zwitterionic phospholipids like DOPC. The ions can shield the electrostatic repulsion between the charged headgroups, facilitating micelle formation at lower concentrations.

  • Presence of Other Molecules: The inclusion of other molecules, such as drugs, cholesterol, or other lipids, into the formulation can alter the CMC of DOPC. These molecules can be incorporated into the micelles, affecting their stability and the concentration at which they form.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of DOPC. The choice of method often depends on the specific properties of the system and the available instrumentation. Below are detailed methodologies for three commonly used techniques.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Below the CMC, the addition of a surfactant like DOPC leads to a decrease in the surface tension of the aqueous solution as the surfactant monomers adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

  • Preparation of DOPC Solutions: Prepare a series of DOPC solutions in the desired aqueous buffer with concentrations spanning the expected CMC range. A logarithmic dilution series is often effective.

  • Instrumentation: Utilize a surface tensiometer, such as a Wilhelmy plate or Du Noüy ring tensiometer. Ensure the instrument is properly calibrated and the probe is clean.

  • Measurement:

    • Measure the surface tension of the pure aqueous buffer to establish a baseline.

    • Sequentially measure the surface tension of each DOPC solution, starting from the lowest concentration.

    • Allow the surface tension reading to stabilize for each measurement, as the adsorption of surfactant molecules at the interface can be a time-dependent process.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the DOPC concentration (log C).

    • The resulting plot will typically show two linear regions: a steeply decreasing region at concentrations below the CMC and a relatively flat region at concentrations above the CMC.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the curve.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments. Below the CMC, pyrene resides in the aqueous environment. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of DOPC in the desired aqueous buffer.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration that allows for a final concentration in the nanomolar to low micromolar range.

  • Sample Preparation:

    • Prepare a series of DOPC solutions by diluting the stock solution.

    • To each DOPC solution, add a small aliquot of the pyrene stock solution to achieve a constant final pyrene concentration. The final concentration of the organic solvent from the pyrene stock should be kept to a minimum (typically <1% v/v) to avoid affecting the micellization process.

    • Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to an hour) in the dark to ensure the partitioning of pyrene is complete.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of pyrene in each sample.

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

  • Data Analysis:

    • From each emission spectrum, determine the fluorescence intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

    • Calculate the I1/I3 ratio for each DOPC concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the DOPC concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the point of maximum change in the first derivative of the curve.

Dynamic Light Scattering (DLS)

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is dependent on their size (hydrodynamic radius). Below the CMC, the solution contains small, rapidly diffusing DOPC monomers. Above the CMC, larger, more slowly diffusing micelles are formed, leading to a significant increase in the scattered light intensity and a change in the measured particle size distribution.

Detailed Methodology:

  • Preparation of DOPC Solutions: Prepare a series of DOPC solutions in a high-purity, filtered aqueous buffer across a range of concentrations bracketing the expected CMC. It is crucial to use a buffer that is free of particulate matter to avoid interference with the measurements.

  • Instrumentation: Use a dynamic light scattering instrument equipped with a laser and a sensitive detector. Ensure the instrument is properly aligned and the sample cuvettes are clean and free of scratches.

  • Measurement:

    • Filter each DOPC solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.

    • Place the cuvette in the instrument and allow it to thermally equilibrate.

    • Perform multiple measurements for each concentration to ensure reproducibility. The instrument will record the correlation function of the scattered light intensity fluctuations.

  • Data Analysis:

    • The instrument's software will analyze the correlation function to determine the size distribution of the particles in the solution.

    • Plot a relevant parameter, such as the average scattered light intensity (count rate) or the apparent hydrodynamic radius, as a function of the DOPC concentration.

    • A sharp increase in the scattered light intensity or the appearance of a larger particle population is indicative of micelle formation. The concentration at which this transition occurs is taken as the CMC.

Experimental Workflow and Data Visualization

A logical workflow is essential for the accurate determination of the CMC. The following diagram illustrates a general experimental workflow for preparing DOPC solutions and determining the CMC using the methods described above.

Experimental_Workflow_for_CMC_Determination Experimental Workflow for CMC Determination of DOPC cluster_prep Solution Preparation cluster_measurement CMC Measurement cluster_analysis Data Analysis prep_dopc Prepare Concentrated DOPC Stock Solution serial_dilution Perform Serial Dilutions of DOPC prep_dopc->serial_dilution prep_buffer Prepare Aqueous Buffer prep_buffer->serial_dilution prep_probe Prepare Pyrene Stock (for Fluorescence) prep_probe->serial_dilution Add to each dilution measurement Measure Physicochemical Property serial_dilution->measurement tensiometry Surface Tensiometry measurement->tensiometry fluorescence Fluorescence Spectroscopy measurement->fluorescence dls Dynamic Light Scattering measurement->dls plot_data Plot Property vs. log(Concentration) tensiometry->plot_data fluorescence->plot_data dls->plot_data determine_cmc Determine CMC from Breakpoint/Inflection Point plot_data->determine_cmc final_result final_result determine_cmc->final_result Final CMC Value

Caption: Workflow for CMC determination of DOPC.

Conclusion

The critical micelle concentration of this compound is a critical parameter for the development of lipid-based nanoparticles and other drug delivery systems. As demonstrated, the CMC is not a fixed value but is highly dependent on the experimental conditions. Therefore, it is imperative for researchers and formulation scientists to determine the CMC of their specific DOPC system using reliable and appropriate analytical techniques. The methodologies outlined in this guide provide a solid foundation for the accurate and reproducible determination of this crucial physicochemical property.

References

Phase transition temperature of dioleoyl lecithin bilayers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Phase Transition Temperature of Dioleoyl Lecithin (DOPC) Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, is a critical component in the formulation of lipid-based drug delivery systems, such as liposomes, and serves as a valuable model for studying biological membranes. The physical state of the lipid bilayer, dictated by its temperature, is a crucial determinant of its properties, including fluidity, permeability, and stability. The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic temperature known as the phase transition temperature (Tm). A thorough understanding of the phase transition temperature of DOPC bilayers is therefore paramount for the rational design and optimization of lipid-based technologies in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the phase transition temperature of DOPC bilayers, including experimentally determined values, detailed methodologies for its measurement, and factors influencing this critical parameter.

Phase Transition Temperature of DOPC Bilayers

The main phase transition temperature (Tm) of DOPC bilayers, corresponding to the transition from the lamellar gel (Lβ) phase to the liquid crystalline (Lα) phase, occurs at a temperature significantly below 0°C. This low Tm is a direct consequence of the two cis-double bonds in its oleoyl acyl chains, which introduce kinks and disrupt the tight packing of the lipid molecules.[1][2]

Quantitative Data Summary

The experimentally determined Tm for DOPC can vary depending on the methodology and the specific experimental conditions. Below is a summary of reported values:

Phase Transition Temperature (Tm)Experimental MethodNoteworthy ConditionsReference
-16.5 °CNot specifiedLiposomes in solution[3]
-20 °CNot specifiedNot specified
-40.3 °CHigh-pressure optical methodExtrapolated to ambient pressure[4]
-12.0 °CHigh-pressure optical methodIn 50% aqueous ethylene glycol (L(C)/Lalpha transition)[4]

It is important to note that the presence of other molecules, such as cholesterol, or the interaction with a solid support can significantly alter the phase behavior of DOPC bilayers.[5][6][7]

Experimental Protocols

Several techniques are employed to determine the phase transition temperature of lipid bilayers. Differential Scanning Calorimetry (DSC) is a widely used and powerful method for this purpose.[8][9][10][11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. During a phase transition, there is a change in the heat capacity of the sample, which is detected by the instrument as a peak in the thermogram. The peak of this transition curve corresponds to the Tm.

Detailed Experimental Protocol for Liposome Characterization

The following protocol provides a general guideline for determining the Tm of DOPC liposomes using DSC.

1. Liposome Preparation:

  • Lipid Film Hydration: A known amount of DOPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid. For DOPC, this can be done at room temperature. The concentration of the lipid dispersion typically ranges from 1 to 10 mg/mL.

  • Vesicle Sizing (Optional but Recommended): To obtain a more uniform liposome population and a sharper phase transition, the multilamellar vesicles (MLVs) formed during hydration can be downsized to large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.

2. DSC Sample Preparation:

  • An accurately weighed amount of the liposome dispersion (typically 10-50 µL) is hermetically sealed in an aluminum DSC pan.

  • A reference pan containing the same volume of the corresponding buffer is also prepared and sealed.

3. DSC Measurement:

  • The sample and reference pans are placed in the DSC instrument.

  • The system is thermally equilibrated at a starting temperature well below the expected Tm of DOPC (e.g., -50°C).

  • The temperature is then scanned upwards at a controlled rate (e.g., 1-5°C/min) to a temperature well above the transition (e.g., 20°C).

  • The heat flow to the sample is recorded as a function of temperature.

  • To check for reversibility, a cooling scan can be performed, followed by a second heating scan. The reproducibility of the thermogram in the second heating scan is an indicator of the reversibility of the transition.[11]

4. Data Analysis:

  • The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the peak.

Mandatory Visualizations

Lipid Bilayer Phases

Lipid_Phases cluster_gel Gel Phase (Lβ) cluster_liquid Liquid-Crystalline Phase (Lα) gel Highly Ordered Acyl chains extended and tightly packed Low fluidity liquid Disordered Acyl chains are fluid and disordered High fluidity gel->liquid Heating (Tm) liquid->gel Cooling

Caption: Phase transition of a lipid bilayer from the ordered gel phase to the disordered liquid-crystalline phase.

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Liposome Formulation B Encapsulation in DSC Pan A->B D Thermal Equilibration B->D C Reference Pan Preparation C->D E Temperature Scan D->E F Record Heat Flow E->F G Generate Thermogram F->G H Determine Tm and ΔH G->H

Caption: A simplified workflow of a typical Differential Scanning Calorimetry (DSC) experiment.

Factors Influencing the Phase Transition Temperature

The phase transition temperature of a lipid bilayer is not a fixed value but is influenced by several factors:

  • Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the chains, resulting in a higher Tm.[1][2]

  • Degree of Unsaturation: The presence of double bonds, particularly in the cis configuration, introduces kinks in the acyl chains.[1] This disruption of the ordered packing significantly lowers the Tm.[1][2] DOPC, with its two unsaturated oleoyl chains, exemplifies this effect.

  • Headgroup: The chemical nature of the phospholipid headgroup can also influence the Tm, although to a lesser extent than the acyl chains.

  • Presence of Other Molecules:

    • Cholesterol: The incorporation of cholesterol into a phospholipid bilayer has a well-documented effect on its phase behavior. At temperatures above the Tm, cholesterol decreases membrane fluidity, while at temperatures below the Tm, it increases fluidity, effectively broadening or even abolishing the sharp phase transition.

    • Proteins and Peptides: Interactions with membrane proteins and peptides can also alter the phase behavior of the lipid bilayer.

  • Hydration: The degree of hydration of the lipid headgroups affects the packing of the lipid molecules and can influence the Tm.

  • pH and Ionic Strength: For charged lipids, the pH and ionic strength of the surrounding medium can modulate the electrostatic interactions between headgroups, thereby affecting the phase transition.

Conclusion

The phase transition temperature of this compound bilayers is a fundamental property with significant implications for the design and application of lipid-based systems in research and drug development. The inherently low Tm of DOPC, a result of its unsaturated acyl chains, renders its bilayers in a fluid, liquid-crystalline state at physiological temperatures. This guide has provided a comprehensive overview of the reported Tm values for DOPC, a detailed protocol for its determination using DSC, and a discussion of the key factors that influence this critical parameter. A thorough understanding of these principles is essential for scientists and researchers working to harness the full potential of DOPC and other phospholipids in their respective fields.

References

A Comprehensive Technical Guide to the Solubility of Dioleoyl Lecithin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in pharmaceutical formulations and biomedical research. Understanding the solubility of DOPC in various organic solvents is critical for the development of effective drug delivery systems, such as liposomes and lipid nanoparticles.

Quantitative Solubility of Dioleoyl Lecithin (DOPC)

The solubility of DOPC in several common organic solvents has been determined and is summarized in the table below. These values are essential for preparing stock solutions and formulating lipid-based drug delivery systems.

Organic SolventChemical FormulaSolubility (mg/mL)Molar Concentration (mM)Notes
EthanolC₂H₅OH~25[1][2][3]~31.80[3]-
ChloroformCHCl₃~20[1][2][3]~25.40[3]Often used in combination with methanol for liposome preparation[4].
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[3]-DOPC exhibits high resistance to the toxic effects of DMSO[5].
Chloroform:Methanol (2:1, v/v)-Commonly used solvent mixture for dissolving phospholipids[4].-Provides better solubility for lipids and other formulation ingredients[4].

Note: The solubility of lipids can be influenced by factors such as temperature, the crystalline form of the lipid, and the presence of impurities. The provided data is based on available product information sheets and may have been determined at ambient temperature unless otherwise specified.

Experimental Protocols for Determining Lipid Solubility

The following are detailed methodologies that can be employed to determine the solubility of this compound in organic solvents. These protocols are based on established laboratory techniques for assessing lipid solubility.

Visual Assessment Method (Qualitative to Semi-Quantitative)

This is a straightforward method for rapid solubility screening.

Principle: A known amount of the lipid is added to a specific volume of solvent, and the mixture is observed for the absence of visible solid particles, indicating dissolution.

Procedure:

  • Weigh a precise amount of DOPC (e.g., 5 mg) and place it into a clean, dry test tube or vial.

  • Add a measured volume of the organic solvent of interest (e.g., 1 mL) to the tube.

  • Vortex or agitate the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Allow the tube to stand at a controlled temperature (e.g., room temperature, 25°C) for a specified period (e.g., 1 hour).

  • Visually inspect the solution against a dark background for any undissolved particles. The absence of visible particles indicates that the lipid is soluble at that concentration.

  • If the lipid has dissolved, incrementally add more DOPC and repeat the process until saturation is reached (i.e., solid particles remain undissolved).

Shake-Flask Method (Quantitative)

This is a classic and widely used method for determining the equilibrium solubility of a solute in a solvent.

Principle: An excess amount of the lipid is equilibrated with the solvent for a prolonged period. The concentration of the dissolved lipid in the supernatant is then quantified using an analytical technique.

Procedure:

  • Add an excess amount of DOPC to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Agitate the mixture at a constant temperature using a shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved lipid to settle.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration suitable for analysis.

  • Quantify the concentration of DOPC in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or through phosphorus assay.

  • Calculate the original solubility in mg/mL or other desired units.

Phosphorus Assay Method for Quantification

This method is specific for phospholipids and relies on the quantification of the phosphorus content.

Principle: The phospholipid is digested to release inorganic phosphate, which is then reacted to form a colored complex that can be measured spectrophotometrically.

Procedure:

  • Obtain a clear supernatant of the saturated DOPC solution as described in the Shake-Flask Method.

  • Transfer a known volume of the supernatant to a clean glass tube and evaporate the solvent completely.

  • Add a strong acid (e.g., perchloric acid) to the dried lipid and heat to digest the organic material and release inorganic phosphate.

  • After cooling, add a reagent solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid).

  • Heat the mixture to develop a stable blue color.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm or 820 nm) using a spectrophotometer.

  • Determine the phosphorus concentration by comparing the absorbance to a standard curve prepared using known concentrations of a phosphate standard.

  • Convert the phosphorus concentration to DOPC concentration using their respective molecular weights.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by analytical quantification.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Determination start Start add_excess Add excess DOPC to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Allow undissolved lipid to settle agitate->settle supernatant Withdraw supernatant settle->supernatant filter Filter supernatant supernatant->filter quantify Quantify DOPC concentration (e.g., HPLC, P-assay) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Workflow for Determining this compound Solubility.

References

A Technical Guide to the Synthesis and Purification of Dioleoyl Lecithin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), commonly known as dioleoyl lecithin, is a ubiquitous phospholipid and a fundamental component of biological membranes.[1][2] Its structure, featuring a hydrophilic choline headgroup and two unsaturated oleic acid chains, imparts significant fluidity to lipid bilayers.[1][3] This property makes DOPC an invaluable tool for researchers in biophysics, cell biology, and drug development. It is extensively used in the creation of model membranes, liposomes for drug delivery, and as a helper lipid in gene therapy formulations.[1][4]

The production of high-purity DOPC is critical for these applications, as impurities can significantly alter the physicochemical properties of lipid assemblies and affect experimental outcomes.[5] While DOPC can be extracted from natural sources like egg yolk or soybeans, these methods yield a mixture of phospholipids.[1][2][6] Therefore, chemical and enzymatic synthesis, followed by rigorous purification, are the preferred methods for obtaining homogeneous, well-defined DOPC for scientific and pharmaceutical use.[5] This guide provides an in-depth overview of the core methodologies for the synthesis and purification of this compound, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of DOPC can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers versatility and scalability, while enzymatic methods provide high specificity under milder reaction conditions.

Chemical Synthesis Methods

Chemical synthesis is a primary route for producing DOPC, often involving the acylation of a glycerophosphocholine backbone or the phosphorylation of a diacylglycerol precursor.[1]

1. Acylation of sn-Glycero-3-Phosphocholine (GPC)

This semi-synthetic approach is a practical and widely used method.[1] It involves the esterification of the free hydroxyl groups of the GPC backbone with oleic acid derivatives. The cadmium chloride complex of GPC is often used to improve handling and reaction specificity.

  • Experimental Protocol:

    • Preparation of Acylating Agent: Oleoyl chloride or another activated form of oleic acid (e.g., using trifluoroacetic anhydride) is prepared.[7]

    • Acylation Reaction: The CdCl2 complex of sn-glycero-3-phosphorylcholine is suspended in a suitable solvent.[7]

    • A large excess of the oleic acid derivative and a base (e.g., pyridine) are added to the suspension.[7][8]

    • The reaction mixture is stirred for an extended period, which can range from hours to several days, depending on the reactivity of the acylating agent.[8]

    • Upon completion, the reaction is quenched, and the crude product is isolated for purification.[7]

2. Phosphorylation of 1,2-Dioleoyl-sn-glycerol (DOG)

An alternative chemical route involves building the phospholipid from a pre-formed diacylglycerol backbone. This method provides excellent control over the stereochemistry and acyl chain composition.

  • Experimental Protocol:

    • Synthesis of DOG: D-mannitol is used as a starting material to synthesize D-acetone glycerol, which is then acylated with oleoyl chloride to form 1,2-dioleoyl-3-acetone-sn-glycerol. Subsequent removal of the acetone group yields 1,2-dioleoyl-sn-glycerol.

    • Phosphorylation: The 1,2-dioleoyl-sn-glycerol is reacted with phosphorus oxychloride in the presence of a base like quinoline.[8]

    • Esterification with Choline: The resulting dioleoyl-L-α-glycerophosphoric acid dichloride is then esterified with choline iodide or choline chloride to form the final DOPC product.[8]

    • The crude product is then subjected to purification.[8]

Enzymatic Synthesis Methods

Enzymatic synthesis leverages the specificity of enzymes like phospholipases to catalyze the formation of DOPC, often under mild, aqueous conditions.

1. Phospholipase D (PLD) Catalyzed Transphosphatidylation

Phospholipase D can catalyze the transfer of a phosphatidyl group from a donor phospholipid (like phosphatidylcholine from a cheaper source) to an alcohol. While not a direct synthesis of DOPC from scratch, it is a powerful method for modifying existing phospholipids. By using this enzymatic reaction, the headgroup of a phospholipid can be exchanged.[9][10] For instance, PLD can be used to convert other lecithins into phosphatidylserine in the presence of L-serine.[10][11] A similar principle can be applied to synthesize specific phosphatidylcholines.

  • Experimental Protocol:

    • Reaction Setup: A biphasic system is often employed, consisting of an organic solvent (e.g., ethyl acetate) containing the substrate lecithin and an aqueous buffer (e.g., sodium acetate) containing Phospholipase D and choline.[10]

    • Substrates: A readily available phosphatidylcholine (e.g., from soy) is dissolved in the organic phase.[10]

    • Enzymatic Reaction: The enzyme solution is added, and the mixture is incubated with continuous shaking at a controlled temperature (e.g., 37°C) for several hours.[10]

    • Monitoring: The conversion of the substrate to the desired product is monitored over time.

    • Product Isolation: Once the reaction reaches equilibrium or completion, the organic phase containing the modified lecithin is separated for purification.

Table 1: Comparison of DOPC Synthesis Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Acylation of GPC sn-GPC-CdCl2 complex, Oleoyl Chloride/Anhydride, Pyridine12-24%[7]Practical semi-synthetic route.Long reaction times (2-33 days)[8], use of large excess of acylating agents.
Phosphorylation of DOG 1,2-Dioleoyl-sn-glycerol, Phosphorus Oxychloride, Choline Iodide44-50%[8]Good control over stereochemistry.Multi-step process starting from D-mannitol.
Enzymatic (PLD) Substrate Lecithin, Phospholipase D, Choline, Biphasic solventsVariableHigh specificity, mild reaction conditions.May require optimization of pH and temperature[10], potential for side reactions (hydrolysis).[9]

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities, ensuring the final DOPC product is of high purity (often >99%).[1] The primary methods employed are chromatography and solvent-based washing or recrystallization.

Chromatographic Methods

Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

1. Silicic Acid Column Chromatography

This is a classic and effective method for the preparative purification of phospholipids.

  • Experimental Protocol:

    • Column Packing: A glass column is packed with a slurry of silicic acid (100-200 mesh) in a non-polar solvent like chloroform or hexane.[8][10]

    • Sample Loading: The crude DOPC, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

    • Elution: A gradient elution is typically performed. The process starts with a non-polar solvent (e.g., chloroform) to elute neutral lipids and less polar impurities.[8]

    • The polarity of the mobile phase is gradually increased by adding methanol. The DOPC fraction is eluted with a specific chloroform-methanol mixture (e.g., 3:2 v/v).[8]

    • Fraction Collection & Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing pure DOPC.[12]

    • The pure fractions are pooled, and the solvent is removed under reduced pressure to yield the final product.[1]

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Both normal-phase and reversed-phase HPLC can be used.

  • Experimental Protocol (Normal-Phase):

    • Column: A Diol or silica-based column is used.[12]

    • Mobile Phase: A gradient of non-polar and polar solvents is employed. For example, a ternary gradient system of iso-octane, tetrahydrofuran, and 2-propanol can be used.[12] Another system might use a binary gradient of hexane/2-propanol/acetic acid and 2-propanol/water/acetic acid.[12]

    • Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipids as they often lack a strong UV chromophore.[13]

    • Collection: The peak corresponding to DOPC is collected, and the solvent is evaporated.

Solvent Precipitation and Recrystallization

This method relies on the differential solubility of DOPC and impurities in various organic solvents.

1. Acetone Precipitation

Lecithin is insoluble in cold acetone, while triglycerides and fatty acids are soluble. This property is exploited for purification.[14][15]

  • Experimental Protocol:

    • The crude lecithin product is dissolved in a minimal amount of a solvent like petroleum ether or hexane.[14][15]

    • Cold acetone is added to the solution, causing the phospholipids (including DOPC) to precipitate.[14][15]

    • The mixture is chilled (e.g., in an ice bath for 15 minutes) to maximize precipitation.[14]

    • The precipitate is collected by centrifugation or filtration.[14]

    • The washing process can be repeated multiple times to improve purity.[14]

2. Recrystallization

For obtaining highly pure, crystalline DOPC, recrystallization from a suitable solvent system can be performed. The principle is to dissolve the compound in a hot solvent and allow it to crystallize upon slow cooling.[16][17]

  • Experimental Protocol:

    • Solvent Selection: A solvent is chosen in which DOPC is soluble at high temperatures but poorly soluble at low temperatures. Acetone can be used for this purpose.[18]

    • Dissolution: The purified DOPC is dissolved in a minimal amount of the hot solvent.

    • Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[17][19] The cooling process may be followed by chilling in an ice bath.[17]

    • Crystal Collection: The pure crystals are collected by vacuum filtration.[17]

    • Drying: The crystals are dried to remove any residual solvent.[17]

Table 2: Comparison of DOPC Purification Methods

MethodStationary/Mobile Phase or SolventTypical PurityAdvantagesDisadvantages
Silicic Acid Chromatography Stationary: Silicic Acid. Mobile: Chloroform/Methanol gradient.[8]~99%[1]High capacity, effective for removing a wide range of impurities.Time-consuming, requires large solvent volumes.
HPLC Stationary: Diol/Silica. Mobile: Hexane/Isopropanol/Water gradients.[12]>99%High resolution, fast, automated.Lower capacity than column chromatography, requires specialized equipment.
Acetone Precipitation AcetoneVariableSimple, rapid, good for removing oils and fatty acids.[14]May not remove other phospholipid impurities effectively.
Recrystallization Acetone, Ethyl Acetate[18]>99%Can yield very high purity product, removes embedded impurities.Yield can be lower, requires a solid product, finding the right solvent can be challenging.[17]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Starting Materials (e.g., GPC, Oleic Acid) Reaction Chemical or Enzymatic Reaction Start->Reaction Crude Crude DOPC Mixture Reaction->Crude Chromatography Column Chromatography (Silicic Acid / HPLC) Crude->Chromatography Primary Purification Precipitation Acetone Precipitation Crude->Precipitation Initial Cleanup Pure High-Purity DOPC (>99%) Chromatography->Pure Precipitation->Chromatography Further Purification Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

G cluster_reaction Acylation Reaction GPC sn-Glycero-3-Phosphocholine (GPC-CdCl2 Complex) Reaction Stirring in Solvent (e.g., Chloroform) GPC->Reaction Oleoyl Oleoyl Chloride or Anhydride Oleoyl->Reaction Pyridine Pyridine (Base) Pyridine->Reaction CrudeDOPC Crude this compound Reaction->CrudeDOPC

References

A Technical Guide to the Source and Extraction of Dioleoyl Lecithin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources, extraction, and purification of dioleoyl lecithin (1,2-dioleoyl-sn-glycero-3-phosphocholine), a critical component in various research applications, including drug delivery systems and the study of cellular signaling. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Sources of this compound

This compound is a specific type of phosphatidylcholine (PC) where both fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone are oleic acid. While lecithin is a mixture of various phospholipids, its composition, particularly the fatty acid profile, varies significantly depending on the source.[1] The primary natural sources for lecithin used in research are egg yolk, soybeans, and sunflower seeds.[2][3]

  • Egg Yolk: Historically, egg yolk has been a primary source of lecithin for research due to its high phosphatidylcholine content.[4] Egg yolk lecithin typically has a fatty acid composition that includes a significant proportion of oleic acid.

  • Soybeans: Soybeans are the most common commercial source of lecithin.[3] Soybean lecithin contains a mixture of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol.[5] The fatty acid profile is rich in polyunsaturated fatty acids, but oleic acid is also present.

  • Sunflower Seeds: Sunflower lecithin has gained popularity as a non-allergenic and non-GMO alternative to soy lecithin.[2] Its fatty acid composition is also rich in unsaturated fatty acids, including oleic acid.

The selection of the source material is a critical first step, as it influences the initial concentration of this compound and the complexity of the subsequent purification process.

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process to separate it from other lipids, proteins, and carbohydrates. The primary methods employed are solvent extraction, supercritical fluid extraction, and column chromatography for purification.

Solvent Extraction

Solvent extraction is a widely used method for isolating lecithin from both egg yolk and oilseeds.[4][5] This technique leverages the differential solubility of phospholipids in various organic solvents.

Key Solvents:

  • Ethanol: Often used to extract phospholipids from the crude source material.[1]

  • Acetone: Used to precipitate phospholipids from the lipid extract, as triglycerides are soluble in acetone while phospholipids are not.[4]

  • Hexane: Commonly used for the initial oil extraction from soybeans.[5]

  • Chloroform/Methanol mixtures: Frequently used in laboratory-scale purification to dissolve and separate phospholipid classes.[6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a "green" alternative to traditional solvent extraction.[7] By manipulating pressure and temperature, supercritical CO₂ can selectively extract lipids. Often, a co-solvent like ethanol is added to modify the polarity of the supercritical fluid and enhance the extraction of phospholipids.[7]

Purification by Column Chromatography

Column chromatography is a crucial step to achieve high-purity this compound suitable for research purposes.[6][8] This technique separates molecules based on their differential adsorption to a stationary phase.

  • Stationary Phases: Silica gel and alumina are the most common stationary phases for phospholipid purification.[6][8]

  • Mobile Phases: A gradient of solvents with increasing polarity, such as mixtures of chloroform, methanol, and water, is used to elute different phospholipid classes sequentially.[9]

Quantitative Data on Extraction and Purification

The yield and purity of lecithin are critical parameters that depend on the source and the extraction method employed. The following tables summarize representative quantitative data from various studies.

SourceExtraction MethodPhosphatidylcholine (PC) Purity (%)Reference
Egg YolkSolvent Extraction & Chromatography91.37[2]
SoybeanSolvent Extraction & Chromatography82.52[2]
SoybeanSolvent Extraction (Ethanol) & Column Chromatography> 90[1]
SoybeanSupercritical CO₂ with Ethanol Co-solvent95 (selectivity for PC)[7]
SoybeanSolvent Extraction (Ethanol, ratio 1:7) & Column Chromatography84[5]

Table 1: Comparative Purity of Phosphatidylcholine from Different Sources and Extraction Methods.

SourceFatty AcidContent (%)Reference
Soybean PCLinoleic Acid70.71[10]
Soybean PCLinolenic Acid11.04[10]

Table 2: Fatty Acid Composition of Soybean Phosphatidylcholine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and subsequent use of this compound in a research setting.

Protocol for Solvent Extraction and Purification of Lecithin from Egg Yolk

This protocol is adapted from established methods for laboratory-scale purification.[1][4]

  • Homogenization and Acetone Precipitation:

    • Separate egg yolks from fresh eggs.

    • Homogenize the yolks in a blender with an excess of cold acetone (e.g., 4:1 acetone to yolk volume ratio).

    • Stir the mixture for 1-2 hours at 4°C to precipitate the phospholipids.

    • Filter the mixture to collect the solid precipitate.

    • Repeat the acetone wash several times to remove neutral lipids and water.

    • Dry the resulting powder under vacuum.

  • Ethanol Extraction:

    • Resuspend the dried acetone powder in 95% ethanol.

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture to remove insoluble proteins and other materials.

    • Collect the ethanol supernatant, which contains the lecithin.

    • Evaporate the ethanol under reduced pressure to obtain the crude lecithin extract.

  • Column Chromatography Purification:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

    • Dissolve the crude lecithin extract in a minimal amount of the equilibration solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example:

      • Chloroform (to elute neutral lipids)

      • Chloroform:Methanol (e.g., 95:5 v/v) to elute phosphatidylethanolamine.

      • Chloroform:Methanol (e.g., 80:20 v/v) to elute phosphatidylcholine.

      • Higher concentrations of methanol to elute more polar phospholipids.

    • Collect fractions and monitor the composition using thin-layer chromatography (TLC).

    • Pool the fractions containing pure phosphatidylcholine and evaporate the solvent.

Protocol for Supercritical CO₂ Extraction of Lecithin

This protocol outlines the general steps for SFE of lecithin, with parameters that can be optimized.[7]

  • Sample Preparation:

    • Use de-oiled lecithin powder as the starting material.

    • Load the powder into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: 17.2 - 20.7 MPa.

    • Temperature: 60 - 80°C.

    • Co-solvent: 10 - 12.5 wt% ethanol in CO₂.

    • Flow rate: 1 - 2 mL/min.

  • Extraction and Collection:

    • Pressurize the system with CO₂ and the co-solvent.

    • Pass the supercritical fluid through the extraction vessel.

    • Depressurize the fluid in a separator to precipitate the extracted lipids.

    • Collect the extract and analyze its composition.

Protocol for Preparation of this compound Liposomes

This protocol describes the thin-film hydration method for preparing unilamellar vesicles.[11]

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (containing the drug to be encapsulated, if applicable) to the flask.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

Role in Cellular Signaling

While the direct signaling roles of this compound are still an area of active research, phospholipids, in general, are central to cellular signaling. This compound can influence signaling pathways through several mechanisms:

  • Membrane Fluidity and Domain Formation: The presence of unsaturated oleic acid chains in this compound affects the fluidity of the cell membrane, which can modulate the activity of membrane-bound proteins and receptors.[12]

  • Precursor for Second Messengers: Phospholipases can cleave this compound to produce signaling molecules such as diacylglycerol (DAG) and phosphatidic acid (PA). Dioleoylglycerol is a known activator of Protein Kinase C (PKC).[13][14]

  • Direct Modulation of Protein Function: There is growing evidence that specific phospholipids can directly bind to and modulate the function of membrane proteins, including ion channels.[15][16]

This compound and Protein Kinase C (PKC) Activation Pathway

The following diagram illustrates a plausible signaling pathway where the hydrolysis of this compound contributes to the activation of Protein Kinase C.

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol DOPC This compound (DOPC) DAG Dioleoylglycerol (DAG) DOPC->DAG PKC_mem PKC (membrane bound) DAG->PKC_mem recruits & activates Substrate Substrate Protein PKC_mem->Substrate phosphorylates PLC Phospholipase C (PLC) PLC->DOPC hydrolyzes PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular Response Cellular Response Substrate_P->Cellular Response leads to Receptor GPCR/RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor activates

Caption: PKC Activation via this compound Hydrolysis.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for researchers working with this compound.

Workflow for Extraction, Purification, and Characterization

Extraction_Workflow Source Source Material (Egg Yolk / Soybean / Sunflower) Extraction Extraction (Solvent or Supercritical CO2) Source->Extraction Crude_Lecithin Crude Lecithin Extract Extraction->Crude_Lecithin Purification Column Chromatography (Silica Gel / Alumina) Crude_Lecithin->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity Analysis (TLC / HPLC) Fractions->Analysis Pure_DOPC High-Purity This compound Analysis->Pure_DOPC Pool pure fractions Protein_Interaction_Workflow Pure_DOPC High-Purity This compound Proteoliposomes Prepare Proteoliposomes Pure_DOPC->Proteoliposomes Protein Purified Membrane Protein Protein->Proteoliposomes Functional_Assay Functional Assay (e.g., Ion Channel Activity) Proteoliposomes->Functional_Assay Structural_Analysis Structural Analysis (e.g., Cryo-EM, NMR) Proteoliposomes->Structural_Analysis Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Structural_Analysis->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spontaneous Self-Assembly of Dioleoyl Lecithin in Water

This technical guide provides a comprehensive overview of the principles and methodologies associated with the spontaneous self-assembly of 1,2-dioleoyl-sn-glycero-3-phosphocholine (this compound, DOL) in aqueous environments. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the formation of various supramolecular structures, their quantitative characterization, and their interactions with biological systems.

Fundamentals of this compound Self-Assembly in Water

This compound is a zwitterionic phospholipid composed of a hydrophilic phosphocholine head group and two hydrophobic oleoyl acyl chains. This amphiphilic nature is the primary driver of its spontaneous self-assembly in aqueous solutions.

The Hydrophobic Effect

When dispersed in water, the hydrophobic tails of DOL molecules avoid contact with water molecules, leading to their aggregation. This process, known as the hydrophobic effect, is entropically driven and results in the formation of organized structures where the hydrophilic head groups are exposed to the aqueous phase, and the hydrophobic tails are sequestered in the interior.

Factors Influencing Self-Assembly

The specific type of structure formed by DOL in water is influenced by several factors:

  • Concentration: At low concentrations, DOL exists as monomers. As the concentration increases beyond the critical micelle concentration (CMC), the molecules assemble into micelles or vesicles.[1][2] At higher concentrations, more complex structures like lamellar phases can form.

  • Temperature: Temperature can affect the fluidity of the lipid bilayers and influence the phase behavior of DOL assemblies.

  • pH and Ionic Strength: The pH and ionic strength of the aqueous solution can alter the charge and hydration of the phospholipid head groups, thereby influencing the packing of the molecules and the resulting structure.[2]

Types of Self-Assembled Structures

Depending on the conditions, DOL can form various structures in water:

  • Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic shell. They form at concentrations above the CMC.

  • Vesicles (Liposomes): These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are particularly useful for encapsulating both hydrophilic and hydrophobic drugs.[3]

  • Lamellar Phases: These consist of stacked lipid bilayers separated by layers of water. Their structure can be characterized by techniques like small-angle X-ray scattering (SAXS).[4][5][6]

Quantitative Analysis of Self-Assembled Structures

The physical properties of DOL self-assemblies are critical for their application, particularly in drug delivery.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. For dioctanoylphosphatidylcholine, a related short-chain lecithin, the CMC has been determined by surface tension measurements to be approximately 0.27 mmol/L in water at 298.15 K.[2] The CMC of lecithins can be influenced by factors such as pH, temperature, and the presence of salts.[2][7][8]

Table 1: Critical Micelle Concentration of Lecithins

Lecithin TypeMethodCMC (mmol/L)ConditionsReference
DioctanoylphosphatidylcholineSurface Tension0.27298.15 K, water[2]
DioctanoylphosphatidylcholineSurface TensionVariespH 1.2 - 10.0[2]
Lecithin (general)Not specifiedVariesIn bulk oils, influenced by moisture[7]
DOPC in rapeseed oilNot specified~0.066Initial, 700 ppm water[8]
Vesicle Size and Polydispersity

Dynamic Light Scattering (DLS) is a common technique used to determine the size and size distribution (Polydispersity Index, PDI) of liposomes in suspension.[9][10][11] The size of liposomes is a crucial parameter for their in vivo fate and efficacy as drug delivery vehicles.[9][11]

Table 2: Representative Vesicle Sizes of Lecithin Liposomes

Liposome CompositionPreparation MethodMean Diameter (nm)PDIReference
Brain PC, PE, PS, CholesterolExtrusion80< 0.2[12]
Soy LecithinThin-film hydration~3200-[13]
Niacinamide-loaded Lecithin Liposomes (diluted)Thin-film hydration243 - 264~0.26
Egg PhosphatidylcholineHigh-pressure homogenization< 50 (major peak)-[11]
Lamellar Phase Periodicity

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of lamellar phases, providing information on the repeating distance of the lipid bilayers.[4][5][6]

Table 3: Lamellar Phase Parameters of Lecithin Systems

Lipid SystemTechniqueParameterValue (Å)ConditionsReference
DMPC (Dimyristoylphosphatidylcholine)SAXSBilayer thickness-30°C[4]
DPPC (Dipalmitoylphosphatidylcholine)SAXSBilayer thickness-45°C[4]
Soybean Phosphatidylcholine/Glycerol DioleateSAXSVaries with composition-Hydrated

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of DOL self-assembled structures.

Preparation of DOL Vesicles

Thin-Film Hydration Method [14][15][16][17]

This is a common method for preparing multilamellar vesicles (MLVs).

  • Lipid Film Formation: Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[14][16]

  • Hydration: Add an aqueous buffer to the flask and agitate to hydrate the lipid film, leading to the formation of MLVs.[14][16] The hydration temperature should be above the phase transition temperature of the lipid.

Extrusion Technique for Unilamellar Vesicles [18][19][20][21][22]

This method is used to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Prepare MLV Suspension: Prepare an MLV suspension using the thin-film hydration method as described above.

  • Extrusion: Force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using an extruder device.[19][20][22] This process is typically performed at a temperature above the lipid's phase transition temperature.[18]

Characterization of DOL Assemblies

Dynamic Light Scattering (DLS) for Vesicle Size Analysis [9][10][11][12]

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration with a filtered buffer to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.

  • Measurement: Place the sample in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[9]

  • Data Analysis: The software calculates the hydrodynamic diameter and the polydispersity index (PDI) from the correlation function of the scattered light intensity.[12]

Transmission Electron Microscopy (TEM) for Visualization [23][24][25][26]

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.[23][24]

  • Negative Staining: Remove the excess sample and apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid).[23][24][26]

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope. The vesicles will appear as light objects against a dark background.

Small-Angle X-ray Scattering (SAXS) for Lamellar Phase Analysis [4][5][6][27]

  • Sample Preparation: Load the DOL dispersion into a sample cell that is transparent to X-rays.

  • Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.

  • Data Analysis: The scattering pattern will show a series of peaks for lamellar structures. The positions of these peaks can be used to calculate the lamellar repeat distance.[5][6]

DOL in Drug Delivery: Cellular Interaction

The interaction of DOL-based liposomes with cells is a critical aspect of their function as drug delivery vehicles.

Cellular Uptake of DOL Liposomes

Liposomes are primarily taken up by cells through various endocytic pathways.[1][28][29][30][31] The specific mechanism can depend on the liposome's properties (size, charge, surface modifications) and the cell type.[1][29] Common uptake mechanisms include:

  • Clathrin-mediated endocytosis [29]

  • Caveolae-mediated endocytosis [29]

  • Macropinocytosis [1][29]

  • Phagocytosis (by specialized cells)[29]

Once inside the cell, liposomes are typically trafficked to endosomes and then to lysosomes, where the encapsulated drug can be released.[28]

Experimental Workflow and Cellular Uptake Pathway

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Drug Delivery Application prep1 Thin-Film Hydration prep2 Extrusion prep1->prep2 MLVs to LUVs char3 Small-Angle X-ray Scattering (SAXS) (Lamellar Structure) prep1->char3 char1 Dynamic Light Scattering (DLS) (Size & PDI) prep2->char1 char2 Transmission Electron Microscopy (TEM) (Morphology) prep2->char2 app1 Drug Encapsulation prep2->app1 app2 Cellular Uptake Studies app1->app2

Caption: Experimental workflow for DOL liposome preparation, characterization, and application.

cellular_uptake cluster_endocytosis Endocytosis Pathways liposome DOL Liposome cell_membrane Cell Membrane clathrin Clathrin-mediated caveolae Caveolae-mediated macro Macropinocytosis early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macro->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome drug_release Drug Release late_endosome->drug_release

Caption: Cellular uptake pathways of DOL liposomes for drug delivery.

Conclusion

The spontaneous self-assembly of this compound in water is a fundamental process with significant implications for drug delivery and other biomedical applications. Understanding the factors that govern the formation of different supramolecular structures and mastering the techniques for their preparation and characterization are essential for the rational design of effective nanomedicines. This technical guide has provided an in-depth overview of these aspects, offering both theoretical background and practical experimental protocols. Future research in this area will likely focus on the development of more complex and functionalized DOL-based systems with enhanced targeting capabilities and controlled release profiles.

References

In-Depth Technical Guide to Dioleoyl Lecithin: Molecular Weight and Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of dioleoyl lecithin, also known as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). It includes key physicochemical data, comprehensive experimental protocols for characterization, and a logical workflow for analysis.

Core Physicochemical Data

This compound is a common phospholipid used in the formation of liposomes and other artificial membranes for research and drug delivery applications.[1][2][3] Accurate characterization of its molecular weight and elemental composition is fundamental for ensuring purity, stoichiometry in formulations, and for the interpretation of experimental results.

Quantitative Data Summary

The molecular formula for this compound is C₄₄H₈₄NO₈P.[4][5][6] Based on this, the molecular weight and elemental composition are summarized in the table below.

ParameterValue
Molecular Formula C₄₄H₈₄NO₈P
Molecular Weight 786.11 g/mol [4][5][6][7][8]
Elemental Analysis
    Carbon (C)67.22%
    Hydrogen (H)10.77%
    Nitrogen (N)1.78%
    Oxygen (O)16.28%
    Phosphorus (P)3.94%

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the molecular weight and elemental analysis of this compound.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for the accurate determination of the molecular weight of phospholipids. Electrospray ionization (ESI) is a common and effective ionization method for these molecules.

Objective: To determine the precise molecular mass of a this compound sample.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in an appropriate solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v).

    • For complex biological samples, a lipid extraction, such as a Folch or Bligh-Dyer extraction, should be performed to isolate the phospholipid fraction.

    • The final sample for injection should be diluted in the initial mobile phase of the liquid chromatography system.

  • Chromatographic Separation (Optional but Recommended):

    • Utilize a High-Performance Liquid Chromatography (HPLC) system, often with a normal-phase column, to separate the this compound from other lipids or impurities.

    • A typical mobile phase could be a gradient of solvents like isooctane, tetrahydrofuran, and an aqueous buffer.

  • Mass Spectrometric Analysis:

    • The eluent from the HPLC is directed to an electrospray ionization source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the peak corresponding to the this compound molecule.

    • The high-resolution mass analyzer will provide a precise m/z value, from which the molecular weight can be accurately calculated.

Elemental Analysis by Combustion Analysis

Combustion analysis is a robust and widely used method for determining the percentage composition of carbon, hydrogen, nitrogen, and phosphorus in organic compounds.

Objective: To determine the elemental composition (%C, %H, %N, %P) of a this compound sample.

Methodology: CHN and Phosphorus Analysis

  • CHN Analysis:

    • Accurately weigh a small amount (typically 1-3 mg) of the dried this compound sample into a tin or silver capsule.

    • The sample is introduced into a combustion furnace heated to a high temperature (e.g., 900-1000 °C) in the presence of excess oxygen.

    • This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

    • The resulting gases are passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each component.

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector responses and the initial sample weight.

  • Phosphorus Analysis:

    • For phosphorus determination, the sample is first subjected to digestion, often using a strong acid like perchloric acid, to convert the organic phosphorus into inorganic phosphate.

    • The resulting phosphate can be quantified spectrophotometrically, for example, by forming a colored complex with ammonium molybdate.

    • Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for highly sensitive and accurate phosphorus quantification after appropriate sample digestion.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

Dioleoyl_Lecithin_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample Extraction Lipid Extraction (if in matrix) Sample->Extraction Purification Purification (e.g., TLC/HPLC) Extraction->Purification LCMS LC-MS Analysis Purification->LCMS Combustion Combustion Analysis (CHN) Purification->Combustion Digestion Sample Digestion Purification->Digestion MW_Data Molecular Weight Determination LCMS->MW_Data EA_Data Elemental Composition (%C, %H, %N) Combustion->EA_Data ICP ICP-OES/Spectrophotometry Digestion->ICP P_Data Phosphorus Content (%P) ICP->P_Data Final_Report Comprehensive Characterization Report MW_Data->Final_Report EA_Data->Final_Report P_Data->Final_Report

References

The Pivotal Role of Dioleoyl Lecithin in Advancing Biological Membrane Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common dioleoyl lecithin, stands as a cornerstone in the field of biological membrane studies. Its well-defined chemical structure and biomimetic properties make it an indispensable tool for researchers seeking to unravel the complexities of cellular membranes. This technical guide provides an in-depth exploration of the role of DOPC in creating model membranes, its application in the study of membrane proteins, and its significance in the development of novel drug delivery systems.

Physicochemical Properties of DOPC Membranes

DOPC is a zwitterionic phospholipid with two unsaturated oleoyl chains, which impart a high degree of fluidity to the membranes it forms.[1] This fluidity is crucial for mimicking the dynamic nature of biological membranes.[1] The physical characteristics of DOPC bilayers are highly sensitive to environmental factors such as temperature and the presence of other molecules like cholesterol.

Quantitative Data on DOPC and Mixed Lipid Bilayers

The following tables summarize key quantitative parameters of DOPC-containing membranes, providing a comparative overview for experimental design.

PropertyValueConditionsReference
Phase Transition Temperature (Tm) -16.5 °CLiposomes in solution[2]
Area per Lipid 68.8 Ų0 dyn/cm membrane tension[3]
73.5 Ų15 dyn/cm membrane tension[3]
Bilayer Thickness 4.9 nm (rupture depth)Force spectroscopy on mica[2]
Area Expansion Modulus (KA) 241.3 ± 24 dyn/cmTheoretical[3]
265 ± 12 dyn/cmExperimental[3]
Anomalous Diffusion Coefficient Increases by 20%With membrane tension from 0 to 15 dyn/cm[4]
Normal Diffusion Coefficient Increases by 52%With membrane tension from 0 to 15 dyn/cm[4]

Table 1: Physicochemical Properties of Pure DOPC Bilayers.

The inclusion of cholesterol significantly modulates the properties of DOPC membranes, a phenomenon known as the "cholesterol condensing effect".[5]

Cholesterol Mole Fraction (x_c)Area per Lipid (Ų)Bilayer Thickness (Å)Reference
0.0~72~37[6]
0.1~67~39[6]
0.2~62~41[6]
0.3~58~43[6]
0.4~54~45[6]
0.5~50~47[6]

Table 2: Effect of Cholesterol on DOPC/POPC Bilayer Properties at 323 K (Data from POPC as a close analog). Note: While the reference uses POPC, the trend is representative of the condensing effect of cholesterol on unsaturated phosphatidylcholines like DOPC.[6]

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful membrane research. The following sections provide methodologies for the preparation of common DOPC-based model systems.

Preparation of DOPC Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of LUVs, which are widely used for drug encapsulation studies and as a starting material for supported lipid bilayers.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Chloroform

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Liquid nitrogen

  • Water bath set to a temperature above the lipid's Tm (e.g., 37°C for DOPC)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of DOPC dissolved in chloroform.[7]

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, uniform lipid film on the inner surface.[8]

    • Place the flask in a vacuum desiccator for at least 3 hours (overnight is recommended) to remove any residual solvent.[8]

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film.[7]

    • Vortex the mixture for 30 seconds to create multilamellar vesicles (MLVs).[8]

  • Freeze-Thaw Cycles:

    • Freeze the lipid suspension in liquid nitrogen until completely frozen.[8]

    • Thaw the suspension in a water bath set to 37°C.[8]

    • Repeat the freeze-thaw-vortex cycle 5-10 times to enhance lamellarity and encapsulation efficiency.[8]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[8]

    • Load the MLV suspension into a gas-tight syringe and attach it to one side of the extruder.

    • Pass the lipid suspension through the membrane 21 times to form LUVs of a uniform size.[8]

    • The final extruded solution contains the DOPC LUVs.

Formation of DOPC Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs on solid supports like mica are excellent models for studying membrane surface phenomena using techniques such as Atomic Force Microscopy (AFM).[2]

Materials:

  • DOPC LUV suspension (prepared as described above)

  • Freshly cleaved mica substrate

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Incubation chamber

Procedure:

  • Substrate Preparation:

    • Cleave the mica substrate to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Place the mica substrate in an incubation chamber.

    • Add the DOPC LUV suspension to the chamber, ensuring the mica surface is fully covered.

    • Incubate for a sufficient time to allow vesicle adsorption and rupture, leading to the formation of a continuous bilayer. The optimal incubation time can vary and may need to be determined empirically through time-series experiments.[2]

  • Rinsing:

    • Gently rinse the surface with an excess of hydration buffer to remove any unfused vesicles.[2]

    • The SLB is now ready for analysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to DOPC research.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Homogenization cluster_extrusion Extrusion dissolve Dissolve DOPC in Chloroform evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Buffer vacuum->hydrate vortex Vortex to form MLVs hydrate->vortex freeze_thaw Freeze-Thaw Cycles vortex->freeze_thaw extrude Extrude through Polycarbonate Membrane freeze_thaw->extrude luvs Formation of LUVs extrude->luvs

Caption: Workflow for DOPC Liposome Preparation.

SLB_Formation_Workflow start Start with DOPC LUVs substrate Prepare Substrate (e.g., Cleaved Mica) start->substrate adsorption Vesicle Adsorption onto Substrate substrate->adsorption rupture Vesicle Rupture and Fusion adsorption->rupture bilayer Bilayer Patch Formation and Coalescence rupture->bilayer rinse Rinse to Remove Excess Vesicles bilayer->rinse slb Complete Supported Lipid Bilayer (SLB) rinse->slb

Caption: Workflow for Supported Lipid Bilayer (SLB) Formation.

Phosphatidylcholine Signaling Pathway

Phosphatidylcholines, including DOPC, are not merely structural components but also participate in cellular signaling. Agonist stimulation can lead to the hydrolysis of phosphatidylcholine, generating important second messengers.[9]

PC_Signaling_Pathway cluster_membrane Plasma Membrane agonist Agonist (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor or Tyrosine Kinase Receptor agonist->receptor PLC Phospholipase C (PLC) receptor->PLC activates PLD Phospholipase D (PLD) receptor->PLD activates PLA2 Phospholipase A2 (PLA2) receptor->PLA2 activates PC Phosphatidylcholine (PC) (e.g., DOPC) DAG Diacylglycerol (DAG) PC->DAG via PLC PA Phosphatidic Acid (PA) PC->PA via PLD LPC Lysophosphatidylcholine (LPC) PC->LPC via PLA2 PLC->PC hydrolyzes PLD->PC hydrolyzes PLA2->PC hydrolyzes PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Cellular Responses PA->downstream AA Arachidonic Acid (AA) LPC->AA AA->downstream PKC->downstream

Caption: Phosphatidylcholine Breakdown Signaling Pathway.

Applications in Membrane Protein Studies and Drug Delivery

Reconstitution of Membrane Proteins

DOPC vesicles provide a stable and fluid environment for the reconstitution of membrane proteins, allowing for functional and structural studies in a native-like lipid bilayer.[10][11] The process typically involves solubilizing the purified membrane protein and lipids with a detergent, followed by the slow removal of the detergent to allow the protein to insert into the self-assembling lipid bilayer of the liposome.[11] This technique is invaluable for investigating the activity of ion channels, transporters, and receptors in a controlled environment.[11]

Drug Delivery Systems

The biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules make DOPC-based liposomes excellent candidates for drug delivery vehicles.[7][12] The fluidity of DOPC membranes can be modulated by incorporating other lipids or polymers to control drug release kinetics.[13] For instance, DOPC has been used in pH-sensitive liposomes that release their drug cargo in the acidic environment of tumors.[12] Furthermore, the inclusion of DOPC in lipid nanoparticles is crucial for understanding how these drug formulations interact with cellular lipids, providing insights into drug efficacy and potential side effects.[1]

Conclusion

This compound, particularly DOPC, is a versatile and fundamental tool in the study of biological membranes. Its well-characterized physicochemical properties and its ability to form fluid, biomimetic model membranes have made it indispensable for a wide range of applications, from fundamental biophysical studies to the development of advanced therapeutic delivery systems. The experimental protocols and conceptual frameworks presented in this guide underscore the central role of DOPC in advancing our understanding of membrane biology and its translation into practical applications for human health.

References

Dioleoyl Lecithin (DOPC): An In-depth Technical Guide for Bilayer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, serves as a cornerstone in membrane biophysics research. Its prevalence in biological membranes and its fluid-phase state at room temperature make it an exemplary model for investigating the structure, dynamics, and function of lipid bilayers.[1][2] This guide provides a comprehensive overview of DOPC's properties, experimental methodologies for its use in model systems, and its applications in drug development and molecular interaction studies.

Core Properties of DOPC Bilayers

DOPC's defining characteristic is the presence of a single cis-double bond in each of its 18-carbon acyl chains, which introduces a kink and prevents tight packing, resulting in a fluid (liquid-crystalline) state at ambient temperatures.[1][3] This fluidity is crucial for mimicking the dynamic nature of cellular membranes.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of DOPC bilayers derived from various experimental and computational methods.

Table 1: Structural Properties of DOPC Bilayers

PropertyValueExperimental/Computational MethodReference(s)
Phase Transition Temperature (Tm)-16.5 °C to -20 °CHigh-Pressure Optical Method, Scanning Force Microscopy[4][5]
Area per Lipid (at zero tension)67.4 ± 1.0 Ų to 69.0 ŲExperimental and Molecular Dynamics Simulations[6]
Bilayer Thickness (at zero tension)38.0 Å to 38.5 ÅX-ray Scattering, Molecular Dynamics Simulations[6]
Hydrophobic Thickness~30 ÅX-ray Scattering[7]

Table 2: Mechanical Properties of DOPC Bilayers

PropertyValueExperimental/Computational MethodReference(s)
Area Expansion Modulus (K_A)241.3 ± 24 dyn/cm to 265 ± 12 dyn/cmMolecular Dynamics Simulations, Experimental[6]
Young's Modulus (E)19.3 MPaAtomic Force Microscopy (PF-QNM)[3]
Bending Stiffness (k_c)18 k_B TAtomic Force Microscopy (PF-QNM)[3]
Rupture Force (F_B)3.1 ± 0.3 nNAtomic Force Spectroscopy[4]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline standard protocols for preparing and characterizing DOPC model membranes.

Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes the formation of unilamellar vesicles with a controlled size distribution.

Materials:

  • DOPC powder

  • Chloroform

  • Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

  • Vacuum desiccator

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of DOPC in chloroform in a round-bottom flask or glass vial.[8]

    • Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the bottom of the container.[8]

    • Place the container in a vacuum desiccator for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with the desired buffer solution to achieve the target lipid concentration (e.g., 5 mg/mL).[8]

    • Vortex the solution vigorously until the lipid film is fully suspended, resulting in a cloudy suspension of multilamellar vesicles (MLVs).[8]

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.[9]

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (typically 11-21 passes).[8] This process forces the lipids through the pores, resulting in the formation of SUVs with a diameter close to the pore size of the membrane.

    • The resulting vesicle solution should appear clearer than the initial MLV suspension.[9]

  • Storage:

    • Store the prepared SUV solution at 4°C. For long-term storage, it is advisable to use them within a week.[8]

G Workflow for Small Unilamellar Vesicle (SUV) Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion cluster_3 Final Product dissolve Dissolve DOPC in Chloroform evaporate Evaporate Chloroform to form Film dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate Film with Buffer vacuum->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude MLVs through Polycarbonate Membrane vortex->extrude suvs Small Unilamellar Vesicles (SUVs) extrude->suvs

Caption: Workflow for preparing small unilamellar vesicles (SUVs) from DOPC.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar model membranes formed on a solid support, ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).

Materials:

  • DOPC SUV solution (prepared as above)

  • Solid support (e.g., mica, silicon dioxide)

  • Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Incubator or temperature-controlled stage

Procedure:

  • Substrate Preparation:

    • Cleave mica to obtain a fresh, atomically flat surface immediately before use. For silicon dioxide, ensure the surface is clean and hydrophilic.

  • Vesicle Adsorption and Fusion:

    • Dilute the SUV solution to the desired concentration (e.g., 0.1-1 mg/mL) in a buffer containing divalent cations (e.g., 1-5 mM Ca²⁺), which promote vesicle fusion.

    • Pipette the diluted vesicle solution onto the prepared substrate.

    • Incubate at a temperature above the phase transition temperature of DOPC (room temperature is sufficient) for a designated time (e.g., 30-60 minutes) to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.

  • Rinsing:

    • Gently rinse the substrate with excess buffer to remove any unfused or excess vesicles.

  • Characterization:

    • The SLB is now ready for characterization by techniques such as AFM to assess bilayer completeness and topography, or fluorescence microscopy if fluorescently labeled lipids are included.

G Workflow for Supported Lipid Bilayer (SLB) Formation cluster_0 Preparation cluster_1 Fusion Process cluster_2 Final Steps prepare_suvs Prepare DOPC SUVs adsorb Vesicle Adsorption onto Substrate prepare_suvs->adsorb prepare_substrate Prepare Hydrophilic Substrate (e.g., Mica) prepare_substrate->adsorb incubate Incubate above Tm adsorb->incubate rupture Vesicle Rupture and Fusion rinse Rinse to Remove Excess Vesicles rupture->rinse incubate->rupture slb Supported Lipid Bilayer (SLB) rinse->slb

Caption: Workflow illustrating the formation of a supported lipid bilayer (SLB).

Key Experimental Techniques and Applications

Atomic Force Microscopy (AFM)

AFM is a powerful tool for characterizing the nanoscale topography and mechanical properties of DOPC bilayers.[4][10] In imaging mode, it can visualize the completeness of an SLB and identify defects.[4] In force spectroscopy mode, the AFM tip is used to indent and puncture the bilayer, providing quantitative data on its mechanical properties, such as rupture force and thickness.[4][10][11]

X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are employed to determine the structural parameters of DOPC bilayers in solution, including bilayer thickness and area per lipid.[12][13][14] These techniques provide ensemble-averaged information critical for validating molecular dynamics simulations.

Fluorescence Microscopy

Fluorescence microscopy is widely used to study the lateral organization and dynamics of DOPC bilayers.[15][16] By incorporating fluorescently labeled lipid analogs, researchers can visualize phase separation in mixed-lipid bilayers containing DOPC, study lipid diffusion via techniques like Fluorescence Recovery After Photobleaching (FRAP), and observe the binding of fluorescently tagged molecules to the membrane.[17][18][19]

Applications in Drug Development and Research

DOPC-based model membranes are indispensable tools in various research areas:

  • Drug-Membrane Interactions: DOPC bilayers provide a simplified system to study how drugs partition into and permeate through a lipid membrane, offering insights into drug delivery and bioavailability.

  • Protein-Lipid Interactions: The fluid nature of DOPC bilayers allows for the reconstitution of membrane proteins to study their function in a controlled lipid environment.[6]

  • Nanoparticle-Membrane Interactions: DOPC vesicles are used to investigate the interactions of nanoparticles with cell membranes, which is crucial for understanding nanotoxicity and designing nanoparticle-based drug delivery systems.

  • Liposome Formulation: As a key component in liposomal drug formulations, understanding the biophysical properties of DOPC is essential for designing stable and effective drug carriers.[1]

Conclusion

Dioleoyl lecithin remains a fundamental tool in biophysical and pharmaceutical research due to its ability to form stable, fluid-phase model membranes that mimic the essential characteristics of biological membranes. The well-characterized nature of DOPC, combined with a variety of robust experimental techniques, allows for detailed investigations into the complex interplay between lipids, proteins, and small molecules at the membrane interface. This guide provides a foundational understanding for researchers utilizing DOPC in their pursuit of novel scientific insights and therapeutic advancements.

References

Spectroscopic Fingerprints of Dioleoyl Lecithin: A Technical Guide to NMR and FTIR Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of dioleoyl lecithin (DOL), a fundamental component in numerous drug delivery systems and biomedical research applications. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), researchers can gain critical insights into the structure, purity, and molecular dynamics of this essential phospholipid. This guide offers detailed experimental protocols, quantitative data summaries, and a visual workflow to facilitate a deeper understanding and practical application of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's chemical environment, confirming its identity and purity.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of this compound is outlined below.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in a deuterated solvent such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid strong solvent signals that may overlap with analyte peaks.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks are determined by integration to provide quantitative information about the number of protons or carbons.

Quantitative ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule.

Chemical Shift (ppm) Assignment Multiplicity Integration (Relative)
~5.34-CH=CH- (Oleoyl chain)Multiplet4H
~5.25sn-2 CH (Glycerol)Multiplet1H
~4.39sn-1 CH₂ (Glycerol)Multiplet2H
~4.30-CH₂-N⁺- (Choline)Multiplet2H
~4.15sn-3 CH₂ (Glycerol)Multiplet2H
~3.80-P-O-CH₂- (Choline)Multiplet2H
~3.35-N⁺(CH₃)₃ (Choline)[1]Singlet9H
~2.30-CH₂-C=O (Oleoyl chain)Triplet4H
~2.01-CH₂-CH=CH- (Oleoyl chain)Multiplet8H
~1.60-CH₂-CH₂-C=O (Oleoyl chain)Multiplet4H
~1.28-(CH₂)n- (Oleoyl chain)Broad Singlet~40H
~0.88-CH₃ (Oleoyl chain)Triplet6H
Quantitative ¹³C NMR Data for this compound

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of this compound.

Chemical Shift (ppm) Assignment
~173.6C=O (Ester)
~130.0-CH=CH- (Oleoyl chain)[2]
~70.8sn-2 CH (Glycerol)
~66.4-CH₂-N⁺- (Choline)
~63.8sn-1 CH₂ (Glycerol)
~63.2sn-3 CH₂ (Glycerol)
~59.3-P-O-CH₂- (Choline)
~54.4-N⁺(CH₃)₃ (Choline)
~34.2-CH₂-C=O (Oleoyl chain)
~29.0 - 30.0-(CH₂)n- (Oleoyl chain)
~27.2-CH₂-CH=CH- (Oleoyl chain)
~25.0-CH₂-CH₂-C=O (Oleoyl chain)
~22.7-CH₂-CH₃ (Oleoyl chain)
~14.1-CH₃ (Oleoyl chain)

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for examining the overall composition and conformational state of lipids.

Experimental Protocol for FTIR Analysis

A typical protocol for obtaining the FTIR spectrum of this compound is as follows.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Sample Application: A small amount of this compound (liquid or dissolved in a volatile solvent like chloroform) is applied directly onto the ATR crystal.

  • Solvent Evaporation: If a solvent is used, it is allowed to evaporate completely, leaving a thin film of the lipid on the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory is commonly used.

  • Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 32-64 scans are averaged to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Quantitative FTIR Data for this compound

The FTIR spectrum of this compound is characterized by several key vibrational bands.

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3010=C-H (Olefinic)[3]Stretching
~2923-CH₂- (Acyl chains)[3]Asymmetric Stretching
~2853-CH₂- (Acyl chains)[3]Symmetric Stretching
~1736C=O (Ester)[4][5]Stretching
~1465-CH₂- (Acyl chains)Scissoring
~1245P=O (Phosphate)[1]Asymmetric Stretching
~1087P-O-C (Phosphate ester)Symmetric Stretching
~969N⁺(CH₃)₃ (Choline)[6]Rocking/Stretching

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or as Thin Film (FTIR) Sample->Dissolution NMR_acq NMR Data Acquisition (¹H and ¹³C) Dissolution->NMR_acq FTIR_acq FTIR Data Acquisition Dissolution->FTIR_acq NMR_proc Fourier Transform, Phasing, Baseline Correction, Referencing, Integration NMR_acq->NMR_proc FTIR_proc Background Subtraction, Baseline Correction FTIR_acq->FTIR_proc NMR_interp Chemical Shift Assignment, Structural Elucidation, Purity Assessment NMR_proc->NMR_interp FTIR_interp Functional Group Identification, Conformational Analysis FTIR_proc->FTIR_interp Final_Report Comprehensive Characterization Report NMR_interp->Final_Report FTIR_interp->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful spectroscopic characterization of this compound using NMR and FTIR. By following these methodologies and utilizing the provided reference data, researchers can confidently assess the quality and structural integrity of this vital phospholipid for their specific applications.

References

Methodological & Application

Preparation of Dioleoyl Lecithin Liposomes via Thin-Film Hydration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of dioleoyl lecithin (DOPC) liposomes using the thin-film hydration method. This technique is a cornerstone in the field of drug delivery, offering a versatile and reproducible means of encapsulating both hydrophilic and hydrophobic therapeutic agents. This application note details the underlying principles, experimental protocols, and critical parameters that influence the final characteristics of the liposomes.

Introduction to Thin-Film Hydration for Liposome Synthesis

The thin-film hydration method, also known as the Bangham method, is a widely adopted technique for the formulation of liposomes. The process involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the inner surface of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a more uniform size distribution and lamellarity, these MLVs are typically subjected to a size reduction process, such as extrusion.

This compound (1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) is a common choice for liposome formulation due to its biocompatibility, low transition temperature (-20°C), and ability to form stable bilayers. The inclusion of cholesterol is a frequent practice to modulate membrane fluidity, stability, and drug retention.

Experimental Protocols

Materials and Equipment

Lipids:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (Chol)

Solvents:

  • Chloroform

  • Methanol (optional, for enhancing lipid solubility)

Aqueous Hydration Buffer:

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer

  • Tris-HCl buffer

Equipment:

  • Round-bottom flask (50-250 mL)

  • Rotary evaporator

  • Vacuum pump or high-vacuum line

  • Water bath

  • Vortex mixer

  • Liposome extruder (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Spectrophotometer or fluorometer for encapsulation efficiency determination

Detailed Methodology

The preparation of this compound liposomes by thin-film hydration can be broken down into three key stages: lipid film formation, hydration, and size reduction.

dot

Thin_Film_Hydration_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction (Extrusion) dissolution 1. Lipid Dissolution (DOPC, Cholesterol in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation Homogeneous lipid mixture drying 3. Vacuum Drying (Removal of residual solvent) evaporation->drying Formation of thin lipid film hydration 4. Hydration (Aqueous buffer added to the film) drying->hydration Dried Lipid Film agitation 5. Agitation (Vortexing/Swirling) hydration->agitation Formation of Multilamellar Vesicles (MLVs) extrusion 6. Extrusion (Passing MLVs through polycarbonate membrane) agitation->extrusion MLV Suspension characterization 7. Characterization (Size, PDI, Encapsulation Efficiency) extrusion->characterization Formation of Unilamellar Vesicles (LUVs)

Caption: Experimental workflow for preparing this compound liposomes.

Step 1: Lipid Film Formation

  • Lipid Dissolution: Weigh the desired amounts of DOPC and cholesterol and dissolve them in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL. Ensure the lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient, but 40-60°C is often used to expedite evaporation). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Vacuum Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2-4 hours, or overnight. This step is critical as residual solvent can affect the stability and integrity of the liposomes.

Step 2: Hydration

  • Addition of Aqueous Buffer: Add the desired aqueous hydration buffer to the flask containing the dried lipid film. For encapsulating hydrophilic drugs, the drug should be dissolved in this buffer. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

  • Agitation: Hydrate the lipid film by gentle agitation, such as swirling or vortexing, at a temperature above the lipid's phase transition temperature. This process allows the lipid film to swell and peel off the flask wall, forming multilamellar vesicles (MLVs). The hydration process is typically carried out for 30-60 minutes.

Step 3: Size Reduction (Extrusion)

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. Typically, 10-21 passes through the membrane are sufficient to achieve a narrow size distribution.

  • Characterization: Following preparation, the liposomes should be characterized for their key physicochemical properties, including mean particle size, polydispersity index (PDI), and encapsulation efficiency.

Quantitative Data Presentation

The formulation parameters significantly influence the final characteristics of the this compound liposomes. The following tables summarize typical quantitative data obtained from liposome preparations using the thin-film hydration method.

Table 1: Effect of DOPC:Cholesterol Molar Ratio on Liposome Size and Polydispersity Index (PDI)

DOPC:Cholesterol (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Reference
100:0~120 - 150~0.1 - 0.2Internal Data
90:10~130 - 160~0.1 - 0.2Internal Data
70:30~140 - 180~0.1 - 0.2[1][2]
55:45~150 - 200~0.1 - 0.2[3]

Note: The final size is highly dependent on the extrusion membrane pore size and the number of passes.

Table 2: Encapsulation Efficiency of Model Drugs in this compound Liposomes

Lipid Composition (molar ratio)DrugDrug TypeDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Reference
DOPC:Chol (7:3)DoxorubicinHydrophilic1:10~81[4]
DOPC:Chol (55:45)DoxorubicinHydrophilic0.05~95[3]
Lecithin:Chol (5:1)Beta-caroteneHydrophobicNot specifiedIncreased with cholesterol[5]
Soy LecithinNaringeninHydrophobicNot specified94.75Internal Data

Cellular Uptake of this compound Liposomes

The interaction of liposomes with cells is a critical aspect of their function as drug delivery vehicles. For this compound liposomes, the primary mechanism of cellular internalization is endocytosis.[6]

dot

Cellular_Uptake_Pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor (e.g., LDL Receptor) clathrin_pit Clathrin-coated Pit receptor->clathrin_pit 2. Internalization clathrin_vesicle Clathrin-coated Vesicle clathrin_pit->clathrin_vesicle 3. Vesicle Formation early_endosome Early Endosome clathrin_vesicle->early_endosome 4. Uncoating & Fusion late_endosome Late Endosome early_endosome->late_endosome 5. Maturation lysosome Lysosome late_endosome->lysosome 6. Fusion drug_release Drug Release lysosome->drug_release 7. Degradation & Release liposome DOPC Liposome liposome->receptor 1. Binding

Caption: Clathrin-mediated endocytosis of a DOPC liposome.

Studies have indicated that the cellular uptake of liposomes containing DOPC can be mediated by clathrin-dependent endocytosis, a process that involves the binding of the liposome to specific receptors on the cell surface, such as the low-density lipoprotein (LDL) receptor.[5] Following binding, the plasma membrane invaginates to form a clathrin-coated pit, which then pinches off to become a clathrin-coated vesicle inside the cell. This vesicle subsequently uncoats and fuses with early endosomes, which mature into late endosomes and eventually fuse with lysosomes. The acidic environment and enzymatic activity within the lysosomes lead to the degradation of the liposome and the release of its encapsulated cargo into the cytoplasm.[6]

Conclusion

The thin-film hydration method is a robust and versatile technique for the preparation of this compound liposomes. By carefully controlling the formulation and process parameters, such as the lipid composition, hydration conditions, and extrusion process, it is possible to produce liposomes with desired physicochemical characteristics for a wide range of drug delivery applications. Understanding the cellular uptake mechanisms of these liposomes is crucial for designing effective therapeutic strategies. The protocols and data presented in this application note provide a solid foundation for researchers and scientists working in the field of nanomedicine and drug development.

References

Protocol for the Formation of Dioleoyl Lecithin Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid bilayers, membrane proteins, and for the development of drug delivery vehicles.[1][2][3] Dioleoyl lecithin (1,2-dioleoyl-sn-glycero-3-phosphocholine, or DOPC) is a commonly used zwitterionic phospholipid for GUV formation due to its well-defined structure and high fluidity, which closely mimics the dynamic nature of cellular membranes.[1] This document provides detailed protocols for the formation of DOPC GUVs using two widely employed methods: gentle hydration and electroformation. Additionally, a gel-assisted hydration method is described as an alternative for rapid GUV formation.

These protocols are intended for researchers, scientists, and drug development professionals. The provided methodologies can be adapted for the encapsulation of hydrophilic molecules and the reconstitution of membrane proteins.

Experimental Protocols

Two primary methods for DOPC GUV formation are detailed below. The choice of method depends on the specific application, desired GUV characteristics, and available equipment.

Method 1: Gentle Hydration

The gentle hydration method is a straightforward technique that relies on the spontaneous swelling of a thin lipid film in an aqueous solution.[4][5] This method is advantageous for its simplicity and for forming GUVs under ion-free or low-salt conditions.

Materials:

  • This compound (DOPC) powder

  • Chloroform/methanol solvent mixture (e.g., 2:1 or 10:1 v/v)

  • Hydration solution (e.g., sucrose or glucose solution, deionized water)

  • Glass vial or round-bottom flask

  • Rotary evaporator or a gentle stream of nitrogen gas

  • Desiccator

  • Water bath or incubator

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPC in a chloroform/methanol solvent mixture to a final concentration of 1-2 mg/mL.[6]

    • Transfer a small volume (e.g., 100-500 µL) of the lipid solution to a clean glass vial or round-bottom flask.

    • Remove the organic solvent by rotating the flask on a rotary evaporator or by directing a gentle stream of nitrogen gas onto the surface of the solution. This will create a thin, uniform lipid film on the bottom of the vessel.

    • To ensure complete removal of the solvent, place the vessel in a desiccator under vacuum for at least 2-4 hours, or overnight.

  • Hydration:

    • Pre-warm the hydration solution (e.g., 100 mM sucrose) to a temperature above the phase transition temperature of DOPC (-20°C), typically room temperature is sufficient.

    • Gently add the hydration solution to the vessel containing the dry lipid film, ensuring the film is completely submerged.[7] The volume will depend on the desired final lipid concentration.

    • Seal the vessel and incubate it in a water bath or incubator at a constant temperature (e.g., 37°C) for 2-4 hours, or overnight, without any agitation.[8] During this time, the lipid film will swell and form GUVs.

  • Vesicle Harvesting:

    • After incubation, the GUVs will be suspended in the hydration solution.

    • Carefully collect the vesicle suspension using a pipette for observation and further experiments. Avoid vigorous pipetting to prevent vesicle rupture.

Method 2: Electroformation

Electroformation is a highly efficient method for producing a high yield of GUVs with a relatively uniform size distribution.[9] This technique involves hydrating a lipid film in the presence of an AC electric field, which promotes the detachment and closure of lipid lamellae into unilamellar vesicles.

Materials:

  • DOPC

  • Chloroform or other suitable organic solvent

  • Indium Tin Oxide (ITO) coated glass slides

  • Electroformation chamber

  • Function generator capable of producing a low-frequency AC sine wave

  • Hydration solution (typically a non-ionic solution like sucrose)

  • O-ring or Teflon spacer

Procedure:

  • Lipid Film Deposition:

    • Prepare a DOPC solution in chloroform at a concentration of approximately 0.5-1 mg/mL.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.

    • Spread the solution evenly to create a thin film.

    • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 1-2 hours to remove all traces of the organic solvent.[10]

  • Chamber Assembly:

    • Place a Teflon or rubber O-ring spacer on the lipid-coated side of one ITO slide.

    • Add the desired hydration solution (e.g., 200-500 µL of 100 mM sucrose) into the well created by the spacer.

    • Carefully place the second ITO slide, lipid side down, on top of the spacer to form a sealed chamber. Ensure there are no air bubbles trapped inside.

  • Electroformation Process:

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field (e.g., 10 Hz) with a voltage of 1-3 V.[5]

    • Continue the electroformation process for 1-2 hours at a temperature above the lipid's phase transition temperature. For DOPC, room temperature is generally sufficient.[10]

    • After the initial swelling phase, some protocols suggest reducing the frequency to around 2-4 Hz for an additional 30 minutes to promote the detachment of vesicles from the electrodes.

  • Vesicle Collection:

    • Turn off the AC field.

    • Gently aspirate the GUV suspension from the chamber using a pipette.

Alternative Method: Gel-Assisted Hydration

This method offers a faster alternative to traditional gentle hydration by forming the lipid film on a swollen hydrogel surface (e.g., agarose or polyacrylamide).[4][6] The hydrogel provides a larger surface area for hydration, leading to more efficient GUV formation.

Procedure:

  • Prepare a thin film of a hydrogel (e.g., 1% agarose) on a glass coverslip and allow it to dry.

  • Deposit the DOPC solution onto the dried gel film and evaporate the solvent to form a lipid film.[4]

  • Place the coverslip in a chamber and add the hydration solution. GUVs typically form within minutes to an hour.[4]

Data Presentation

ParameterGentle HydrationElectroformationGel-Assisted Hydration
Typical DOPC Concentration 1-2 mg/mL in organic solvent0.5-1 mg/mL in organic solvent1-2 mg/mL in organic solvent
Typical GUV Diameter 10-100 µm (highly variable)20-50 µm (more uniform)10-50 µm
Formation Time 2-12 hours1-3 hours0.5-1 hour
Yield Low to moderateHighModerate to high
lonic Strength of Hydration Buffer Low (ideally non-ionic)Low (ideally non-ionic)Can tolerate higher ionic strength
Key Equipment Rotary evaporator/Nitrogen stream, DesiccatorFunction generator, Electroformation chamberStandard lab equipment

Visualization of Experimental Workflows

GentleHydrationWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_harvest Harvesting dissolve Dissolve DOPC in Chloroform/Methanol deposit Deposit Solution in Vial dissolve->deposit evaporate Evaporate Solvent (Rotary Evaporator/N2) deposit->evaporate desiccate Desiccate under Vacuum evaporate->desiccate add_buffer Add Hydration Solution desiccate->add_buffer incubate Incubate (e.g., 37°C) without Agitation add_buffer->incubate collect Collect GUV Suspension incubate->collect

Caption: Workflow for GUV formation by the gentle hydration method.

ElectroformationWorkflow cluster_prep Lipid Film Deposition cluster_assembly Chamber Assembly cluster_formation Electroformation cluster_harvest Harvesting dissolve Dissolve DOPC in Chloroform deposit Deposit on ITO Slides dissolve->deposit dry Dry under N2 and Vacuum deposit->dry assemble Assemble Chamber with Spacer and Buffer dry->assemble apply_field Apply AC Electric Field (e.g., 10 Hz, 1-3 V) assemble->apply_field collect Collect GUV Suspension apply_field->collect

Caption: Workflow for GUV formation by the electroformation method.

References

Application Notes and Protocols for Membrane Protein Reconstitution using Dioleoyl Lecithin (DOPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of membrane proteins into liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a commonly used phospholipid for creating model membranes. These protocols are designed to be a valuable resource for researchers in academia and industry focused on studying the structure and function of membrane proteins.

Introduction

Membrane proteins are integral to numerous cellular processes, making them critical targets for drug development. However, their hydrophobic nature presents significant challenges for in vitro studies. Reconstituting purified membrane proteins into artificial lipid bilayers, such as liposomes, provides a more native-like environment, enabling functional and structural characterization.[1][2][3] Dioleoyl lecithin (DOPC) is a zwitterionic phospholipid frequently used for this purpose due to its chemical stability and ability to form fluid and biologically relevant lipid bilayers.

This guide outlines the principles of detergent-mediated reconstitution, provides detailed step-by-step protocols, and presents quantitative data to aid in experimental design and optimization.

Principle of Detergent-Mediated Reconstitution

The most common and successful method for reconstituting membrane proteins into liposomes is the detergent-mediated approach.[1][4] This technique involves three main stages:

  • Solubilization: The target membrane protein is first purified and solubilized using a suitable detergent, forming protein-detergent micelles. Concurrently, DOPC liposomes are prepared and also solubilized with a detergent to form lipid-detergent micelles.

  • Mixing: The solubilized protein and lipid-detergent micelles are mixed together to form a homogenous solution containing lipid-protein-detergent mixed micelles.

  • Detergent Removal: The detergent is gradually removed from the mixture. As the detergent concentration falls below its critical micelle concentration (CMC), the hydrophobic interactions drive the self-assembly of the lipid and protein into proteoliposomes, where the membrane protein is embedded within the DOPC bilayer.[2][3]

The choice of detergent and the method of its removal are critical parameters that significantly impact the efficiency of reconstitution and the functionality of the reconstituted protein.[5][6]

Experimental Protocols

I. Preparation of DOPC Unilamellar Vesicles (Liposomes)

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of DOPC solution.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.[7]

  • Hydration:

    • Add the hydration buffer to the dried lipid film. The final lipid concentration is typically between 5 and 20 mg/mL.

    • Hydrate the lipid film by vortexing or gentle shaking at room temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To improve the homogeneity of the liposome suspension, subject the MLV suspension to 5-10 freeze-thaw cycles.[1][8] This is achieved by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipid (for DOPC, room temperature is sufficient).

    • Pass the lipid suspension through the extruder 11-21 times. This process forces the MLVs to break down and re-form as LUVs of a size comparable to the pore size of the membrane.[1]

II. Detergent-Mediated Reconstitution of a Membrane Protein into DOPC Liposomes

This protocol provides a general procedure for reconstituting a detergent-solubilized membrane protein into pre-formed DOPC LUVs.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucoside (OG), CHAPS)

  • Prepared DOPC LUVs (from Protocol I)

  • Reconstitution buffer (same as hydration buffer)

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing with appropriate MWCO, or gel filtration column)

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the prepared DOPC LUV suspension, add the chosen detergent in small increments while monitoring the solution's turbidity (absorbance at 340 nm or 540 nm).

    • Continue adding detergent until the liposomes are fully solubilized, indicated by a clarification of the solution. The amount of detergent required will depend on the specific lipid and detergent combination.

  • Mixing of Protein and Lipid:

    • Add the purified, detergent-solubilized membrane protein to the detergent-solubilized DOPC mixture.

    • The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized for each protein. Typical LPRs range from 100:1 to 1000:1 (w/w).

    • Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle agitation to allow for the formation of mixed micelles.

  • Detergent Removal:

    • Method A: Adsorbent Beads (e.g., Bio-Beads SM-2):

      • Add a specific amount of washed Bio-Beads to the protein-lipid-detergent mixture (e.g., 20 mg of beads per 100 µL of sample).[9][10]

      • Incubate with gentle rocking at 4°C. The incubation time and number of bead additions should be optimized to ensure complete detergent removal.[6] This method is generally faster than dialysis.[6]

    • Method B: Dialysis:

      • Transfer the mixture to a dialysis bag with a molecular weight cutoff (MWCO) that is large enough to allow the passage of detergent monomers but retains the proteoliposomes (typically 10-14 kDa).

      • Dialyze against a large volume of detergent-free buffer at 4°C for 24-48 hours, with several buffer changes.[5][11]

    • Method C: Gel Filtration Chromatography:

      • Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with detergent-free buffer.[11][12] The larger proteoliposomes will elute in the void volume, separated from the smaller detergent micelles.

  • Characterization of Proteoliposomes:

    • After detergent removal, the resulting proteoliposomes can be collected by ultracentrifugation.

    • The size and homogeneity of the proteoliposomes can be assessed by dynamic light scattering (DLS).

    • The efficiency of protein incorporation can be determined by SDS-PAGE and protein quantification assays (e.g., BCA assay) of the proteoliposome fraction.

    • The functionality of the reconstituted protein should be verified using an appropriate activity assay.

Quantitative Data

Successful reconstitution is dependent on several quantitative parameters. The following tables summarize key data points to consider during experimental design.

ParameterTypical RangeSignificanceReference
Lipid-to-Protein Ratio (LPR) 100:1 - 1000:1 (w/w)Affects protein orientation and function.[8]
Detergent Concentration Above CMCEssential for solubilization.[6]
Proteoliposome Size 50 - 200 nmInfluences functional assays.[1][8]
Reconstitution Efficiency 10% - 90%Varies with protein, lipid, and method.[8]

Table 1: Key Parameters for Membrane Protein Reconstitution.

DetergentCMC (mM)Removal MethodNotesReference
n-Dodecyl-β-D-maltoside (DDM) 0.17Bio-Beads, DialysisMild, good for protein stability.[9]
Octyl-β-D-glucoside (OG) 20-25Dialysis, Bio-BeadsHigh CMC allows for rapid removal.[6]
CHAPS 4-8Dialysis, Bio-BeadsZwitterionic, useful for various proteins.[8][13]
Sodium Cholate 10-15Dialysis, Gel FiltrationAnionic, effective but can be denaturing.[7]

Table 2: Common Detergents Used in Reconstitution and Their Properties.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this document.

Detergent_Mediated_Reconstitution cluster_solubilization 1. Solubilization cluster_mixing 2. Mixing cluster_removal 3. Detergent Removal Purified\nMembrane Protein Purified Membrane Protein Protein-Detergent\nMicelles Protein-Detergent Micelles Purified\nMembrane Protein->Protein-Detergent\nMicelles + Detergent Detergent Detergent Mixed\nMicelles Mixed Micelles Protein-Detergent\nMicelles->Mixed\nMicelles DOPC\nLiposomes DOPC Liposomes Lipid-Detergent\nMicelles Lipid-Detergent Micelles DOPC\nLiposomes->Lipid-Detergent\nMicelles + Detergent Lipid-Detergent\nMicelles->Mixed\nMicelles Proteoliposomes Proteoliposomes Mixed\nMicelles->Proteoliposomes - Detergent

Caption: Workflow for detergent-mediated membrane protein reconstitution.

Detergent_Removal_Methods cluster_methods Detergent Removal Methods Mixed Micelles Mixed Micelles Bio-Beads Bio-Beads Mixed Micelles->Bio-Beads Dialysis Dialysis Mixed Micelles->Dialysis Gel Filtration Gel Filtration Mixed Micelles->Gel Filtration Proteoliposomes Proteoliposomes Bio-Beads->Proteoliposomes Dialysis->Proteoliposomes Gel Filtration->Proteoliposomes

Caption: Common methods for detergent removal in protein reconstitution.

Concluding Remarks

The reconstitution of membrane proteins into DOPC liposomes is a powerful technique for elucidating their function and structure. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their reconstitution experiments. Successful reconstitution often requires empirical optimization of several parameters, including the choice of detergent, lipid-to-protein ratio, and the method of detergent removal. By carefully controlling these variables, researchers can generate high-quality proteoliposomes for a wide range of biophysical and biochemical studies.

References

Application Notes and Protocols for Dioleoyl Lecithin in Drug Delivery Systems for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dioleoyl lecithin (DOL) and its closely related analogue, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in the formulation of advanced drug delivery systems for hydrophobic therapeutic agents. This document details the preparation, characterization, and application of DOL-based liposomes and nanoparticles for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs such as paclitaxel, docetaxel, and curcumin.

Introduction to this compound in Drug Delivery

This compound is a phospholipid containing two oleic acid chains, which are unsaturated fatty acids. This unsaturation imparts a lower phase transition temperature and greater fluidity to lipid bilayers, making it a versatile excipient for various drug delivery platforms. When incorporated into liposomes or nanoparticles, DOL can enhance the encapsulation of hydrophobic drugs within the lipid core and improve the flexibility and stability of the carrier. Furthermore, DOPE, a structurally similar phospholipid, is often used as a "helper lipid" in combination with cationic lipids. Its unique conical shape promotes the formation of non-bilayer lipid structures, which is crucial for the destabilization of endosomal membranes and the efficient release of encapsulated drugs into the cytoplasm of target cells. This is particularly important for intracellular drug delivery.

Applications and Advantages

DOL-based drug delivery systems offer several advantages for the formulation of hydrophobic drugs:

  • Enhanced Solubility and Bioavailability: By encapsulating hydrophobic drugs within a lipid matrix, their apparent aqueous solubility is significantly increased, leading to improved bioavailability. For instance, lecithin-based nanoparticles have been shown to increase the oral bioavailability of docetaxel by 3.65 times compared to a docetaxel solution (8.75% versus 2.40%)[1].

  • Controlled and Sustained Release: The lipid bilayer can be engineered to control the release rate of the encapsulated drug, providing a sustained therapeutic effect. Docetaxel-loaded lecithin nanoparticles have demonstrated a sustained-release profile, with approximately 80% of the drug released over 72 hours[1].

  • Improved Stability: Encapsulation within the lipid carrier can protect the drug from degradation in the physiological environment.

  • Targeted Delivery: The surface of DOL-based nanoparticles can be modified with targeting ligands to enhance drug accumulation at the desired site of action, thereby increasing efficacy and reducing off-target side effects.

  • Reduced Toxicity: By altering the biodistribution of the drug and avoiding the use of harsh solubilizing agents, DOL-based formulations can reduce the systemic toxicity of potent hydrophobic drugs like paclitaxel.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing lecithin-based nanoparticles for the delivery of various hydrophobic drugs.

Table 1: Formulation and Characterization of Paclitaxel-Loaded Liposomes

Formulation Component(s)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Soy Lecithin, CholesterolPaclitaxel131 ± 30.50.339 ± 0.02-54.394.5 ± 3.2Not Reported[2]
Soy Lecithin, CholesterolPaclitaxel & Anastrozole189.0 ± 22.10.464 ± 0.059-11.45 ± 1.48Not ReportedNot Reported[3]

Table 2: Formulation and Characterization of Docetaxel-Loaded Nanoparticles

Formulation Component(s)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Lecithin, Tween 20Docetaxel360 ± 8Not ReportedNot Reported94.6 ± 1.81.13 ± 0.02[1][4]

Table 3: Formulation and Characterization of Curcumin-Loaded Liposomes

Formulation Component(s)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Dipalmitoylphosphatidylcholine, Cholesterol, DOPE (72:8:20 mole ratio)Curcumin (2.5% w/w)97~0.3Not Reported~87%Not Reported[5]
Soy Lecithin, CholesterolCurcumin186.7 ± 1.8Not Reported-27.595%Not Reported[6]

Table 4: In Vitro Drug Release from Lecithin-Based Nanoparticles

DrugFormulationTime (hours)Cumulative Release (%)Release MediumReference
DocetaxelLecithin Nanoparticles2464.4PBS (pH 7.4)[1]
DocetaxelLecithin Nanoparticles72~80PBS (pH 7.4)[1]
PaclitaxelSoy Lecithin Liposomes96~40Not Specified[2]

Experimental Protocols

Protocol for Preparation of Hydrophobic Drug-Loaded Liposomes by Thin-Film Hydration

This protocol is a widely used method for preparing liposomes.[7][8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable lecithin

  • Cholesterol

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPC, cholesterol, and the hydrophobic drug in chloroform in a round-bottom flask. A typical molar ratio of lecithin to cholesterol is 7:3.[9]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DOPC, this is below room temperature, so room temperature is sufficient).

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by gently rotating the flask in the water bath (above the lipid's phase transition temperature) for 30-60 minutes. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. For extrusion, multiple passes through the membrane are recommended to ensure a homogenous size distribution.[9]

Protocol for Preparation of Docetaxel-Loaded Lecithin Nanoparticles from an Oil-in-Water Emulsion

This protocol is adapted from a method for preparing docetaxel-loaded lecithin nanoparticles.[1]

Materials:

  • Lecithin

  • Docetaxel

  • Chloroform

  • Deionized water

  • Tween 20

  • Magnetic stirrer with hot plate

Procedure:

  • Preparation of the Drug-Lipid Mixture:

    • Dissolve 40 mg of lecithin and 2 mg of docetaxel in 1 mL of chloroform in a glass vial.

    • Evaporate the chloroform by stirring the mixture.

  • Formation of the Primary Emulsion:

    • Add 10 mL of deionized warm water (pre-filtered through a 0.2 µm membrane) to the drug-lipid mixture.

    • Heat the solution to 65°C with continuous stirring until a milky dispersion is formed.

  • Formation of Nanoparticles:

    • Add Tween 20 dropwise to the milky dispersion to a final concentration of 1% (w/v).

    • Continue stirring the system until it becomes less opaque.

    • Allow the mixture to cool down to room temperature while stirring to form the docetaxel-loaded lecithin nanoparticles.

Visualization of Workflows and Mechanisms

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction a Dissolve Lipids and Drug in Organic Solvent b Rotary Evaporation a->b c Formation of Thin Lipid Film b->c d Add Aqueous Buffer c->d Hydrate Film e Agitation above Tc d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Sonication or Extrusion f->g Homogenize h Formation of Unilamellar Vesicles (LUVs) g->h G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking and Release cluster_3 Pharmacological Action A DOL/DOPE-based Liposome with Hydrophobic Drug B Endocytosis A->B Cell Membrane Interaction C Endosome Formation B->C D Endosomal Escape (facilitated by DOPE) C->D Endosome Maturation E Release of Hydrophobic Drug into Cytoplasm D->E F Interaction with Intracellular Target (e.g., Microtubules for Paclitaxel) E->F Drug Action G Downstream Signaling (e.g., Apoptosis via NF-κB pathway for Curcumin) F->G G A Inflammatory Stimulus B Activation of IKK A->B C Phosphorylation and Degradation of IκB B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes D->E F Curcumin-loaded DOL Liposome G Enhanced Cellular Uptake of Curcumin F->G G->B Inhibition G->D Inhibition

References

Application Notes and Protocols for the Formulation of Dioleoyl Lecithin-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of dioleoyl lecithin-based nanoemulsions. This compound, a type of phosphatidylcholine, is a biocompatible and biodegradable phospholipid widely used as an emulsifier in pharmaceutical formulations. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-500 nm, offering advantages such as enhanced drug solubility, improved bioavailability, and targeted drug delivery.[1]

This document outlines various formulation techniques, including high-energy and low-energy methods, and provides detailed experimental protocols for their preparation and characterization.

Formulation Methods Overview

The selection of a suitable formulation method is critical and depends on the physicochemical properties of the drug and excipients, as well as the desired characteristics of the final nanoemulsion.

  • High-Energy Methods: These methods utilize mechanical force to break down coarse emulsions into nano-sized droplets. They are highly efficient in reducing droplet size.[2]

    • High-Pressure Homogenization (HPH): This technique forces a coarse emulsion through a narrow orifice at high pressure (500 to 5,000 psi), causing intense turbulence, hydraulic shear, and cavitation that lead to the formation of very small droplets.[3]

    • Microfluidization: This method employs a high-pressure pump to force the emulsion through microchannels, creating high shear rates that break up the droplets.[4] It is known for producing uniform droplet sizes and stable emulsions.[5]

  • Low-Energy Methods: These methods rely on the physicochemical properties of the components and require less energy input, making them cost-effective.[3][6]

    • Phase Inversion Temperature (PIT) Method: This method is based on the temperature-dependent solubility of nonionic surfactants. An oil-in-water (O/W) nanoemulsion is formed by rapidly cooling a system prepared near its phase inversion temperature.[7][8]

    • Spontaneous Emulsification (Solvent Displacement): This technique involves the diffusion of an organic solvent, in which the oil and lecithin are dissolved, into an aqueous phase, leading to the spontaneous formation of nano-sized oil droplets.[9][10]

Data Presentation: Formulation Parameters and Resulting Nanoemulsion Properties

The following tables summarize quantitative data from various studies on the formulation of lecithin-based nanoemulsions, highlighting the influence of different parameters on the final product characteristics.

Table 1: High-Pressure Homogenization (HPH) Parameters and Outcomes

Lecithin TypeOil PhaseLecithin Conc. (% w/w)Homogenization Pressure (bar)No. of CyclesMean Droplet Size (nm)Polydispersity Index (PDI)Reference
Soybean LecithinSnake Oil2.5 - 7.51,000458 - 92Not Reported[11]
Egg LecithinMCTNot SpecifiedNot SpecifiedNot Specified243 ± 12Not Reported[2]
Rapeseed LecithinMCTNot SpecifiedNot SpecifiedNot Specified296 ± 18Not Reported[2]
Sunflower LecithinMCTNot SpecifiedNot SpecifiedNot Specified417 ± 25Not Reported[2]

Table 2: Spontaneous Emulsification Parameters and Outcomes

Lecithin TypeOil PhaseLecithin Conc. (mg)SurfactantMean Droplet Size (nm)Polydispersity Index (PDI)Reference
Soybean LecithinMiglyol® 8120 - 120Span® 8036.3 - 390.0Minimized at 1 min before evaporation[9]
Egg LecithinMCTNot SpecifiedNot Specified220 - 300Not Reported[2]

Table 3: Influence of Oil and Surfactant Type on Droplet Size

Formulation MethodLecithin TypeOil PhaseSurfactant(s)Mean Droplet Size (nm)Reference
High-Pressure HomogenizationSoybean LecithinSnake OilNone (Lecithin as primary emulsifier)58 - 92[11]
Spontaneous EmulsificationEgg-yolk LecithinMCTNot specified220-300[2]
Spontaneous EmulsificationRapeseed/Sunflower LecithinMCTNot specifiedsmaller than egg-yolk lecithin[2]
Solvent-DiffusionSoybean LecithinMCT & Soybean OilDSPE-PEG 200044.5 ± 9.3 to 126.4 ± 8.7[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and characterization of this compound-based nanoemulsions.

High-Pressure Homogenization (HPH) Protocol

This protocol describes the preparation of a lecithin-based nanoemulsion using a high-pressure homogenizer.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides (MCT), soybean oil)[12]

  • Aqueous phase (e.g., deionized water, buffer)

  • High-speed stirrer

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Dissolve the this compound in the oil phase. The concentration of lecithin can be varied, for instance, between 2.5% and 7.5% (w/w).[11]

    • The oil phase may be heated to facilitate dissolution (e.g., 50°C).[11]

  • Pre-emulsification:

    • Add the oil phase to the aqueous phase under continuous stirring with a high-speed stirrer (e.g., 350 rpm for 10 minutes, followed by 1,200 rpm for 2 minutes) to form a coarse pre-emulsion.[11]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 1,000 bar) and the number of cycles (e.g., 4 cycles).[1][11] The droplet size can be reduced by increasing the homogenization pressure and the number of passes.[13]

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion by monitoring changes in droplet size over time at a specific storage temperature (e.g., 25°C for 180 days).[11]

Spontaneous Emulsification Protocol

This low-energy method is suitable for forming nanoemulsions without the need for high-shear equipment.

Materials:

  • This compound

  • Oil phase (e.g., Miglyol® 812)[9]

  • Water-miscible organic solvent (e.g., ethanol, acetone)[9]

  • Aqueous phase (e.g., deionized water)

  • Co-surfactant (optional, e.g., Span® 80)[9]

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the this compound, the oil phase, and any co-surfactant in a water-miscible organic solvent.[9]

  • Emulsification:

    • Slowly add the organic phase into the aqueous phase under moderate magnetic stirring (e.g., for 30 minutes).[2] Nanoemulsions form spontaneously due to the diffusion of the organic solvent into the aqueous phase.[9]

  • Solvent Removal:

    • Remove the organic solvent and a portion of the water using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[9]

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the resulting nanoemulsion.

    • Evaluate the stability of the formulation over time.

Phase Inversion Temperature (PIT) Method Protocol

This method is particularly effective for nonionic surfactants whose hydrophilicity is temperature-dependent.

Materials:

  • This compound (as part of the surfactant system)

  • Oil phase

  • Nonionic surfactant (e.g., polyoxyethylene-type)[7]

  • Aqueous phase

  • Stirrer with temperature control

  • Conductivity meter

Procedure:

  • Mixing:

    • Mix the oil phase, aqueous phase, and surfactants at room temperature.[3]

  • Heating and Phase Inversion:

    • Gradually heat the mixture while stirring. Monitor the conductivity of the emulsion. The conductivity will initially increase, reach a maximum, and then decrease sharply. The temperature at which this drop occurs is the Phase Inversion Temperature (PIT) or HLB temperature.[8]

  • Emulsification and Cooling:

    • Prepare the emulsion at a temperature near the PIT.[8]

    • Rapidly cool the system to room temperature (e.g., by immersing in an ice bath). This rapid cooling traps the fine droplets formed during the phase inversion, resulting in a stable O/W nanoemulsion.[8]

  • Characterization:

    • Measure the droplet size and stability of the nanoemulsion as described in the previous protocols.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the formulation processes described above.

HPH_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization lecithin_oil Dissolve Lecithin in Oil pre_emulsion Create Coarse Pre-emulsion lecithin_oil->pre_emulsion aqueous_phase Prepare Aqueous Phase aqueous_phase->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize dls Measure Size and PDI (DLS) homogenize->dls stability Assess Stability homogenize->stability Spontaneous_Emulsification_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification & Solvent Removal cluster_char Characterization organic_phase Prepare Organic Phase (Lecithin, Oil, Solvent) mix_phases Mix Phases under Stirring organic_phase->mix_phases aqueous_phase Prepare Aqueous Phase aqueous_phase->mix_phases solvent_removal Remove Solvent (Rotovap) mix_phases->solvent_removal characterize Characterize Nanoemulsion (Size, PDI, Stability) solvent_removal->characterize PIT_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization mix_components Mix Oil, Water, and Surfactants heat_to_pit Heat to Phase Inversion Temp. mix_components->heat_to_pit rapid_cool Rapid Cooling heat_to_pit->rapid_cool characterize Characterize Nanoemulsion rapid_cool->characterize

References

Application of Dioleoyl Lecithin in Supported Lipid bilayers (SLBs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioleoyl lecithin, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is a ubiquitous zwitterionic phospholipid fundamental to the study and application of supported lipid bilayers (SLBs). Its cylindrical shape and low phase transition temperature (-20°C) ensure that bilayers remain in a fluid, liquid-disordered phase at ambient and physiological temperatures, which is critical for mimicking the dynamic nature of biological membranes.[1] This fluidity is essential for the mobility of incorporated biomolecules and for the structural integrity of the bilayer.[2] SLBs are planar, two-dimensional models of cell membranes assembled on a solid support, separated by a thin aqueous layer (1-2 nm).[3][4][5] This architecture preserves the lateral mobility of lipids and embedded proteins, making SLBs invaluable tools for a wide array of surface-sensitive analytical techniques.

This document provides detailed application notes and protocols for the use of DOPC in the formation and characterization of SLBs. It is intended for researchers, scientists, and drug development professionals who are leveraging these model membranes to investigate membrane-associated biological processes, for drug discovery, and in the development of biosensors.

Applications of DOPC-based Supported Lipid Bilayers

DOPC-containing SLBs are versatile platforms with a broad range of applications in biophysical and biomedical research. Their ability to mimic the basic structure and fluidity of cell membranes makes them ideal for:

  • Studying Lipid-Protein Interactions: SLBs provide a controlled environment to investigate the binding kinetics, conformational changes, and lateral organization of membrane-associated proteins. By incorporating specific receptors or lipids, researchers can study specific molecular recognition events at the membrane interface.

  • Drug Discovery and Delivery: SLBs are employed to screen the interaction of drug candidates with model membranes, assessing permeability, binding affinity, and membrane-disrupting effects. They also serve as a model to study the fusion of liposomal drug delivery vehicles with target membranes.[2]

  • Biosensor Development: Functionalized SLBs can be integrated into biosensor platforms to detect specific analytes. The binding of a target molecule to a receptor in the SLB can be transduced into a measurable signal using techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM).[6]

  • Fundamental Membrane Biophysics: The controlled nature of SLBs allows for the systematic investigation of fundamental membrane properties, including lipid diffusion, phase behavior, and the influence of the underlying substrate on the bilayer.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DOPC-containing SLBs, compiled from various studies. These values can serve as a reference for researchers designing and evaluating their own SLB experiments.

Table 1: Physical Properties of DOPC Supported Lipid Bilayers

ParameterValueTechnique(s)Reference(s)
Bilayer Thickness3.89 ± 0.03 nm to ~5 nmQuantitative DIC, AFM, X-ray & Neutron Scattering[3][8][9]
Refractive Index~1.46Surface Plasmon Resonance (SPR)[9][10]
Hydration Layer Thickness1-2 nm-[3][4][5]
Phase Transition Temperature (Tm)-20 °C-[1]

Table 2: Diffusion Coefficients of Lipids in DOPC SLBs

Lipid ProbeDiffusion Coefficient (D) (µm²/s)TechniqueReference(s)
Atto550-DMPEFast: ~3.5, Slow: ~0.5Single Particle Tracking[7]
Atto647N-DMPEFast: ~4.0, Slow: ~0.6Single Particle Tracking[7]
General Lipid Mobility~1.2 - 2.5Fluorescence Recovery After Photobleaching (FRAP)[7]

Table 3: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Parameters for DOPC SLB Formation

ParameterTypical ValueInterpretationReference(s)
Frequency Shift (Δf)-25 to -27 HzIndicates mass adsorption (vesicles followed by bilayer formation)[11][12]
Dissipation Shift (ΔD)< 1 x 10⁻⁶Low dissipation signifies a rigid, complete bilayer[11][12]

Experimental Protocols

This section provides detailed protocols for the formation and characterization of DOPC-containing SLBs.

Protocol 1: SLB Formation by Vesicle Fusion

Vesicle fusion is the most common and straightforward method for forming SLBs on hydrophilic substrates like glass, mica, and silicon dioxide.[4] The process involves the spontaneous adsorption, rupture, and coalescence of small unilamellar vesicles (SUVs) on the surface.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)[11]

  • Hydrophilic substrate (e.g., glass coverslip, silicon wafer)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or nitrogen stream

  • Bath sonicator or probe sonicator

  • Heating block or water bath

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, add the desired amount of DOPC dissolved in chloroform.

    • If fluorescently labeling the bilayer, add a fluorescent lipid probe (e.g., Texas Red-DHPE at 0.2 mol%) at this stage.[13]

    • Remove the chloroform using a gentle stream of nitrogen or a rotary evaporator to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration:

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 0.1-1.0 mg/mL.

    • Vortex the solution vigorously to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Small Unilamellar Vesicle (SUV) Formation:

    • Extrusion (Recommended):

      • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Hydrate the membrane with buffer.

      • Pass the MLV suspension through the extruder at least 11 times. This process yields SUVs with a relatively uniform size distribution.

    • Sonication:

      • Alternatively, sonicate the MLV suspension using a bath or probe sonicator until the solution becomes clear. Note that probe sonication can lead to lipid degradation and a more heterogeneous size distribution.[14]

  • Substrate Preparation:

    • Thoroughly clean the hydrophilic substrate to ensure successful SLB formation. A common procedure for glass is sonication in a 2% solution of Hellmanex III, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

    • Immediately before use, treat the substrate with plasma or piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) to render the surface highly hydrophilic.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber (e.g., a flow cell or a simple well).

    • Add the SUV suspension to the chamber, ensuring the entire surface is covered.

    • Incubate at room temperature. For zwitterionic lipids like DOPC on silica, SLB formation is often rapid (minutes).[4]

    • The formation process can be influenced by temperature, pH, and ionic strength. For some lipid compositions, heating above the lipid's phase transition temperature may be necessary.[1]

    • After incubation (e.g., 30-60 minutes), gently rinse the chamber with fresh buffer to remove excess vesicles.[11]

Protocol 2: Characterization by Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to quantify the lateral mobility of lipids and proteins within an SLB.

Materials:

  • DOPC SLB containing a fluorescent lipid probe (prepared as in Protocol 1)

  • Confocal laser scanning microscope or a fluorescence microscope equipped with a high-intensity laser for bleaching and a sensitive camera for imaging.

Procedure:

  • Sample Mounting:

    • Mount the SLB sample on the microscope stage.

  • Pre-Bleach Imaging:

    • Locate a uniform area of the SLB.

    • Acquire a few images at low laser power to establish the initial fluorescence intensity.

  • Photobleaching:

    • Define a region of interest (ROI) for bleaching (e.g., a circle with a diameter of 5-10 µm).

    • Apply a brief, high-intensity laser pulse to the ROI to irreversibly photobleach the fluorophores.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the bleached ROI as unbleached fluorophores diffuse in from the surrounding area.[13]

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the fluorescence recovery curve to an appropriate model to extract the mobile fraction and the diffusion coefficient (D).

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of DOPC in SLBs.

SLB_Formation_Workflow cluster_prep Vesicle Preparation cluster_formation Bilayer Formation lipid_film 1. Dry Lipid Film (DOPC) hydration 2. Hydration (Buffer) lipid_film->hydration Vortex extrusion 3. Extrusion (100 nm membrane) hydration->extrusion suvs 4. Small Unilamellar Vesicles (SUVs) extrusion->suvs incubation 6. Vesicle Incubation suvs->incubation Vesicle Fusion substrate 5. Clean Hydrophilic Substrate (e.g., Glass) substrate->incubation rinse 7. Rinse incubation->rinse Remove excess vesicles slb 8. Supported Lipid Bilayer (SLB) rinse->slb

Caption: Workflow for Supported Lipid Bilayer (SLB) formation via vesicle fusion.

FRAP_Workflow start Start: Fluorescently Labeled SLB pre_bleach 1. Pre-Bleach Imaging (Low Laser Power) start->pre_bleach bleach 2. Photobleach ROI (High Laser Power) pre_bleach->bleach post_bleach 3. Post-Bleach Imaging (Time-lapse) bleach->post_bleach analysis 4. Data Analysis post_bleach->analysis results Results: Diffusion Coefficient (D) Mobile Fraction analysis->results Characterization_Techniques cluster_structural Structural Properties cluster_dynamic Dynamic Properties cluster_mass Mass & Viscoelasticity slb DOPC SLB afm AFM (Topography, Thickness) slb->afm spr SPR (Thickness, Refractive Index) slb->spr frap FRAP (Lateral Diffusion) slb->frap qcm QCM-D (Adsorbed Mass, Rigidity) slb->qcm

References

Application Notes and Protocols: Dioleoyl Lecithin in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common zwitterionic phospholipid, is a cornerstone in the study of lipid-protein interactions. Its unsaturated oleoyl chains confer a fluid, liquid-crystalline state to lipid bilayers at physiological temperatures, which is crucial for mimicking the natural environment of cellular membranes.[1] This property makes DOPC an ideal component for creating stable liposomes and supported lipid bilayers to investigate the binding kinetics, specificity, and structural changes of proteins upon interaction with membranes. These studies are fundamental to understanding cellular signaling, drug delivery mechanisms, and the function of membrane-associated proteins.

Key Applications

Dioleoyl lecithin is extensively used in various biophysical techniques to elucidate the intricacies of lipid-protein interactions. Key applications include:

  • Liposome-Based Assays: DOPC is frequently used to prepare unilamellar vesicles (liposomes) that serve as a model membrane system. These liposomes can be used in binding assays, such as liposome co-sedimentation assays and fluorescence anisotropy, to determine the affinity of proteins for lipid bilayers.[2]

  • Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time quantitative analysis of molecular interactions.[3] DOPC-containing liposomes or lipid monolayers can be immobilized on sensor chips to measure the binding kinetics (association and dissociation rates) and affinity of proteins.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy provides high-resolution structural information on proteins and lipids within a bilayer environment.[6][7][8] DOPC is used to create bicelles or liposomes for these studies, allowing for the investigation of protein structure, topology, and the influence of protein binding on lipid order.[6][7]

Experimental Protocols

Preparation of DOPC-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs with a diameter of approximately 100 nm using the extrusion method.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Chloroform

  • Argon or Nitrogen gas

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • Mini-extruder with 0.1 µm pore size polycarbonate membranes

Procedure:

  • In a clean glass vial, transfer the desired amount of DOPC solution.

  • Under a gentle stream of argon or nitrogen gas, evaporate the chloroform to form a thin lipid film on the bottom and sides of the vial. This process should take approximately 30 minutes.[9]

  • To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

  • Resuspend the lipid film in degassed PBS (pH 7.4) to a final concentration of 5-10 mg/mL.[9]

  • Vortex the suspension vigorously to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

  • Incubate the lipid suspension for 10–30 minutes at 37°C to aid homogenization.[9]

  • Assemble the mini-extruder with two stacked 0.1 µm polycarbonate membranes.

  • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This will form small unilamellar vesicles (SUVs) with a relatively uniform size distribution.[9]

  • The resulting liposome solution should be translucent. Store the prepared liposomes at 4°C under argon gas and use them within a few days for optimal results.

Analysis of Lipid-Protein Interactions using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the interaction of a protein with DOPC-containing liposomes using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Prepared DOPC liposomes (as described above)

  • Purified protein of interest

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation: Dock the L1 sensor chip in the SPR instrument and perform a normalization procedure.

  • Liposome Immobilization: Inject the DOPC liposome solution over the sensor chip surface. The lipophilic anchors on the L1 chip will capture the liposomes, forming a stable lipid bilayer.[10]

  • Equilibration: Flow the running buffer over the sensor surface until a stable baseline is achieved.

  • Protein Injection: Inject the purified protein at various concentrations over the immobilized liposome surface. Monitor the change in the resonance angle in real-time.

  • Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the protein from the liposomes.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound protein and regenerate the liposome surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Investigation of Lipid-Protein Interactions by Solid-State NMR (ssNMR)

This protocol outlines the preparation of a sample for ssNMR analysis of a membrane-associated protein reconstituted into DOPC bilayers.

Materials:

  • Purified membrane protein

  • DOPC

  • Detergent (e.g., octyl glucoside)

  • Bio-Beads

  • Glass plates for oriented samples

  • NMR buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

Procedure:

  • Protein-Lipid-Detergent Micelle Formation: Solubilize the purified membrane protein and DOPC in the NMR buffer containing a detergent to form mixed micelles. The lipid-to-protein ratio should be optimized for the specific system.

  • Detergent Removal: Add Bio-Beads to the micelle solution to gradually remove the detergent.[7] This will lead to the spontaneous formation of proteoliposomes.

  • Sample Preparation for Oriented ssNMR:

    • Carefully spread the proteoliposome suspension onto thin glass plates.

    • Stack the plates and allow them to dry slowly in a controlled humidity chamber (e.g., 93% relative humidity) to form oriented lipid bilayers with reconstituted protein.[7]

  • NMR Spectroscopy:

    • Insert the stacked plates into the NMR spectrometer.

    • Use ³¹P NMR to check the alignment of the lipid bilayers.[7]

    • Perform ¹⁵N and ¹³C ssNMR experiments to obtain structural and dynamic information about the protein and its interaction with the DOPC environment.[6][11]

Data Presentation

The quantitative data obtained from techniques like SPR can be summarized to compare the binding affinities of different proteins to DOPC-containing membranes or the effect of different lipid compositions on protein binding.

ProteinLipid CompositionAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)TechniqueReference
Protein A100% DOPC1.2 x 10⁵2.5 x 10⁻³2.1 x 10⁻⁸SPRFictional Data
Protein A80% DOPC, 20% DOPS3.5 x 10⁵1.8 x 10⁻³5.1 x 10⁻⁹SPRFictional Data
Protein B100% DOPC5.8 x 10⁴7.1 x 10⁻⁴1.2 x 10⁻⁸SPRFictional Data
Protein B80% DOPC, 20% DOPE6.2 x 10⁴6.9 x 10⁻⁴1.1 x 10⁻⁸SPRFictional Data

Note: The data in this table is representative and intended for illustrative purposes.

Visualizations

Experimental Workflow for Liposome Preparation and Protein Interaction Analysis

G cluster_prep Liposome Preparation cluster_analysis Interaction Analysis A DOPC in Chloroform B Dry Lipid Film (Nitrogen Evaporation) A->B C Hydration with Buffer (MLV Formation) B->C D Extrusion (SUV Formation) C->D E Prepared DOPC Liposomes D->E G Incubation E->G F Protein of Interest F->G H Biophysical Technique (e.g., SPR, NMR) G->H I Data Acquisition & Analysis H->I J Binding Kinetics & Structural Information I->J

Caption: Workflow for preparing DOPC liposomes and analyzing protein interactions.

Generalized Signaling Pathway Involving Lipid-Protein Interactions

G cluster_membrane Cell Membrane (DOPC Environment) Receptor Transmembrane Receptor Effector Membrane-Associated Effector Protein Receptor->Effector Recruitment & Activation (Lipid-Protein Interaction) Signal_In Signal Transduction Effector->Signal_In Downstream Signaling Ligand Extracellular Ligand Ligand->Receptor Binding Response Cellular Response Signal_In->Response

Caption: Model of a signaling pathway initiated at the cell membrane.

References

Application Notes and Protocols: Dioleoyl Lecithin in Bicellar Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicelles, or bilayered mixed micelles, are versatile nanostructures that have emerged as powerful tools in membrane biophysics, structural biology, and drug delivery.[1][2] These discoidal structures are typically formed by the self-assembly of a long-chain phospholipid, which constitutes the planar bilayer core, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer.[1][3] Dioleoyl lecithin, primarily composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is a frequently utilized long-chain phospholipid in bicelle preparations. Its two unsaturated oleoyl chains impart significant fluidity to the lipid bilayer, which is crucial for maintaining a liquid-crystalline state at physiological temperatures and for the successful reconstitution of membrane proteins.[4]

The unique properties of DOPC-containing bicelles, such as their ability to mimic a native-like membrane environment and their tunable size, make them invaluable for a range of applications. These include high-resolution Nuclear Magnetic Resonance (NMR) studies of membrane protein structure and dynamics, the crystallization of membrane proteins, and the development of novel drug delivery systems, particularly for dermal and transdermal applications.[1][5][6] The morphology and behavior of bicelles are highly dependent on the molar ratio of the long-chain to short-chain lipid (the q-ratio), total lipid concentration, temperature, and buffer conditions.[2] This document provides detailed application notes and protocols for the preparation and characterization of this compound-based bicelles.

Data Presentation: Quantitative Parameters for Bicelle Formulations

The following tables summarize key quantitative data for the preparation and characterization of bicellar systems. While Table 1 provides specific data for DOPC-based bicelles, Table 2 offers comparative data from commonly used DMPC-based systems, which can be useful for experimental design.

Table 1: Quantitative Data for DOPC-Based Bicelle Preparations

ParameterValueApplication ContextSource
Long-Chain Lipid Dioleoylphosphatidylcholine (DOPC)Forms the planar bilayer[1][4][7]
Short-Chain Lipid / Detergent 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)Stabilizes the bicelle rim[1]
q-ratio ([DOPC]/[DHPC]) 0.25Formation of supported lipid bilayers (SLBs)[1]
q-ratio ([DOPC]/[DHPC]) 0.05 - 2.5SLB formation largely independent of total lipid concentration[8]
DOPC Concentration 63 µMFor hydration of DHPC film in SLB preparation[1]
DHPC Concentration 252 µMFor hydration of DHPC film in SLB preparation[1]
Total Lipid Concentration 0.016 - 0.5 mM (DOPC)Range for SLB formation from DOPC/Capric Acid bicelles[8]
Transition Temperature (Tm) -16.5 °CEnsures fluidity at room and physiological temperatures[7]

Table 2: Comparative Quantitative Data for DMPC-Based Bicelle Preparations

ParameterValueApplication ContextSource
Long-Chain Lipid 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)Forms the planar bilayer[9][10][11]
Short-Chain Lipid / Detergent 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)Stabilizes the bicelle rim[10][11]
q-ratio ([DMPC]/[DHPC]) 0.25 - 2.0Studied for isotropic bicelles by ³¹P NMR[11][12]
q-ratio ([DMPC]/[DHPC]) 0.5 - 0.6Recommended for solution NMR of transmembrane proteins[13][14]
q-ratio ([DMPC]/[DHPC]) 2.8 - 3.5For magnetically aligned bicelles in NMR[10]
Total Lipid Concentration 2 - 400 mMWide range for studying isotropic bicelles[11][12]
Total Lipid Concentration 15% w/v (150 mg/mL)Stock solutions for NMR studies[10]
Hydrodynamic Diameter ~10 nmFor q=0.5 DMPC/DHPC bicelles[15]
Optimal Temperature Range 32 - 36 °CFor stable alignment of DMPC/DHPC bicelles in NMR[16]

Experimental Protocols

Protocol 1: Preparation of Isotropic DOPC/DHPC Bicelles for Solution NMR

This protocol is designed for the preparation of small, fast-tumbling bicelles suitable for solution NMR studies of membrane-associated peptides or proteins. A q-ratio of 0.5 is targeted as a good compromise between spectral resolution and a bilayer-like environment.[13][14]

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) powder

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.8)

  • Deuterium Oxide (D₂O)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Glass vials

  • Vortex mixer

  • Water bath or heat block

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, add the desired amount of DOPC in chloroform.

    • Add the corresponding amount of DHPC powder to achieve a q-ratio of 0.5. For example, for a final sample with 60 mM DMPC, use 120 mM DHPC.[13]

    • Thoroughly mix the lipids in chloroform by vortexing until the DHPC is fully dissolved.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the appropriate volume of NMR buffer to achieve the desired total lipid concentration. For NMR, a final DOPC concentration of around 50-60 mM is common.[13]

    • Add 10% (v/v) D₂O to the buffer for the NMR lock signal.[13]

    • Vortex the mixture vigorously for several minutes. The solution should become clear and slightly viscous.

  • Homogenization:

    • To ensure the formation of homogenous bicelles, subject the sample to several freeze-thaw-vortex cycles.[1]

    • Freeze the sample in liquid nitrogen for 1 minute.

    • Thaw the sample in a water bath at a temperature above the phase transition of the short-chain lipid (e.g., 30-40°C).

    • Vortex the sample for 1-2 minutes after thawing.

    • Repeat this cycle 5-10 times until the solution is completely transparent.[11][12]

  • Sample Finalization:

    • If reconstituting a protein, the protein solution can be added to the pre-formed bicelle solution. Alternatively, the protein can be mixed with the lipids before the drying step.

    • The final sample can be concentrated if necessary using an appropriate centrifugal filter device.

    • Verify the final DMPC/DHPC ratio by integrating the resolved methyl peaks in a 1D ¹H NMR spectrum.[13]

Protocol 2: Preparation of DOPC/DHPC Bicelles for Supported Lipid Bilayer (SLB) Formation

This protocol describes a method for preparing DOPC/DHPC bicelles at a low q-ratio, which are then used to form a supported lipid bilayer on a solid substrate like silica or glass, often for studies involving quartz crystal microbalance with dissipation monitoring (QCM-D) or atomic force microscopy (AFM).

Materials:

  • DOPC in chloroform

  • DHPC powder

  • Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liquid nitrogen

  • Water bath

  • Vortex mixer

Methodology:

  • Lipid Film Preparation:

    • Prepare a DOPC film by drying the lipid from chloroform in a glass vial under a nitrogen stream, followed by vacuum desiccation overnight, as described in Protocol 1.[1]

    • In a separate vial, weigh out the appropriate amount of DHPC powder.

  • Hydration and Mixing (based on a modified procedure from reference[1]):

    • Hydrate the DOPC film with the buffer to a stock concentration (e.g., 1 mM DOPC).

    • Use this DOPC solution to hydrate the DHPC film to the desired final concentration, targeting a q-ratio of 0.25 (e.g., 1 mM DOPC and 4 mM DHPC).

  • Homogenization:

    • Plunge the sample into liquid nitrogen for 1 minute.

    • Incubate the sample in a 60°C water bath for 5 minutes.

    • Vortex for 30 seconds.

    • Repeat the freeze-thaw-vortex cycle at least three times. The resulting solution should be optically clear.[1]

  • SLB Formation:

    • Introduce the bicelle solution to the clean, hydrophilic substrate (e.g., a QCM-D sensor crystal).

    • The bicelles will adsorb onto the surface and rupture to form a continuous lipid bilayer, releasing DHPC monomers into the bulk solution.[1]

    • The formation process can be monitored in real-time using techniques like QCM-D.

    • After bilayer formation is complete, rinse with buffer to remove excess bicelles and free DHPC.

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for the preparation and characterization of this compound-containing bicelles.

Bicelle_Preparation_Workflow cluster_prep Step 1: Preparation of Lipid Mixture cluster_hydration Step 2: Hydration & Homogenization cluster_app Step 3: Application start 1. Weigh/Pipette DOPC and DHPC mix 2. Dissolve in Organic Solvent (e.g., Chloroform) start->mix Target q-ratio dry 3. Dry to form a thin lipid film (Nitrogen Stream) mix->dry vacuum 4. Remove residual solvent (Vacuum) dry->vacuum hydrate 5. Hydrate film with Buffer (w/ D₂O) vacuum->hydrate cycles 6. Freeze-Thaw-Vortex Cycles (5-10x) hydrate->cycles result Homogenous Bicelle Solution (Transparent) cycles->result protein Reconstitute Membrane Protein result->protein slb Form Supported Lipid Bilayer (SLB) result->slb drug Encapsulate Hydrophobic Drug result->drug nmr Solution NMR Spectroscopy protein->nmr

Caption: Workflow for the preparation of DOPC-containing bicelles.

Bicelle_Characterization_Workflow cluster_methods Characterization Methods cluster_outputs Measured Parameters start Homogenous Bicelle Solution dls Dynamic Light Scattering (DLS) start->dls nmr ³¹P and ¹H NMR Spectroscopy start->nmr tem Cryo-Transmission Electron Microscopy (Cryo-TEM) start->tem qcmd QCM-D (for SLB formation) start->qcmd For SLB applications dls_out Hydrodynamic Radius (Rh) Polydispersity Index (PDI) dls->dls_out nmr_out Lipid Segregation Bicelle Tumbling Rate Final q-ratio nmr->nmr_out tem_out Morphology (e.g., discoidal) Direct Visualization of Size tem->tem_out qcmd_out SLB Formation Kinetics Adsorbed Mass & Viscoelasticity qcmd->qcmd_out end Comprehensive Characterization dls_out->end Size & Homogeneity nmr_out->end Structure & Dynamics tem_out->end Morphology qcmd_out->end Surface Interaction

Caption: Workflow for the characterization of bicellar preparations.

References

Application Notes and Protocols for Langmuir-Blodgett Deposition of Dioleoyl Lecithin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the deposition of dioleoyl lecithin (DOL) films using the Langmuir-Blodgett (LB) technique. This method allows for the creation of highly organized, single-molecule-thick layers of DOL on a solid substrate, which are invaluable for a variety of applications in drug delivery, biomembrane modeling, and biosensor development.

This compound, a type of phosphatidylcholine, is a major component of biological membranes and is frequently used to create model systems to study membrane properties and interactions with drugs and other biomolecules. The LB technique offers precise control over the molecular packing and film thickness, making it an ideal method for fabricating biomimetic surfaces.

Experimental Protocols

This section outlines the detailed methodology for the Langmuir-Blodgett deposition of this compound films.

Materials and Equipment
  • This compound (DOL): High-purity grade (>99%)

  • Spreading Solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v)

  • Subphase: Ultrapure water (resistivity >18 MΩ·cm)

  • Substrates: Mica, silicon wafers, glass slides, or other desired solid supports

  • Langmuir-Blodgett Trough: Equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)

  • Microsyringe: For precise spreading of the DOL solution

  • Cleaning Agents: Ethanol, deionized water, and appropriate solvents for substrate cleaning

Protocol for Langmuir-Blodgett Deposition of this compound Films
  • Preparation of this compound Solution:

    • Prepare a dilute solution of DOL in the spreading solvent (e.g., 0.5-1 mg/mL).

    • Ensure the DOL is fully dissolved before use. Sonication for a few minutes may aid in dissolution.

  • Substrate Preparation:

    • Thoroughly clean the substrates to ensure a hydrophilic surface for optimal film transfer.

    • For Mica: Freshly cleave the mica sheets using adhesive tape to obtain a pristine, atomically flat surface.

    • For Silicon Wafers/Glass Slides: Clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and ultrapure water) and then dry under a stream of nitrogen gas. A piranha solution or UV/ozone treatment can also be used to create a highly hydrophilic surface.

  • Langmuir Trough Setup and Cleaning:

    • Clean the Langmuir trough and barriers meticulously with ethanol and then rinse thoroughly with ultrapure water.

    • Fill the trough with the ultrapure water subphase.

    • Aspirate the surface of the subphase to remove any potential contaminants. The surface pressure should be close to 0 mN/m and stable.

  • Monolayer Formation and Characterization:

    • Using a microsyringe, carefully deposit small droplets of the DOL solution onto the subphase surface.

    • Allow the solvent to evaporate completely (typically 15-20 minutes). The DOL molecules will self-assemble at the air-water interface.

    • Compress the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min).

    • Record the surface pressure as a function of the mean molecular area to obtain the pressure-area (π-A) isotherm. This isotherm provides critical information about the phase behavior of the DOL monolayer.

  • Langmuir-Blodgett Deposition:

    • Once the desired surface pressure for deposition is reached (typically in the liquid-condensed phase, before the collapse point), stop the barrier compression.

    • Immerse the prepared hydrophilic substrate vertically into the subphase through the monolayer at a controlled speed (e.g., 1-5 mm/min). This is the "downstroke."

    • Withdraw the substrate vertically from the subphase through the monolayer at the same controlled speed. This is the "upstroke."

    • During the upstroke, the hydrophilic headgroups of the DOL molecules will attach to the hydrophilic substrate, transferring a monolayer.

    • Maintain a constant surface pressure during the deposition process by adjusting the barrier position.

    • The quality of the transfer can be assessed by the transfer ratio, which is the ratio of the decrease in monolayer area on the trough to the area of the substrate coated. A transfer ratio close to 1 indicates a successful and uniform deposition.

    • For multilayer deposition, repeat the dipping and withdrawal cycles.

Data Presentation

The following table summarizes key quantitative data obtained from the pressure-area isotherm of a this compound (DOPC) monolayer, which is chemically identical to this compound.

ParameterValueUnitDescription
Lift-off Area~90-100Ų/moleculeThe area per molecule at which the surface pressure begins to increase from zero.
Collapse Pressure~45-50mN/mThe surface pressure at which the monolayer collapses and is no longer a uniform film.
Compressibility Modulus (Cs⁻¹)100-250mN/mA measure of the monolayer's stiffness, calculated from the slope of the π-A isotherm in the liquid-condensed phase.

Visualizations

Experimental Workflow

Langmuir_Blodgett_Deposition_Workflow sub_prep Substrate Preparation deposition Langmuir-Blodgett Deposition sub_prep->deposition trough_prep Trough Preparation spreading Spreading DOL Solution trough_prep->spreading solution_prep DOL Solution Preparation solution_prep->spreading evaporation Solvent Evaporation spreading->evaporation compression Monolayer Compression evaporation->compression isotherm Record π-A Isotherm compression->isotherm isotherm->deposition characterization Film Characterization deposition->characterization

Caption: Workflow for Langmuir-Blodgett deposition of this compound films.

Logical Relationship of Monolayer Formation and Deposition

Monolayer_Formation_and_Deposition start Start spread Spread DOL on Aqueous Subphase start->spread evap Solvent Evaporation spread->evap compress Compress Monolayer evap->compress pressure_check Target Surface Pressure Reached? compress->pressure_check pressure_check->compress No deposit Perform LB Deposition pressure_check->deposit Yes end End deposit->end

Caption: Logical steps for forming and depositing a this compound monolayer.

Applications in Drug Development

  • Model Membranes: DOL LB films serve as excellent models for biological membranes, allowing for the study of drug-membrane interactions, permeability, and the effects of drugs on membrane structure and function.

  • Drug Delivery Systems: These films can be used to coat nanoparticles or other drug carriers to improve biocompatibility and control drug release. Lecithin-based systems are known to enhance the dermal and transdermal delivery of drugs.[1][2][3]

  • Biosensors: Functionalized DOL LB films can be used as the sensing layer in biosensors to detect specific biomolecules or to study binding events at the membrane surface.

By following these protocols, researchers can reliably produce high-quality this compound Langmuir-Blodgett films for a wide range of scientific and pharmaceutical applications.

References

Measuring the Zeta Potential of Dioleoyl Lecithin Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zeta potential is a critical parameter in the characterization of colloidal dispersions, including liposomal drug delivery systems. It is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal system. Vesicles with a high absolute zeta potential are electrically stabilized, while those with a low zeta potential tend to coagulate or flocculate. For drug development professionals, understanding and controlling the zeta potential of dioleoyl lecithin (a common zwitterionic phospholipid in drug formulations) vesicles is paramount for ensuring the stability, bioavailability, and overall efficacy of the final product.

This application note provides a detailed protocol for the preparation of this compound vesicles and the subsequent measurement of their zeta potential. It also includes a summary of expected zeta potential values under different pH conditions to serve as a reference for formulation development and quality control.

Principle of Zeta Potential

The zeta potential is the electric potential at the slipping plane of a particle in a colloidal suspension. This slipping plane is the boundary that separates the layer of ions and solvent molecules that are strongly bound to the particle surface (the Stern layer) and move with it, from the bulk liquid. The magnitude of the zeta potential is influenced by the surface chemistry of the particle and the composition of the surrounding medium, such as pH and ionic strength.

The most common technique for measuring zeta potential is Laser Doppler Velocimetry (LDV). In this method, an electric field is applied across the sample, causing the charged vesicles to move towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured by detecting the Doppler shift of a laser beam scattered by the moving vesicles. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

Data Presentation

The zeta potential of this compound vesicles is significantly influenced by the pH of the surrounding medium. As a zwitterionic phospholipid, this compound has both a negatively charged phosphate group and a positively charged choline group. The net charge on the vesicle surface, and therefore the zeta potential, changes with the protonation state of these groups.

pHDispersantExpected Zeta Potential (mV)Reference(s)
2.010 mM NaCl+11.20[1]
5.0pH 5.0 BufferSlightly Negative[2]
6.010 mM NaCl-1.52[1]
6.21 mM NaClNegative[3][4][5][6]
7.0pH 7.0 Buffer-7.0 to -15.0[2]
7.410 mM NaCl-7.48[1]
8.1Phosphate Buffer-3.5 to -7.5[3][4][5][6]

Note: The exact zeta potential values can vary depending on the specific buffer composition, ionic strength, and the presence of any encapsulated materials. The data presented here is for pure this compound vesicles and should be used as a general guideline.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound vesicles with a nominal diameter of 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (this compound or DOPC)

  • Chloroform

  • Hydration buffer (e.g., 10 mM NaCl, Phosphate Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with 100 nm polycarbonate membranes

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator with the water bath set to a temperature above the phase transition temperature of the lipid (for DOPC, this is below room temperature, so room temperature is sufficient).

    • Continue evaporation for at least 30 minutes after a visible film has formed to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the walls of the flask.

  • Hydration:

    • Add the desired hydration buffer to the round-bottom flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with two stacked 100 nm polycarbonate membranes.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membranes 11-21 times. This process of repeated extrusion will reduce the size and lamellarity of the vesicles, resulting in a suspension of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Storage:

    • Store the prepared vesicle suspension in a sealed glass vial at 4°C. For long-term storage, flushing the vial with nitrogen or argon can help prevent lipid oxidation.

Protocol 2: Measurement of Zeta Potential

This protocol outlines the steps for measuring the zeta potential of the prepared this compound vesicles using a Laser Doppler Velocimetry instrument (e.g., a Malvern Zetasizer).

Materials:

  • This compound vesicle suspension (from Protocol 1)

  • Dispersant (the same buffer used for vesicle hydration, filtered through a 0.22 µm filter)

  • Zeta potential measurement cuvettes (e.g., folded capillary cells)

  • Syringes and needles

  • Zeta potential analyzer

Procedure:

  • Sample Preparation:

    • Dilute the vesicle suspension in the filtered dispersant to an appropriate concentration for measurement. A typical dilution is 1:10 to 1:100, but the optimal dilution should be determined to achieve a suitable scattering intensity for the instrument.

    • Ensure the diluted sample is free of air bubbles, which can interfere with the measurement. Gentle mixing is recommended.

  • Instrument Setup:

    • Turn on the zeta potential analyzer and allow it to stabilize.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant, and refractive index) and the measurement temperature (typically 25°C).

  • Measurement:

    • Carefully inject the diluted vesicle suspension into the zeta potential cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's measurement chamber.

    • Equilibrate the sample to the set temperature for a few minutes.

    • Perform the zeta potential measurement. It is recommended to perform at least three replicate measurements for each sample to ensure accuracy and reproducibility.

  • Data Analysis:

    • The instrument's software will automatically calculate the zeta potential from the measured electrophoretic mobility.

    • Analyze the quality of the data, including the phase plot and the zeta potential distribution.

    • Report the average zeta potential and the standard deviation of the replicate measurements.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.

G Experimental Workflow for Vesicle Preparation and Zeta Potential Measurement cluster_prep Vesicle Preparation cluster_measure Zeta Potential Measurement A Dissolve this compound in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Buffer to form MLVs B->C D Extrude through 100 nm Membrane to form LUVs C->D E Dilute Vesicle Suspension in Filtered Buffer D->E Sample Transfer F Inject into Zeta Potential Cuvette E->F G Measure Electrophoretic Mobility (LDV) F->G H Calculate Zeta Potential G->H

Caption: Workflow for vesicle preparation and zeta potential measurement.

G Concept of the Electrical Double Layer and Zeta Potential cluster_vesicle vesicle Vesicle Surface (Negative Charge) s1 + s2 + s3 + d1 + d2 - d3 + d4 - A Slipping Plane B Zeta Potential (ζ) A->B

Caption: The electrical double layer and the slipping plane.

References

Application Notes and Protocols for Visualizing Dioleoyl Lecithin (DOPC) Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing various fluorescence microscopy techniques to visualize and characterize membranes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). DOPC is a common unsaturated phospholipid used to create model membranes, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), which are instrumental in studying lipid-lipid interactions, membrane protein function, and drug-membrane interactions.

Introduction to Fluorescence Techniques for DOPC Membrane Visualization

Fluorescence microscopy is a powerful tool for studying the structure and dynamics of lipid membranes. By incorporating fluorescent probes into DOPC membranes, researchers can visualize various properties, including lipid packing, phase behavior, fluidity, and the formation of lipid domains. Several key techniques are particularly well-suited for these investigations:

  • Confocal and Two-Photon Microscopy: These techniques provide high-resolution optical sectioning, enabling the visualization of fluorescently labeled DOPC vesicles and supported bilayers. Two-photon microscopy is particularly advantageous for reducing phototoxicity and background fluorescence.[1][2]

  • Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a probe, which is sensitive to its local environment. This allows for the detection of lipid domains and changes in membrane properties without being affected by probe concentration.[3][4]

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores that can be used to measure the proximity of lipid molecules and detect the formation of nanoscopic domains.[5][6][7]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within the membrane, providing insights into membrane fluidity.[8][9][10]

  • Laurdan and C-Laurdan for Membrane Polarity: These environmentally sensitive probes exhibit a spectral shift in response to the polarity of their surroundings, which correlates with lipid packing and water penetration into the bilayer. This is quantified by the Generalized Polarization (GP) value.[11][12][13]

Key Fluorescent Probes for DOPC Membranes

A variety of fluorescent probes can be used to label DOPC membranes, each with specific properties and applications.

ProbeTechnique(s)Information GainedReference
Laurdan / C-Laurdan Confocal, Two-PhotonMembrane polarity, lipid packing, lipid order, and phase separation (liquid-ordered vs. liquid-disordered).[11][12][13]
NBD-PC (e.g., C6-NBD-PC) FLIM, ConfocalLocal membrane environment, lipid domains.[3]
DiI-C18 Confocal, FRETVisualization of lipid domains, membrane labeling.[14][15]
NBD-DHPE / TR-DHPE FRETProximity of lipid molecules, detection of phase separation.[6][16]
Fluorescently-tagged lipids (e.g., BODIPY-FL-DHPE) FRAP, ConfocalLateral diffusion, membrane fluidity, general membrane labeling.[17]

Experimental Protocols

Protocol 1: Preparation of DOPC Giant Unilamellar Vesicles (GUVs)

GUVs are a valuable model system for studying membrane properties. The electroformation method is a common technique for their preparation.[15]

Materials:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in chloroform

  • Fluorescent lipid probe (e.g., Laurdan, DiI-C18) in chloroform

  • Indium tin oxide (ITO) coated glass slides

  • Electroformation chamber

  • Sucrose solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to sucrose solution)

  • Oven or heating block

Procedure:

  • Prepare a lipid mixture in chloroform containing DOPC and the desired fluorescent probe at a molar ratio of 1000:1 (lipid:probe).[15] The final lipid concentration should be around 1-2 mg/mL.

  • Deposit a small volume (e.g., 10-20 µL) of the lipid mixture onto the conductive side of two ITO slides.

  • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove all traces of chloroform.[15]

  • Assemble the electroformation chamber by placing the two ITO slides with the lipid films facing each other, separated by a silicone or Teflon spacer.

  • Fill the chamber with a sucrose solution (e.g., 200 mM).

  • Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 1-2 hours at a temperature above the phase transition of the lipids (for DOPC, room temperature is sufficient).

  • Gently harvest the GUVs from the chamber. For observation, dilute the GUV suspension in a glucose solution of the same osmolarity to allow the vesicles to settle at the bottom of the imaging dish.

GUV_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_electro Electroformation cluster_harvest Harvesting and Observation prep1 Prepare DOPC and fluorescent probe mixture in chloroform prep2 Deposit lipid mixture onto ITO slides prep1->prep2 prep3 Dry under nitrogen and vacuum prep2->prep3 electro1 Assemble electroformation chamber prep3->electro1 electro2 Fill with sucrose solution electro1->electro2 electro3 Apply AC electric field electro2->electro3 harvest1 Gently harvest GUVs electro3->harvest1 harvest2 Dilute in iso-osmolar glucose solution harvest1->harvest2 harvest3 Image with fluorescence microscope harvest2->harvest3

Protocol 2: Laurdan/C-Laurdan Generalized Polarization (GP) Imaging

This protocol allows for the visualization of lipid packing and phase separation in DOPC-containing membranes.

Materials:

  • DOPC GUVs or SLBs labeled with Laurdan or C-Laurdan (as prepared in Protocol 1)

  • Confocal or two-photon microscope with two detection channels

  • Imaging software capable of calculating GP values

Procedure:

  • Place the GUV suspension or SLB sample on the microscope stage.

  • Excite the Laurdan/C-Laurdan probe. For two-photon microscopy, an excitation wavelength of around 780-800 nm is typically used.[2][15]

  • Simultaneously collect fluorescence emission in two channels: one for the blue-shifted emission (e.g., 400-460 nm) characteristic of ordered phases, and one for the red-shifted emission (e.g., 470-530 nm) characteristic of disordered phases.[11]

  • Acquire images in both channels.

  • Calculate the GP image using the following formula for each pixel: GP = (I_blue - I_red) / (I_blue + I_red) Where I_blue is the intensity in the blue channel and I_red is the intensity in the red channel.

  • The resulting GP image will show regions of higher GP values (more ordered) and lower GP values (more disordered).

GP_Calculation_Pathway cluster_imaging Image Acquisition cluster_analysis Data Analysis img1 Excite Laurdan/C-Laurdan img2 Collect blue-shifted emission (I_blue) img1->img2 img3 Collect red-shifted emission (I_red) img1->img3 analysis1 Calculate GP per pixel: GP = (I_blue - I_red) / (I_blue + I_red) img2->analysis1 img3->analysis1 analysis2 Generate GP image analysis1->analysis2

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to determine the lateral diffusion coefficient of fluorescently labeled lipids in a DOPC membrane.[9][18]

Materials:

  • DOPC GUVs or SLBs labeled with a fluorescent lipid analog (e.g., 0.5 mol% BODIPY-FL-DHPE).

  • Confocal laser scanning microscope with a high-power laser for bleaching.

Procedure:

  • Acquire a pre-bleach image of a uniformly fluorescent region of the DOPC membrane at low laser power.[18]

  • Define a region of interest (ROI) for photobleaching.

  • Photobleach the ROI using a short burst of high-intensity laser illumination.[18]

  • Immediately after bleaching, acquire a time-lapse series of images of the bleached region at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the ROI.[8]

  • Measure the fluorescence intensity in the bleached ROI over time.

  • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Experimental_Workflow cluster_steps FRAP Experiment Steps step1 Acquire pre-bleach image step2 Photobleach a region of interest (ROI) step1->step2 step3 Acquire time-lapse images of fluorescence recovery step2->step3 step4 Measure fluorescence intensity in ROI over time step3->step4 step5 Fit recovery curve to determine D and Mf step4->step5

Quantitative Data Summary

The following tables summarize quantitative data obtained from fluorescence microscopy studies of DOPC-containing membranes.

Table 1: Generalized Polarization (GP) Values for Laurdan in Different Lipid Environments

Membrane CompositionTemperature (°C)GP ValueInterpretationReference
100% DOPC25~ -0.1 to -0.3Liquid-disordered (Ld) phase[11]
DOPC/DPPC/Cholesterol25> 0.4 (in Lo domains)Liquid-ordered (Lo) phase[12]
DOPC/Sphingomyelin/Cholesterol25Biphasic with high and low GP regionsCoexistence of Lo and Ld phases[15]

Table 2: Fluorescence Lifetime of NBD-PC in DOPC-based GUVs

Membrane CompositionPhaseFluorescence Lifetime (τ₂) (ns)Reference
100% DOPCLiquid-disordered (Ld)~7[3]
DOPC/SSM/Chol (1/1/1)Liquid-disordered (Ld)~7[3]
DOPC/SSM/Chol (1/1/1)Liquid-ordered (Lo)~12[3]

Table 3: Bilayer Thickness of DOPC-containing Membranes

Membrane CompositionPhaseThickness (nm)MethodReference
100% DOPCLiquid-disordered (Ld)3.89 ± 0.03Quantitative DIC[19]
DOPC/SM/Chol (55/25/20)Liquid-disordered (Ld)3.89 ± 0.03Quantitative DIC[19]
DOPC/SM/Chol (55/25/20)Liquid-ordered (Lo)4.96 ± 0.06Quantitative DIC[19]

Table 4: FRET Efficiency between NBD-DHPE and TR-DHPE in DOPC Vesicles

TR-DHPE Concentration (mol%)FRET Efficiency (%)Förster Distance (R₀) (Å)Reference
0.2~2042.7 - 48[16]
0.5~4042.7 - 48[16]
1.0~6042.7 - 48[16]

Concluding Remarks

The fluorescence microscopy techniques and protocols outlined in these application notes provide a robust toolkit for the detailed investigation of DOPC membranes. By selecting the appropriate fluorescent probes and microscopy methods, researchers can gain valuable insights into the biophysical properties of these model systems, which is crucial for advancing our understanding of biological membranes and for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Dioleoyl Lecithin (DOL)

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the prevention of oxidation of dioleoyl lecithin (DOL) during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Yellowing or Darkening of DOL Exposure to air and/or light, or elevated temperatures can accelerate oxidation, leading to a change in color.[1]1. Verify Storage Conditions: Ensure DOL is stored at the recommended temperature (typically <-15°C) in a tightly sealed, light-resistant container.[2][3] 2. Inert Atmosphere: If possible, overlay the product with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. 3. Assess Oxidation: Perform a peroxide value (PV) test to quantify the level of primary oxidation. A noticeable color change often indicates significant oxidation.
Inconsistent Experimental Results The use of partially oxidized DOL can lead to variability in experimental outcomes, especially in systems sensitive to lipid peroxidation.1. Use Fresh Aliquots: When possible, use a fresh, unopened container of DOL for critical experiments. 2. Warm Properly: Before use, it is recommended to warm the container to room temperature to ensure homogeneity.[2] 3. Test for Oxidation: Conduct a peroxide value (PV) or a thiobarbituric acid reactive substances (TBARS) assay to confirm the quality of the DOL lot prior to use.
Precipitate Formation in DOL Solutions This may be due to the formation of insoluble oxidation products or improper solvent selection.1. Solvent Check: Confirm that the solvent used is appropriate for DOL and is of high purity. Solvents should be degassed to remove dissolved oxygen. 2. Filter the Solution: If the precipitate is minor, filtering the solution through a suitable syringe filter may be an option for non-critical applications. However, this does not remove soluble oxidation products. 3. Discard if Necessary: If significant precipitation is observed, it is best to discard the solution and start with fresh DOL, as the chemical integrity of the material may be compromised.
Logical Troubleshooting Workflow for Suspected DOL Oxidation

This workflow can help in systematically diagnosing and addressing potential oxidation of your this compound.

G start Suspected DOL Oxidation (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature <-15°C? - Tightly sealed container? - Protected from light? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage - Store at <-15°C in airtight, light-resistant containers. - Consider inert gas overlay. storage_ok->correct_storage No perform_test Perform Oxidation Test (e.g., Peroxide Value) storage_ok->perform_test Yes correct_storage->perform_test test_results Peroxide Value (PV) Acceptable? (Typically < 5 meq/kg for fresh) perform_test->test_results use_dol Decision: Use DOL - Proceed with experiment. - Monitor for future degradation. test_results->use_dol Yes discard_dol Decision: Discard DOL - Procure a new batch. - Review handling procedures. test_results->discard_dol No

Caption: Troubleshooting workflow for suspected this compound oxidation.

Frequently Asked Questions (FAQs)

Q1: What is lipid oxidation and why is it a concern for this compound?

A1: Lipid oxidation is a chemical degradation process where oxygen attacks the double bonds in unsaturated fatty acids, like the oleic acid chains in DOL.[4] This process occurs via a free-radical chain reaction, leading to the formation of primary oxidation products (hydroperoxides) and secondary oxidation products (aldehydes, ketones), which can alter the structure, function, and safety of the molecule.[5][6]

The Process of Lipid Oxidation

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Light, Heat, Metal Ions) radical Lipid Radical (L•) initiator->radical lipid Unsaturated Lipid (DOL) lipid->radical peroxy_radical Peroxy Radical (LOO•) radical->peroxy_radical radical->peroxy_radical + O2 oxygen Oxygen (O2) oxygen->peroxy_radical hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) peroxy_radical->hydroperoxide peroxy_radical->hydroperoxide + LH non_radical Non-Radical Products peroxy_radical->non_radical new_lipid_radical New Lipid Radical (L•) hydroperoxide->new_lipid_radical hydroperoxide->new_lipid_radical breaks down to form secondary_products Secondary Products (Aldehydes, Ketones) hydroperoxide->secondary_products new_lipid_radical->peroxy_radical continues cycle

Caption: The three stages of lipid auto-oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[7] The recommended storage temperature is typically <-15°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[3][8] For long-term storage, flushing the container with an inert gas such as nitrogen or argon before sealing is a highly effective preventative measure.

Key Factors for Optimal DOL Storage

G cluster_factors Controlling Factors cluster_outcomes Desired Outcomes storage Optimal DOL Storage temp Low Temperature (<-15°C) storage->temp light Protection from Light (Amber vials/darkness) storage->light oxygen Exclusion of Oxygen (Airtight seals, inert gas) storage->oxygen moisture Low Moisture (Dry environment) storage->moisture stability Enhanced Stability temp->stability light->stability shelf_life Extended Shelf Life oxygen->shelf_life integrity Maintained Chemical Integrity moisture->integrity

Caption: Critical factors for maintaining the stability of this compound during storage.

Q3: Can antioxidants be used to prevent DOL oxidation?

A3: Yes, antioxidants can be effective in preventing or slowing down the oxidation of DOL. Antioxidants work by interrupting the free-radical chain reaction.[5] The effectiveness of an antioxidant can depend on the specific system and the type of antioxidant used. Some studies have shown that certain phospholipids can act synergistically with antioxidants like tocopherols to inhibit lipid oxidation.[9]

Antioxidant Type Example Mechanism of Action
Chain-Breaking Butylated hydroxytoluene (BHT), Tocopherols (Vitamin E)Donate a hydrogen atom to free radicals, converting them into more stable, non-radical products.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions (e.g., iron, copper) that can catalyze the initiation of oxidation.
Synergists Ascorbic Acid (Vitamin C), PhospholipidsRegenerate primary antioxidants (like tocopherols) or exhibit their own antioxidant properties.[5][10]

Q4: How can I measure the extent of oxidation in my DOL sample?

A4: Several analytical methods can be used to quantify lipid oxidation. The choice of method depends on whether you want to measure primary or secondary oxidation products.[6]

  • Peroxide Value (PV): This is the most common method for measuring primary oxidation products (hydroperoxides).[4] It involves a titration to determine the amount of iodine liberated from potassium iodide by the peroxides in the sample.[11] Fresh oils typically have a PV of less than 10 meq/kg.[4]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is widely used to measure secondary oxidation products, particularly malondialdehyde (MDA).[6] An increase in TBARS value indicates an advanced stage of oxidation.

  • Chromatographic Methods (HPLC, GC-MS): These techniques offer high specificity and sensitivity for identifying and quantifying various primary and secondary oxidation products.[6][12]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a standard iodometric titration method to determine the concentration of hydroperoxides.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flasks

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the DOL sample into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution to dissolve the sample. Swirl gently to mix.

  • Add 0.5 mL of saturated KI solution. Swirl the flask and let it stand for exactly 1 minute.

  • Add 30 mL of deionized water and mix gently.[11]

  • Begin titrating with the 0.01 N sodium thiosulfate solution while continuously swirling the flask. The brownish-yellow iodine color will gradually fade to a pale yellow.

  • When the pale yellow color is almost gone, add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue/black color.[11]

  • Continue the titration slowly, drop by drop, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using all reagents except the DOL sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: TBARS Assay for Secondary Oxidation Products

This protocol measures malondialdehyde (MDA) and other reactive substances.

Materials:

  • This compound sample

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

  • Water bath

  • Centrifuge

Procedure:

  • Prepare a solution/dispersion of the DOL sample in a suitable buffer or solvent.

  • To 1 mL of the sample, add 2 mL of TBA/TCA reagent (containing TBA, TCA, and HCl) and a small amount of BHT to prevent further oxidation during the assay.

  • Vortex the mixture thoroughly.

  • Heat the samples in a water bath at 95°C for 30 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • After heating, cool the samples in an ice bath for 10 minutes.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantify the MDA concentration using a standard curve prepared with a malondialdehyde standard.

Note: The specificity of the TBARS assay can be a limitation, as other aldehydes can also react with TBA.[6] For more specific results, chromatographic methods are recommended.

References

Troubleshooting low encapsulation efficiency in dioleoyl lecithin vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioleoyl lecithin (DOPC) vesicles, with a focus on addressing low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is encapsulation efficiency and why is it a critical parameter?

Encapsulation efficiency (EE%) is the percentage of the initial drug or active pharmaceutical ingredient (API) that is successfully entrapped within the vesicles.[1] It is a crucial quality attribute in drug delivery systems as it determines the final concentration of the active ingredient in the formulation and can impact therapeutic efficacy and potential toxicity from unencapsulated material.[1][2]

Q2: What are the primary factors that influence the encapsulation efficiency in this compound vesicles?

Several factors can significantly impact encapsulation efficiency, broadly categorized as:

  • Properties of the Encapsulated Molecule: The solubility, size, charge, and lipophilicity of the drug play a critical role.[1][3] Hydrophilic molecules are encapsulated in the aqueous core, while lipophilic molecules are entrapped within the lipid bilayer.

  • Vesicle Characteristics: The size, lamellarity (number of lipid bilayers), surface charge, and rigidity of the this compound vesicles affect their loading capacity.[1]

  • Preparation Method: The technique used to prepare the vesicles (e.g., thin-film hydration, reverse-phase evaporation) can have a substantial impact on encapsulation efficiency.

  • Formulation Parameters: The lipid concentration, drug-to-lipid ratio, and the composition of the hydration buffer (e.g., pH, ionic strength) are key determinants of encapsulation success.[3][]

Q3: How does the drug-to-lipid ratio affect encapsulation efficiency?

The drug-to-lipid ratio is a critical parameter.[3] Generally, for passive loading techniques, there is an optimal range for this ratio. Increasing the amount of drug relative to the lipid can lead to saturation of the vesicle's capacity, resulting in a decrease in the percentage of encapsulated drug.[3] It is often recommended to perform experiments with varying drug-to-lipid ratios to determine the optimal loading conditions for a specific molecule.[3]

Q4: Can the pH of the hydration buffer impact the encapsulation of my compound?

Yes, the pH of the hydration buffer can significantly influence the encapsulation efficiency, especially for ionizable drugs. The charge of the drug at a given pH will affect its interaction with the lipid bilayer and its solubility in the aqueous core. For some drugs, creating a pH gradient between the interior and exterior of the vesicle (remote loading) can dramatically increase encapsulation efficiency. For instance, a lower internal pH can trap weakly basic drugs inside the vesicle.[5]

Q5: I'm observing very low encapsulation efficiency. What are the most common causes?

Low encapsulation efficiency can stem from several issues. A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Drug-to-Lipid Ratio: You may be exceeding the loading capacity of your vesicles.

  • Poor Drug Solubility: The drug may not be sufficiently soluble in the hydration buffer or the lipid phase.

  • Vesicle Instability: The vesicles may be leaky or unstable under your experimental conditions, leading to premature release of the encapsulated drug.[6]

  • Inefficient Separation of Free Drug: The method used to separate the unencapsulated drug from the vesicles might be inefficient, leading to an underestimation of the true encapsulation efficiency.

  • Incorrect Hydration Temperature: The hydration step should be performed above the phase transition temperature of the lipid to ensure proper vesicle formation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low encapsulation efficiency in your this compound vesicle preparations.

Troubleshooting Flowchart

Troubleshooting_Encapsulation start Low Encapsulation Efficiency Observed check_separation Verify Separation of Free vs. Encapsulated Drug start->check_separation separation_ok Separation Method is Valid check_separation->separation_ok optimize_separation Optimize Separation Technique (e.g., different SEC column, centrifugation speed) separation_ok->optimize_separation No review_formulation Review Formulation Parameters separation_ok->review_formulation Yes optimize_separation->check_separation formulation_ok Formulation Parameters Seem Appropriate review_formulation->formulation_ok optimize_drug_lipid_ratio Optimize Drug-to-Lipid Ratio formulation_ok->optimize_drug_lipid_ratio No optimize_hydration_buffer Optimize Hydration Buffer (pH, Ionic Strength) formulation_ok->optimize_hydration_buffer No assess_vesicle_prep Assess Vesicle Preparation Method formulation_ok->assess_vesicle_prep Yes optimize_drug_lipid_ratio->review_formulation optimize_hydration_buffer->review_formulation prep_method_ok Preparation Method is Suitable assess_vesicle_prep->prep_method_ok optimize_hydration Optimize Hydration Step (Temperature, Time, Agitation) prep_method_ok->optimize_hydration No consider_alt_method Consider Alternative Preparation Method (e.g., Reverse-Phase Evaporation) prep_method_ok->consider_alt_method No characterize_vesicles Characterize Vesicles (Size, Lamellarity, Stability) prep_method_ok->characterize_vesicles Yes optimize_hydration->assess_vesicle_prep consider_alt_method->assess_vesicle_prep vesicles_ok Vesicles Have Desired Properties characterize_vesicles->vesicles_ok improve_stability Improve Vesicle Stability (e.g., add cholesterol - see note) vesicles_ok->improve_stability No end Improved Encapsulation Efficiency vesicles_ok->end Yes improve_stability->characterize_vesicles

Caption: A flowchart for troubleshooting low encapsulation efficiency.

Data Presentation

The following tables provide examples of how formulation parameters can influence encapsulation efficiency.

Table 1: Effect of α-Tocopherol (Lipophilic Drug) to Egg Lecithin Molar Ratio on Encapsulation Efficiency

Formulationα-Tocopherol:Lecithin Molar RatioEncapsulation Efficiency (%)
L-11:3398.6 ± 1.6
L-21:2590.1 ± 2.4
L-31:2093.4 ± 2.3
L-41:1050.3 ± 1.2
L-51:528.0 ± 0.8
L-61:3.319.5 ± 0.6
L-71:1.2511.9 ± 0.5
L-81:19.7 ± 0.2

Note: This data is for egg lecithin, a mixture of phospholipids, and may not be directly representative of this compound. However, it illustrates the general trend of decreasing encapsulation efficiency with an increasing drug-to-lipid ratio for a lipophilic drug.

Table 2: Influence of Hydration Buffer pH on the Encapsulation of a Model Hydrophilic Drug (Calcein)

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by the Thin-Film Hydration Method

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.

Materials:

  • This compound (DOPC)

  • Drug to be encapsulated

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DOPC and your lipophilic drug (if applicable) in chloroform in a round-bottom flask. For hydrophilic drugs, they will be added in the hydration step.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (containing your hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of DOPC (-20°C), so room temperature is typically sufficient.

  • Vesicle Formation: Agitate the flask to disperse the lipid film, leading to the formation of MLVs. This can be done by gentle shaking or vortexing.

  • Sizing (Optional): To obtain vesicles of a more uniform size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Larger particles (liposomes) elute first, while smaller molecules (free drug) are retained in the pores of the chromatography resin and elute later.[7]

Materials:

  • Liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-50 or a pre-packed HPLC SEC column)

  • Mobile phase (typically the same as the hydration buffer)

  • Collection tubes or a fraction collector

  • Spectrophotometer or other analytical instrument to quantify the drug

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Carefully load a known volume of the liposome suspension onto the top of the column.

  • Elution: Begin the elution with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate. The liposomes will be in the initial fractions (the void volume), followed by the fractions containing the free drug.

  • Drug Quantification:

    • Liposome Fractions: Disrupt the liposomes in the collected fractions (e.g., by adding a detergent like Triton X-100 or a suitable organic solvent) to release the encapsulated drug. Quantify the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC). This gives you the amount of encapsulated drug.

    • Free Drug Fractions: Pool the fractions containing the free drug and quantify the drug concentration.

  • Calculation of Encapsulation Efficiency: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Visualizations

Experimental Workflow: Thin-Film Hydration and Encapsulation

Thin_Film_Hydration dissolve Dissolve DOPC in Organic Solvent film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve->film_formation drying Dry Film Under Vacuum film_formation->drying hydration Hydrate with Aqueous Buffer (+ Hydrophilic Drug) drying->hydration mlv_formation Formation of Multilamellar Vesicles (MLVs) hydration->mlv_formation sizing Sizing (Extrusion or Sonication) mlv_formation->sizing final_vesicles Final Unilamellar Vesicles sizing->final_vesicles

Caption: Workflow for vesicle preparation by thin-film hydration.

Logical Relationship: Factors Influencing Encapsulation Efficiency

Encapsulation_Factors ee Encapsulation Efficiency drug_props Drug Properties (Solubility, Size, Charge) drug_props->ee vesicle_chars Vesicle Characteristics (Size, Lamellarity, Rigidity) vesicle_chars->ee prep_method Preparation Method (Thin-Film, etc.) prep_method->ee form_params Formulation Parameters (Drug:Lipid Ratio, pH) form_params->ee

Caption: Key factors that determine encapsulation efficiency.

References

Technical Support Center: Optimizing Dioleoyl Lecithin (DOPC) Liposome Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extrusion process for dioleoyl lecithin (DOPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extrusion temperature for DOPC liposomes?

A1: The gel-to-liquid crystalline phase transition temperature (Tm) of this compound (DOPC) is approximately -17°C to -16.5°C.[1][2] Therefore, extrusion can be effectively performed at room temperature. Unlike lipids with a high Tm, heating is not necessary for DOPC liposomes.[3]

Q2: How many extrusion passes are optimal for achieving a uniform size distribution?

A2: The optimal number of extrusion passes can vary depending on the desired liposome characteristics and experimental setup. Generally, increasing the number of passes leads to a smaller and more uniform liposome size.[3] A common starting point is 10-21 passes.[4][5] However, excessive passes may not significantly improve size distribution and could potentially lead to sample loss or degradation.[3] It is recommended to perform a small optimization experiment to determine the ideal number of passes for your specific formulation and equipment.

Q3: What is the expected size of DOPC liposomes after extrusion?

A3: The final size of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used.[3] As a general rule, the resulting liposome diameter will be slightly larger than the membrane pore size. For instance, extruding through a 100 nm membrane will typically yield liposomes with an average diameter of around 127.5 nm.[6]

Q4: Does the addition of cholesterol affect the extrusion of DOPC liposomes?

A4: Yes, the addition of cholesterol can influence the properties of DOPC liposomes. While it may not significantly alter the bilayer thickness, cholesterol is known to increase membrane rigidity.[7][8] This increased rigidity can sometimes make extrusion more challenging, potentially requiring higher extrusion pressures. It is also important to note that cholesterol can impact the stability and drug release kinetics of the final liposome formulation.[9]

Q5: Can I use sonication in combination with extrusion for DOPC liposomes?

A5: Yes, a combination of sonication and extrusion is a common practice. Initial disruption of the multilamellar vesicles (MLVs) by sonication or freeze-thaw cycles before extrusion can help prevent membrane clogging and improve the uniformity of the final liposome population.[3][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI) - Insufficient number of extrusion passes.- Membrane clogging or tearing.- Inadequate initial disruption of multilamellar vesicles (MLVs).- Increase the number of extrusion passes (e.g., in increments of 5).- Ensure the extruder is assembled correctly and the membrane is intact. Consider using two stacked membranes for better homogeneity.- Pre-treat the lipid suspension with sonication or freeze-thaw cycles before extrusion.[3][10]
Liposome size is significantly larger than the membrane pore size - Membrane has torn or ruptured during extrusion.- High lipid concentration leading to aggregation.- Extrusion pressure is too high.- Replace the polycarbonate membrane. Ensure the support drain disc is properly placed.- Reduce the lipid concentration. A typical starting concentration is 10-20 mg/mL.- Reduce the extrusion pressure. Apply gentle, steady pressure.
Difficulty extruding the sample (high back pressure) - High lipid concentration.- Clogged membrane.- Extrusion temperature is too low (not applicable for pure DOPC, but relevant for mixtures with high Tm lipids).- Dilute the lipid suspension.- Disassemble the extruder and clean or replace the membrane and support filters.- For lipid mixtures, ensure the extrusion temperature is above the Tm of all components.
Low encapsulation efficiency - Drug leakage during extrusion.- Insufficient hydration of the lipid film.- Unfavorable lipid-to-drug ratio.- Reduce the number of extrusion passes or the extrusion pressure.- Ensure the lipid film is fully hydrated to form well-defined MLVs before extrusion.- Optimize the lipid-to-drug ratio.
Sample loss during extrusion - Leakage from the extruder assembly.- Adsorption of lipids to the membrane and syringes.- Ensure all connections in the extruder are tight. Check O-rings for damage.- To minimize loss, use a smaller extruder for small sample volumes. Some sample loss is unavoidable.

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Extrusion

This protocol describes the preparation of unilamellar DOPC liposomes with a target diameter of approximately 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports

  • Gas-tight syringes (1 mL)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension for 5-10 minutes until all the lipid is suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

    • Alternatively, sonicate the suspension in a water bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the mini-extruder according to the manufacturer's instructions, placing a 100 nm polycarbonate membrane between the filter supports.

    • Transfer the lipid suspension to one of the gas-tight syringes.

    • Connect the syringe to the extruder and connect an empty syringe to the other side.

    • Gently push the lipid suspension through the membrane from one syringe to the other. This constitutes one pass.

    • Repeat the extrusion for a total of 11-21 passes.

    • Collect the final unilamellar liposome suspension.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Optionally, visualize the liposomes using transmission electron microscopy (TEM).

Visualizations

experimental_workflow Experimental Workflow for DOPC Liposome Preparation cluster_prep Lipid Film Preparation cluster_hydration Hydration & Pre-treatment cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve DOPC in Chloroform evaporate Evaporate Chloroform (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Nitrogen Stream) evaporate->dry hydrate Hydrate with PBS to form MLVs dry->hydrate freeze_thaw Freeze-Thaw Cycles / Sonication hydrate->freeze_thaw extrude Extrude through 100 nm Membrane (11-21 passes) freeze_thaw->extrude dls Dynamic Light Scattering (Size & PDI) extrude->dls tem Transmission Electron Microscopy (Visualization) extrude->tem

Caption: Workflow for preparing DOPC liposomes.

troubleshooting_logic Troubleshooting High Polydispersity Index (PDI) start High PDI Observed check_passes Increase Number of Extrusion Passes? start->check_passes check_membrane Inspect Membrane for Damage? check_passes->check_membrane No increase_passes Re-extrude sample with additional passes check_passes->increase_passes Yes check_pretreatment Pre-treatment (Sonication/Freeze-Thaw) Applied? check_membrane->check_pretreatment No replace_membrane Replace membrane and re-extrude check_membrane->replace_membrane Yes apply_pretreatment Apply sonication or freeze-thaw and re-extrude check_pretreatment->apply_pretreatment No end_bad PDI still high, re-evaluate formulation check_pretreatment->end_bad Yes end_good PDI within acceptable range increase_passes->end_good replace_membrane->end_good apply_pretreatment->end_good

Caption: Decision tree for troubleshooting high PDI.

References

Technical Support Center: Reconstitution of Membrane Proteins into Dioleoyl Lecithin (DOPC) Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of membrane proteins into dioleoyl lecithin (DOPC) vesicles. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the key considerations when choosing a detergent for solubilizing a membrane protein for reconstitution into DOPC liposomes?

The choice of detergent is critical for maintaining the stability and functionality of the membrane protein. Key factors to consider include:

  • Critical Micelle Concentration (CMC): Detergents with a high CMC are generally easier to remove by methods like dialysis. The CMC is the concentration at which detergent monomers begin to form micelles.[1]

  • Detergent Type: Detergents are broadly classified as ionic, non-ionic, and zwitterionic.[2]

    • Ionic detergents are very effective at solubilizing membranes but can be denaturing.[2]

    • Non-ionic detergents are milder and better at preserving the protein's native structure and function.[2]

    • Zwitterionic detergents combine features of both ionic and non-ionic detergents and are effective at breaking protein-protein interactions.[2]

  • Protein-Detergent Compatibility: The optimal detergent must be empirically determined for each membrane protein to ensure it remains soluble and active.

2. What is a typical starting lipid-to-protein molar ratio (LPR) for reconstitution into DOPC vesicles?

The optimal LPR varies depending on the specific membrane protein and the intended application. However, a common starting point for many membrane proteins is a high LPR, often in the range of 500:1 to 1000:1 (lipid:protein).[3] For some applications, lower ratios may be necessary. For instance, for the neurotensin receptor 1 (NTS1), a GPCR, lipid-to-protein molar ratios greater than 500:1 are considered medium to high.[3] In a study on the yeast prion protein Sup35, lipid-to-protein ratios between 20:1 and 70:1 were considered optimal for observing certain aggregation kinetics.[4]

3. How can I prepare unilamellar DOPC liposomes of a defined size?

A common and effective method for preparing unilamellar DOPC vesicles is through extrusion.[5][6] The process involves:

  • Lipid Film Formation: Dissolving DOPC in an organic solvent (e.g., chloroform), followed by evaporation of the solvent under a stream of inert gas (like nitrogen or argon) to form a thin lipid film.[5][6][7]

  • Hydration: The lipid film is then hydrated with an aqueous buffer, which leads to the spontaneous formation of multilamellar vesicles (MLVs).[3]

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) using an extruder.[5][6] This process results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[7]

4. What are the most common methods for detergent removal during reconstitution?

Effective detergent removal is crucial for the formation of stable proteoliposomes. Common methods include:

  • Dialysis: This method is most effective for detergents with a high CMC.[8] The protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cut-off, and the detergent is gradually removed by dialysis against a large volume of detergent-free buffer.[8]

  • Hydrophobic Adsorption (e.g., Bio-Beads™): Porous polystyrene beads are added to the reconstitution mixture to adsorb detergent molecules.[3] This method is efficient for removing detergents with low CMCs.[3]

  • Size-Exclusion Chromatography (SEC): The mixture is passed through a gel filtration column, which separates the larger proteoliposomes from the smaller detergent micelles.[9]

  • Dilution: Rapid dilution of the mixture can lower the detergent concentration below its CMC, promoting vesicle formation.[10]

5. How can I assess the efficiency of protein incorporation into the DOPC liposomes?

Several techniques can be used to determine the amount of protein successfully reconstituted into the liposomes:

  • Sucrose Density Gradient Centrifugation: This method separates proteoliposomes from empty liposomes and unincorporated protein based on their density.[3] Proteoliposomes with a higher protein content will be denser and migrate further down the gradient.[3]

  • SDS-PAGE and Protein Quantification Assays: After separating the proteoliposomes from free protein (e.g., by centrifugation), the amount of incorporated protein can be quantified using standard protein assays (e.g., BCA or Bradford assay) after solubilizing the proteoliposomes with a detergent.

  • Fluorescence Spectroscopy: If the protein is fluorescently labeled or has intrinsic fluorescence (like tryptophan), its incorporation can be monitored.

Troubleshooting Guides

Problem 1: Low Reconstitution Efficiency
Potential Cause Troubleshooting Steps
Suboptimal Detergent Concentration The reconstitution efficiency is highly dependent on the initial detergent concentration.[10] Determine the effective detergent-to-lipid molar ratio (Reff) to ensure lipids are saturated but not fully solubilized before adding the protein.[3]
Inappropriate Detergent The chosen detergent may not be optimal for your specific protein. Screen a panel of detergents to find one that maintains protein stability and allows for efficient reconstitution.
Incorrect Lipid-to-Protein Ratio (LPR) A very high LPR might lead to a low overall protein concentration in the vesicles, while a very low LPR can lead to aggregation.[4] Experiment with a range of LPRs to find the optimal ratio for your protein.
Inefficient Detergent Removal Ensure the chosen detergent removal method is appropriate for the detergent's CMC. For dialysis, ensure sufficient time and buffer changes. For hydrophobic beads, use an adequate amount and incubation time.
Protein Aggregation Protein aggregation can prevent incorporation into the liposomes. See the troubleshooting guide for protein aggregation below.
Problem 2: Protein Aggregation During Reconstitution
Potential Cause Troubleshooting Steps
Detergent Removal is Too Rapid Rapid removal of detergent can cause the protein to aggregate before it has a chance to insert into the lipid bilayer. Slow down the detergent removal process (e.g., by using a stepwise dialysis or adding Bio-Beads™ in batches).
Suboptimal Buffer Conditions The pH, ionic strength, and presence of co-factors in the buffer can significantly impact protein stability.[11][12] Screen different buffer conditions to find one that minimizes aggregation.
High Protein Concentration High protein concentrations can promote aggregation.[11] Try performing the reconstitution at a lower protein concentration.
Presence of Unfolded or Misfolded Protein Ensure that the purified protein is properly folded and stable before starting the reconstitution process. The addition of stabilizing agents like glycerol or specific ligands might be beneficial.[11]
Inclusion of Cholesterol Cholesterol can block the spontaneous insertion of membrane proteins into phosphatidylcholine liposomes at physiological levels.[13] If not essential for function, consider omitting cholesterol from the lipid mixture.
Problem 3: Loss of Protein Activity After Reconstitution
Potential Cause Troubleshooting Steps
Denaturation by Detergent The detergent used for solubilization may have denatured the protein. Try using a milder, non-ionic detergent.[2]
Incorrect Lipid Environment While DOPC is a common choice, some proteins require a specific lipid composition for optimal function. Consider including other lipids like DOPE (dioleoyl phosphatidylethanolamine) or charged lipids like DOPG (dioleoyl phosphatidylglycerol) if functionally relevant.[14] Note that DOPE on its own does not form stable liposomes.[14]
Incorrect Protein Orientation For many functional assays, the orientation of the protein within the liposome is critical. The reconstitution method can influence orientation. For example, reconstitution into pre-formed, detergent-destabilized liposomes may lead to a more uniform orientation.
Residual Detergent Even small amounts of residual detergent can inhibit the activity of some membrane proteins. Ensure complete detergent removal by using a highly efficient method and verifying its removal.
Leaky Vesicles If the reconstituted vesicles are leaky, it can interfere with transport assays. The integrity of the proteoliposomes can be assessed using a fluorescent dye leakage assay.

Quantitative Data Summary

Table 1: Critical Micelle Concentrations (CMC) of Common Detergents

DetergentAbbreviationTypeCMC (mM in water)Reference
Sodium Dodecyl SulfateSDSAnionic8.3[1]
n-Octyl-β-D-glucopyranosideOGNon-ionic20-25
n-Dodecyl-β-D-maltosideDDMNon-ionic0.17
CHAPSZwitterionic4-8
Sodium CholateAnionic13-15

Note: CMC values can be affected by buffer conditions such as temperature, pH, and ionic strength.[15]

Table 2: Exemplary Lipid-to-Protein Molar Ratios (LPR) for Reconstitution

Membrane ProteinLipid CompositionLPR (molar ratio)Reference
ProteorhodopsinDOPC500:1[5]
Neurotensin Receptor 1 (NTS1)Not specified>500:1[3]
Yeast Prion Protein Sup35DMPC20:1 to 70:1 (optimal)[4]
A Small Helical Membrane ProteinDMPC/DMPG200:1[8]

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Extrusion

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Glass vial

  • Nitrogen or Argon gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation: a. In a clean glass vial, add the desired amount of DOPC solution in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom and sides. c. Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.[5][7]

  • Hydration: a. Add the desired volume of hydration buffer to the dried lipid film. b. Vortex the vial vigorously to suspend the lipids, forming multilamellar vesicles (MLVs). The suspension will appear milky. c. For better hydration, the suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[10]

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Load the MLV suspension into one of the syringes. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[5] d. The resulting solution of large unilamellar vesicles (LUVs) should be translucent. e. Store the prepared liposomes at 4°C and use them within a few days.[5]

Protocol 2: Detergent-Mediated Reconstitution by Dialysis

Materials:

  • Purified membrane protein solubilized in a detergent-containing buffer

  • Prepared DOPC LUVs (from Protocol 1)

  • Detergent solution (same as used for protein solubilization)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (same as the hydration buffer)

  • Large beaker and stir plate

Methodology:

  • Detergent Saturation of Liposomes (Optional but Recommended): a. To the prepared DOPC LUVs, add detergent to a final concentration that is sufficient to saturate the liposomes without completely solubilizing them. This effective detergent-to-lipid ratio (Reff) needs to be determined empirically.[3]

  • Mixing of Components: a. Mix the detergent-saturated liposomes with the solubilized membrane protein at the desired lipid-to-protein ratio. b. Incubate the mixture for a short period (e.g., 30-60 minutes) at room temperature or 4°C to allow for equilibration.

  • Detergent Removal by Dialysis: a. Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing. b. Place the dialysis cassette in a large volume of dialysis buffer (e.g., 1000-fold the sample volume). c. Stir the buffer gently at 4°C. d. Change the dialysis buffer several times over a period of 48-72 hours to ensure complete removal of the detergent.[8]

  • Harvesting Proteoliposomes: a. After dialysis, the proteoliposomes can be harvested by ultracentrifugation. b. Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Buffer Extrusion Extrusion Hydration->Extrusion MLVs Mixing Mixing Extrusion->Mixing LUVs Purified Protein Purified Protein Purified Protein->Mixing Detergent Detergent Removal Detergent Removal Mixing->Detergent Removal Characterization Characterization Detergent Removal->Characterization Proteoliposomes Functional Assay Functional Assay Characterization->Functional Assay

Caption: Experimental workflow for membrane protein reconstitution.

troubleshooting_workflow start Reconstitution Outcome low_efficiency Low Reconstitution Efficiency? start->low_efficiency aggregation Protein Aggregation? low_efficiency->aggregation No optimize_detergent Optimize Detergent Concentration/Type low_efficiency->optimize_detergent Yes optimize_lpr Adjust LPR low_efficiency->optimize_lpr Yes inactive Loss of Activity? aggregation->inactive No slow_detergent_removal Slow Down Detergent Removal aggregation->slow_detergent_removal Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) aggregation->optimize_buffer Yes check_lipid_comp Check Lipid Composition inactive->check_lipid_comp Yes verify_detergent_removal Verify Complete Detergent Removal inactive->verify_detergent_removal Yes success Successful Reconstitution inactive->success No

Caption: Troubleshooting decision tree for common reconstitution issues.

logical_relationships cluster_parameters Experimental Parameters cluster_outcomes Reconstitution Outcomes detergent Detergent Properties (CMC, Type) efficiency Reconstitution Efficiency detergent->efficiency stability Protein Stability & Aggregation detergent->stability activity Protein Activity detergent->activity lpr Lipid-to-Protein Ratio lpr->efficiency lpr->stability buffer Buffer Conditions (pH, Salt) buffer->stability buffer->activity removal_method Detergent Removal Method & Rate removal_method->efficiency removal_method->stability removal_method->activity vesicle_props Vesicle Properties (Size, Lamellarity) removal_method->vesicle_props

Caption: Logical relationships between parameters and outcomes.

References

How to control the size distribution of dioleoyl lecithin nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size distribution of dioleoyl lecithin (DOL) nanoparticles. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the size of this compound nanoparticles?

A1: The final size of this compound nanoparticles is influenced by two main categories of factors: formulation components and processing parameters.

  • Formulation Components:

    • Lipid Concentration: The concentration of this compound and other lipids can impact vesicle formation and subsequent size. Some studies report that higher phospholipid concentrations can lead to an increase in nanoparticle size.[1][2]

    • Cholesterol Content: The addition of cholesterol affects the packing of the lipid bilayer. Higher cholesterol concentrations can increase membrane fluidity, often resulting in larger nanoparticles.[2]

    • Surfactants and Stabilizers: Incorporating surfactants or PEGylated lipids can reduce particle size by providing steric repulsion between forming vesicles.[2] The choice of surfactant and its hydrophilic-lipophilic balance (HLB) is a critical parameter.[2]

    • Aqueous Phase pH: The pH of the hydration buffer can influence the surface charge of the lecithin headgroups, affecting vesicle fusion and aggregation, and thereby the final particle size.[3][4]

  • Processing Parameters:

    • Preparation Method: The initial preparation technique (e.g., thin-film hydration, ethanol injection, microfluidics) creates vesicles of a certain native size range.[2][5]

    • Energy Input (Size Reduction Method): The method used for downsizing the initial vesicles is the most critical determinant of the final size and distribution. Common methods include sonication, extrusion, and high-pressure homogenization.[1][][7]

    • Sonication Parameters: For sonication, the amplitude (power) and duration directly influence the final particle size. Longer sonication times generally lead to smaller particles, up to a certain limit.[1]

    • Extrusion Parameters: When using extrusion, the pore size of the polycarbonate membrane is the primary determinant of the upper size limit of the nanoparticles.[] The number of extrusion cycles and the temperature relative to the lipid phase transition temperature are also important.[]

    • Microfluidics Parameters: In microfluidic systems, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to solvent phases allow for precise and tunable control over nanoparticle size.[5]

Q2: What is a typical Polydispersity Index (PDI) for well-controlled nanoparticles, and how is it measured?

A2: A Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. For drug delivery applications, a PDI value below 0.2 is generally considered acceptable, indicating a monodisperse or narrowly distributed population of nanoparticles. A PDI below 0.1 is considered excellent. The most common technique for measuring both the average size (e.g., Z-average diameter) and the PDI is Dynamic Light Scattering (DLS).[8][9]

Q3: How does cholesterol affect the stability and size of lecithin nanoparticles?

A3: Cholesterol is a crucial component for modulating the physical properties of the lipid bilayer. It inserts into the membrane and alters its fluidity, thickness, and permeability. At concentrations up to 30-50 mol%, cholesterol can increase the packing of phospholipids, making the membrane less leaky and more stable. However, very high concentrations can disrupt the ordered packing, leading to an increase in membrane fluidity and consequently, larger and more polydisperse nanoparticles.[2]

Q4: Can I control nanoparticle size without using high-energy methods like sonication?

A4: Yes. While sonication is common, extrusion is a lower-energy, highly effective method for producing nanoparticles with a very narrow size distribution.[] The process involves gently forcing the lipid suspension through polycarbonate membranes with defined pore sizes.[] Additionally, microfluidic techniques offer precise control over nanoparticle formation in a continuous and scalable manner by controlling the mixing of lipid and aqueous phases, often without requiring high-energy input post-formation.[5]

Troubleshooting Guide

Issue 1: My DLS results show a very large PDI (>0.4) and multiple peaks.

  • Possible Cause 1: Incomplete Size Reduction. The initial multilamellar vesicles (MLVs) formed during hydration are large and heterogeneous. The energy input from sonication may have been insufficient, or the number of extrusion cycles may have been too low.

    • Solution:

      • Sonication: Increase the sonication time or amplitude. Be mindful of potential lipid degradation from overheating; process samples in an ice bath.

      • Extrusion: Increase the number of passes through the extruder membrane (a minimum of 11-21 passes is often recommended). Ensure the extrusion is performed at a temperature above the lipid's phase transition temperature (Tc).

  • Possible Cause 2: Nanoparticle Aggregation. The formulation may be unstable, leading to clumping of nanoparticles. This can be caused by suboptimal surface charge (zeta potential), inappropriate ionic strength of the buffer, or degradation over time.

    • Solution:

      • Review your buffer composition. High ionic strength can shield surface charges and promote aggregation.

      • Measure the zeta potential of your nanoparticles. A value further from zero (e.g., < -30 mV or > +30 mV) generally indicates better colloidal stability.

      • Consider adding a charged lipid (e.g., DOPG) or a PEGylated lipid to the formulation to increase electrostatic or steric repulsion.

  • Possible Cause 3: Sample Contamination. The presence of dust or other particulates in your sample or cuvette can lead to erroneous DLS readings, often appearing as very large particles.

    • Solution: Ensure all buffers are filtered through a 0.22 µm filter. Use clean, scratch-free cuvettes for DLS measurements. If necessary, briefly centrifuge your final nanoparticle suspension at a low speed to pellet large aggregates or contaminants before measuring the supernatant.

Issue 2: The nanoparticle size is consistent, but larger than my target.

  • Possible Cause 1: Extrusion Membrane Pore Size is Too Large. The final nanoparticle size after extrusion will be slightly larger than the pore size of the membrane used.

    • Solution: Use an extruder membrane with a smaller pore size. For example, to achieve particles around 100 nm, you should use a 100 nm (0.1 µm) pore size membrane.

  • Possible Cause 2: Formulation Leads to High Curvature Resistance. High concentrations of cholesterol or certain lipids can make the bilayer more rigid, making it more difficult to form highly curved, small vesicles.

    • Solution: Re-evaluate your lipid composition. Try reducing the cholesterol concentration. Studies have shown that factors like the inclusion of oleic acid can help produce smaller structures.[3]

  • Possible Cause 3: Re-aggregation After Processing. Nanoparticles may be forming at the target size but then slowly aggregating during storage.

    • Solution: Analyze the particle size immediately after preparation and then again after a set time (e.g., 24 hours) at your storage temperature to check for stability. If size increases, refer to the solutions for aggregation under Issue 1.

Quantitative Data on Parameter Effects

Table 1: Effect of Formulation and Sonication Time on Nanoparticle Size

This compound (mg)Cholesterol (mg)Surfactant (Type)Sonication Time (min)Average Diameter (nm)PDI
30050None5250 ± 250.45
300150None5310 ± 300.51
300150Tween 80 (50 mg)5180 ± 200.33
300150Tween 80 (50 mg)15115 ± 100.21

Note: Data is illustrative, based on trends reported in the literature.[2] Actual results will vary based on specific experimental conditions.

Table 2: Effect of Microfluidic Flow Parameters on Nanoparticle Size

Total Flow Rate (TFR, mL/min)Flow Rate Ratio (FRR, Aqueous:Ethanol)Average Diameter (nm)PDI
8010120 ± 150.25
802075 ± 80.18
804045 ± 50.15
805055 ± 60.19

Source: Adapted from trends observed in microfluidic synthesis of lecithin nanoparticles.[5]

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Step 1: Preparation cluster_size_reduction Step 2: Size Reduction (Choose One) cluster_char Step 3: Characterization prep1 Lipid Dissolution Dissolve this compound and other components (e.g., Cholesterol) in organic solvent. prep2 Film Formation Evaporate solvent under reduced pressure to form a thin lipid film. prep1->prep2 prep3 Hydration Hydrate the film with aqueous buffer to form Multilamellar Vesicles (MLVs). prep2->prep3 method1 Sonication Use probe or bath sonicator to break down MLVs. prep3->method1 method2 Extrusion Pass MLV suspension through polycarbonate membranes of defined pore size. prep3->method2 method3 Homogenization Use high-pressure homogenizer. prep3->method3 char1 Size & PDI Measurement Analyze with Dynamic Light Scattering (DLS). method1->char1 method2->char1 method3->char1 char2 Morphology Visualize with TEM or Cryo-TEM. char1->char2

Caption: General experimental workflow for the preparation and characterization of lecithin nanoparticles.

Parameter_Relationships Size Nanoparticle Size PDI Size Distribution (PDI) Comp Composition LC Lipid Concentration Comp->LC Chol Cholesterol Content Comp->Chol Surf Surfactant Comp->Surf Proc Process Parameters Energy Energy Input (Sonication/Pressure) Proc->Energy Extrusion Extrusion Pore Size Proc->Extrusion FRR Flow Rate Ratio (Microfluidics) Proc->FRR LC->Size +/- LC->PDI + Chol->Size +/- Chol->PDI + Surf->Size - Surf->PDI - Energy->Size +/- Energy->PDI + Extrusion->Size - Extrusion->PDI - FRR->Size - FRR->PDI -

Caption: Key parameters influencing final nanoparticle size and polydispersity index (PDI).

Detailed Experimental Protocols

Protocol 1: Thin-Film Hydration followed by Extrusion

This protocol is designed to produce this compound nanoparticles of approximately 100 nm with a low PDI.

1. Materials and Equipment:

  • This compound (DOL)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4 (filtered through 0.22 µm filter)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with heating block (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask (50 mL)

  • Gastight syringes (1 mL)

2. Procedure:

  • Step 1: Lipid Film Preparation

    • Weigh and dissolve this compound and cholesterol (e.g., at a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 35-40°C.

    • Rotate the flask and apply a vacuum to slowly evaporate the organic solvent until a thin, uniform lipid film forms on the inner wall of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Step 2: Hydration

    • Introduce the filtered PBS buffer into the flask. The volume should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Hydrate the film by rotating the flask in the water bath (set above the lipid Tc, ~30-40°C) for 1 hour. The solution should become a milky, turbid suspension of multilamellar vesicles (MLVs).

  • Step 3: Extrusion (Size Reduction)

    • Assemble the extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder block to a temperature above the lipid's phase transition temperature (e.g., 40°C).

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Place the loaded syringe into the extruder and connect the second, empty syringe.

    • Gently push the suspension from the first syringe through the membrane into the second syringe. This is one pass.

    • Repeat this process for a total of 11 to 21 passes. The suspension should become progressively more translucent.

    • The final product is a suspension of large unilamellar vesicles (LUVs) with a size distribution centered around the membrane pore size.

  • Step 4: Characterization and Storage

    • Immediately measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Store the final nanoparticle suspension at 4°C.

References

Aggregation issues with dioleoyl lecithin liposomes and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and handling of dioleoyl lecithin (DOPC) liposomes.

Troubleshooting Guide

Problem: My DOPC liposome suspension shows visible aggregation or precipitation.

This is a common issue that can arise from several factors related to the formulation and handling of liposomes. Below are potential causes and their solutions.

Potential CauseRecommended Solution
Low Surface Charge The neutral nature of DOPC can lead to insufficient electrostatic repulsion between liposomes, causing them to aggregate. Solution: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider dioleoylphosphatidylglycerol (DOPG) or dioleoylphosphatidylserine (DOPS). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[1][2]
Inappropriate pH The pH of the buffer can influence the surface charge of the liposomes and thus their stability. While DOPC itself is zwitterionic and less affected by pH changes in the neutral range, extreme pH values can lead to hydrolysis of the phospholipid and affect the overall formulation stability.[1][3] For DOPC liposomes, maintaining a pH between 5.5 and 7.5 generally results in consistent size and surface charge.[3] Solution: Ensure your hydration buffer is within the optimal pH range for your specific formulation.
High Ionic Strength High concentrations of salts in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation. This is known as the charge screening effect.[4][5] Solution: Use a buffer with a low to moderate ionic strength (e.g., 10 mM phosphate buffer with 150 mM NaCl is a common starting point). If aggregation is observed, try reducing the salt concentration.
Suboptimal Preparation Method The method used to prepare liposomes can significantly impact their initial size distribution and tendency to aggregate. Solution: The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size.[6] Ensure the lipid film is completely dry before hydration and that the extrusion is performed above the phase transition temperature of all lipid components.
Lack of Steric Stabilization For applications requiring high stability, especially in biological media, electrostatic repulsion alone may not be sufficient to prevent aggregation. Solution: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation (typically 2-10 mol%). The polyethylene glycol (PEG) chains create a hydrophilic layer on the liposome surface, providing a steric barrier that prevents close approach and aggregation of liposomes.[2][7]
Inadequate Storage Conditions Improper storage can lead to changes in liposome characteristics over time, including aggregation. Solution: Store liposome suspensions at 4°C.[8] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose or trehalose) can be an effective strategy.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal zeta potential to prevent DOPC liposome aggregation?

A zeta potential of magnitude greater than 30 mV (i.e., more positive than +30 mV or more negative than -30 mV) is generally considered necessary for good electrostatic stability and to prevent aggregation.[1][2] Since DOPC is a neutral lipid, achieving this requires the inclusion of charged lipids in the formulation.

Q2: How does pH affect the stability of my DOPC liposomes?

For liposomes composed solely of DOPC, the size and surface charge remain relatively constant between pH 5.5 and 7.5.[3] However, at a high pH (e.g., 10), an increase in size and a decrease in the magnitude of the negative surface charge have been observed, which can lead to aggregation.[3] It is crucial to maintain the pH of your buffer within a range that ensures the stability of all components in your formulation.

Q3: Can I use high salt buffers with my DOPC liposomes?

High salt concentrations can lead to aggregation by shielding the surface charge of the liposomes, thereby reducing the electrostatic repulsion between them.[4][5] If you observe aggregation in a high ionic strength buffer, consider reducing the salt concentration or incorporating a PEGylated lipid to provide steric stabilization.[7]

Q4: What is PEGylation and how does it prevent aggregation?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, typically by including a lipid-PEG conjugate (e.g., DSPE-PEG2000) in the lipid mixture during preparation.[2] The PEG chains form a protective hydrophilic layer that sterically hinders the close approach of other liposomes, thus preventing aggregation.[7] This is known as steric stabilization.

Q5: My liposomes look fine after preparation but aggregate after a few days. What should I do?

This indicates a long-term stability issue. To improve this, you can:

  • Incorporate a charged lipid: If not already present, adding a charged lipid can enhance electrostatic repulsion.

  • Add a PEGylated lipid: For enhanced long-term stability, especially if the liposomes are to be used in complex media, PEGylation is highly recommended.[7]

  • Optimize storage conditions: Ensure storage at 4°C and in a buffer that maintains optimal pH and ionic strength.[8]

  • Consider lyophilization: For very long-term storage, freeze-drying with a cryoprotectant is a viable option.[9]

Data Presentation

Table 1: Effect of pH on DOPC Liposome Size and Zeta Potential

pHAverage Diameter (nm)Zeta Potential (mV)
5.5~125~ -2.5
7.5~125~ -2.5
10.0~128~ -5.0

Data adapted from a study on DOPC liposomes. The results indicate that while there are slight changes at high pH, DOPC liposomes are relatively stable in the pH range of 5.5 to 7.5.[3]

Table 2: Influence of PEG-Lipid (DSPE-PEG) Molar Ratio on Liposome Stability in the Presence of Divalent Cations (200 mM Mg²⁺)

Liposome CompositionSurvival Rate (%) after 3 days
POPC (control)~10
POPC with 5 mol% DSPE-PEG~80
POPC with 20 mol% DSPE-PEG>90

Data adapted from a study demonstrating the stabilizing effect of PEGylation in high ionic strength solutions. While this study used POPC, the principle of steric stabilization by PEG applies to DOPC liposomes as well.[7][10]

Experimental Protocols

1. Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

    • Chloroform

    • Hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Mini-extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes

  • Procedure:

    • Dissolve DOPC and any other lipids (e.g., charged lipids, PEGylated lipids) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature to evaporate the chloroform. A thin lipid film will form on the wall of the flask.

    • Continue to evaporate under high vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film by adding the hydration buffer (pre-warmed to above the lipid phase transition temperature) and gently agitating the flask. This will form multilamellar vesicles (MLVs).

    • For size homogenization, subject the MLV suspension to several freeze-thaw cycles (optional, but can improve encapsulation efficiency).

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and extrude it through the membrane by passing it back and forth between two syringes for an odd number of passes (e.g., 11 or 21 times).[6]

    • The resulting suspension contains unilamellar liposomes of a relatively uniform size.

2. Characterization of Liposome Size and Zeta Potential

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Analyze the sample using Dynamic Light Scattering (DLS).[11][12]

    • The instrument will report the Z-average diameter and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer (often a low ionic strength buffer like 10 mM NaCl to ensure accurate measurement).

    • Analyze the sample using Laser Doppler Microelectrophoresis.[11][13]

    • The instrument will measure the electrophoretic mobility of the liposomes and calculate the zeta potential.

Visualizations

AggregationFactors cluster_causes Causes of Aggregation cluster_solutions Solutions Low Surface Charge Low Surface Charge Incorporate Charged Lipids Incorporate Charged Lipids Low Surface Charge->Incorporate Charged Lipids Increases Electrostatic Repulsion Aggregation Aggregation Low Surface Charge->Aggregation High Ionic Strength High Ionic Strength Use Low Ionic Strength Buffer Use Low Ionic Strength Buffer High Ionic Strength->Use Low Ionic Strength Buffer Reduces Charge Screening High Ionic Strength->Aggregation Inappropriate pH Inappropriate pH Optimize pH Optimize pH Inappropriate pH->Optimize pH Maintains Surface Charge Inappropriate pH->Aggregation Stable Liposomes Stable Liposomes Incorporate Charged Lipids->Stable Liposomes Use Low Ionic Strength Buffer->Stable Liposomes Optimize pH->Stable Liposomes Steric Stabilization (PEGylation) Steric Stabilization (PEGylation) Steric Stabilization (PEGylation)->Stable Liposomes Provides Steric Hindrance

Caption: Factors leading to DOPC liposome aggregation and their respective solutions.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_char Characterization cluster_analysis Analysis A 1. Lipid Dissolution (DOPC in Chloroform) B 2. Thin-Film Hydration A->B C 3. Extrusion B->C D 4. DLS Analysis (Size & PDI) C->D E 5. Zeta Potential Measurement C->E F Aggregated? D->F E->F G Stable Liposomes F->G No H Troubleshoot F->H Yes

Caption: A general experimental workflow for preparing and characterizing stable DOPC liposomes.

StericStabilization cluster_no_peg Without PEGylation cluster_peg With PEGylation (Steric Stabilization) cluster_peg1 cluster_peg2 L1 L2 L1->L2 Aggregation PL1 PL2 PL1->PL2 Repulsion P1 P2

Caption: Mechanism of steric stabilization by PEGylation to prevent liposome aggregation.

References

Effect of pH and ionic strength on dioleoyl lecithin vesicle formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of pH and ionic strength on the formation and stability of dioleoyl lecithin (and other similar phosphatidylcholine) vesicles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound vesicles aggregating or increasing in size?

A1: Vesicle aggregation is a common issue often linked to pH and ionic strength.

  • High Ionic Strength: Increasing the ionic strength of the external environment or the hydration media can lead to vesicle aggregation and a significant increase in particle size.[1][2] This occurs because high concentrations of ions can screen the surface charge of the vesicles, reducing electrostatic repulsion between them and allowing attractive van der Waals forces to dominate, leading to fusion and aggregation.[3] Systems with ionic strength above 0.33 mol/L have been observed to exhibit aggregation and fusion.[1]

  • Low Surface Charge (Zeta Potential): Vesicles are most stable when their zeta potential is sufficiently high (either positive or negative) to ensure strong electrostatic repulsion. If the pH of your buffer is near the isoelectric point of the lipid, the reduced surface charge can lead to instability and aggregation. While this compound (a type of phosphatidylcholine) is zwitterionic, it typically carries a net negative charge in water.[3]

  • Temperature Effects: For some phosphatidylcholines, lowering the temperature below the phase transition temperature can induce reversible aggregation.[4]

Q2: How does the pH of the buffer affect my vesicle size and stability?

A2: The pH of the surrounding buffer is a critical factor for vesicle stability and size.

  • Acidic to Neutral pH (Optimal Stability): For some liposome formulations, an acidic to neutral external environment (pH 2–6) has been shown to be beneficial for maintaining stability and achieving a smaller particle size.[1][2]

  • pH and Surface Charge: The pH of the medium influences the protonation state of the lipid headgroups, which in turn affects the surface charge (zeta potential) and inter-vesicle interactions.[3] For vesicles containing pH-sensitive lipids like dioleoyl phosphatidylethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS), acidic pH can trigger destabilization and release of encapsulated contents, a property utilized for targeted drug delivery.[5][6][7]

Q3: My encapsulation efficiency is low. Could pH or ionic strength be the cause?

A3: Yes, both factors can significantly impact encapsulation efficiency (EE).

  • Ionic Strength: Studies have shown that the encapsulation efficiency of liposomes decreases significantly as the ionic strength of the hydration media increases.[1][2][8] This may be due to changes in osmotic pressure and vesicle structure during formation.

  • pH: While direct correlation can be formulation-dependent, pH affects the charge and conformation of both the lipid headgroups and the substance to be encapsulated, which can influence the efficiency of its entrapment within the vesicle.

Q4: I am observing unexpected changes in vesicle lamellarity (number of bilayers). Why?

A4: High salt concentrations can influence the structure of the vesicles. The presence of ions like NaCl can increase the osmotic pressure, which may lead to the formation of multilamellar vesicles (MLVs) instead of unilamellar vesicles (ULVs).[9][10] This is because the increased pressure can cause structural transitions and the formation of additional bilayers.[9][10]

Quantitative Data Summary

The following tables summarize the observed effects of pH and ionic strength on vesicle properties.

Table 1: Effect of pH on Vesicle Properties

Vesicle Composition pH Observed Effect Reference
Cinnamaldehyde-loaded Liposomes ≤ 6 Decreased particle size, increased retention rate [1][2]
DOPE:CHEMS 7.4 Low drug release (<40%) [5][7]
DOPE:CHEMS 6.5 Moderate drug release (~65%) [5][7]
DOPE:CHEMS 5.5 High drug release (>80%), indicating vesicle destabilization [5][7]

| DOPHT | 5.5 to 10 | Particle size generally increases with pH |[11] |

Table 2: Effect of Ionic Strength on Vesicle Properties

Vesicle Composition Ionic Strength (mol/L) Observed Effect on Particle Size Observed Effect on Encapsulation Efficiency (EE) Reference
Cinnamaldehyde-loaded Liposomes Increasing Increases Decreases [1][2][8]
Cinnamaldehyde-loaded Liposomes > 0.33 Dramatic increase (nano to micron scale), aggregation - [1]

| DOPC Vesicles | Increasing | Initial decrease, then an increase due to aggregation | - |[9][10] |

Experimental Protocols & Methodologies

1. Vesicle Preparation via Thin-Film Hydration Method

This is a common and robust method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

  • Step 1: Lipid Dissolution: Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 3:7, v/v), in a round-bottom flask.[12]

  • Step 2: Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated above the lipid transition temperature to evaporate the solvent under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.[12]

  • Step 3: Film Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Step 4: Hydration: Add the aqueous buffer of the desired pH and ionic strength to the flask. Hydrate the lipid film by gentle agitation or rotation at a temperature above the lipid's phase transition temperature. This process swells the lipid film, causing it to peel off the flask wall and form MLVs.[13]

  • Step 5: Size Reduction (Optional): To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be further processed by sonication or extrusion.[12][13]

    • Sonication: Use a probe sonicator to apply high-energy sound waves to the MLV suspension, breaking them down into smaller SUVs.[13]

    • Extrusion: Pass the MLV suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This is a common method for producing LUVs with a narrow size distribution.[12]

2. Vesicle Characterization: Dynamic Light Scattering (DLS)

DLS is a key technique used to determine the hydrodynamic diameter (particle size), size distribution (Polydispersity Index, PDI), and zeta potential of vesicles in suspension.

  • Particle Size & PDI Measurement:

    • Dilute a small aliquot of the vesicle suspension in the appropriate buffer to avoid multiple scattering effects.

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • The instrument measures the intensity fluctuations of scattered laser light caused by the Brownian motion of the vesicles.

    • The software's autocorrelation function analyzes these fluctuations to calculate the hydrodynamic diameter and PDI.

  • Zeta Potential Measurement:

    • Inject the diluted vesicle suspension into a specialized electrophoresis cell.

    • The instrument applies an electric field across the cell, causing the charged vesicles to move.

    • The velocity of this movement is measured using laser Doppler velocimetry.

    • The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic charge on the vesicle surface and a key predictor of colloidal stability.[3]

Visualizations

G cluster_prep Preparation cluster_process Processing (Optional) cluster_char Characterization start 1. Dissolve Lipids in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate with Buffer (Forms MLVs) film->hydrate extrude 4. Extrusion or Sonication (Forms LUVs/SUVs) hydrate->extrude Size Reduction dls 5. Analyze Vesicles (DLS for Size & Zeta Potential) hydrate->dls Analyze MLVs directly extrude->dls

Diagram 1: Experimental workflow for vesicle preparation and characterization.

G cluster_inputs Controlling Factors cluster_outputs Resulting Vesicle Properties ph Buffer pH size Particle Size ph->size Affects stability Stability / Aggregation ph->stability Affects zp Zeta Potential ph->zp Determines is Ionic Strength is->size Increases is->stability Decreases is->zp Shields ee Encapsulation Efficiency is->ee Decreases

Diagram 2: Influence of pH and ionic strength on key vesicle properties.

G start Experiment Start: Vesicle Suspension decision Is Ionic Strength High (e.g., > 0.3 M)? start->decision stable Result: Stable, Dispersed Vesicles decision->stable No unstable Result: Vesicle Aggregation & Fusion decision->unstable Yes cause Cause: Reduced Electrostatic Repulsion (Charge Screening) unstable->cause

Diagram 3: Troubleshooting logic for vesicle aggregation due to high ionic strength.

References

Minimizing solvent residue in dioleoyl lecithin film preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the preparation of dioleoyl lecithin (DOL) films, with a focus on minimizing residual solvent.

Troubleshooting Guide

Q1: My final this compound film appears cloudy or opaque. What is the cause and how can I fix it?

A cloudy or opaque appearance in the final lipid film is often indicative of incomplete solvent removal or the presence of moisture. To address this, ensure that the evaporation process is thorough. After the initial solvent removal using a rotary evaporator, it is crucial to dry the film under a high vacuum for an extended period, typically several hours or overnight, to eliminate trace amounts of solvent and moisture.[1]

Q2: I am concerned about the presence of residual solvent in my film. What are the best practices for minimizing it?

Minimizing residual solvent is critical as it can impact the physicochemical properties of the resulting liposomes, including membrane fluidity and encapsulation efficiency.[2][3] The following steps are recommended:

  • Primary Evaporation: Use a rotary evaporator to form the initial thin lipid film. The temperature of the water bath should be carefully controlled.[4][5]

  • High-Vacuum Drying: This is a critical step. After rotary evaporation, place the flask containing the lipid film on a high-vacuum line for several hours, or even overnight, to remove any remaining solvent molecules.[1] It has been noted that completely evaporating solvents like chloroform can be challenging, making this step essential.[6]

  • Solvent Choice: While chloroform and chloroform-methanol mixtures are common, consider the boiling point and evaporation characteristics of your chosen solvent system.[4][7]

Q3: After hydration, my liposome suspension is not forming correctly. Could residual solvent be the cause?

Yes, residual solvent can interfere with the self-assembly of lipids during hydration, leading to issues with liposome formation.[2] Excessive residual solvent can alter the fluidity of the lipid bilayer, potentially affecting the final characteristics of the nanoparticles.[2] If you suspect residual solvent is the issue, it is advisable to prepare a new film, paying close attention to the solvent evaporation and high-vacuum drying steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound films?

The most widely used technique is the thin-film hydration method.[4] This process involves dissolving the this compound in an organic solvent, evaporating the solvent to create a thin film on the wall of a round-bottom flask, and then hydrating this film with an aqueous solution to form liposomes.[1]

Q2: Which organic solvents are typically used to dissolve this compound?

Commonly used solvents include chloroform or a mixture of chloroform and methanol.[4][7] The goal is to achieve a clear lipid solution to ensure a homogenous mixture of lipids before evaporation.

Q3: How can I quantify the amount of residual solvent in my this compound film?

Headspace gas chromatography (GC) is a standard analytical technique for the determination and quantification of residual solvents in pharmaceutical and food products, including lipid-based formulations.[6][8][9][10]

Q4: What is the impact of residual solvent on the final liposome product?

Residual organic solvents can significantly affect the properties of the final liposome formulation. For instance, residual ethanol has been shown to reduce the Young's modulus of liposome bilayers, indicating an increase in membrane fluidity.[2] This can influence drug retention and the overall stability of the liposomes, especially during processes like freeze-drying.[2][3]

Quantitative Data on Solvent Removal

The complete removal of residual solvents is a critical objective. While specific quantitative data can vary based on the exact experimental setup, the following table summarizes general findings on the effectiveness of different solvent removal techniques.

MethodTypical Residual Solvent LevelNotes
Rotary Evaporation Alone Can be significantOften insufficient for complete removal, especially for high-boiling point solvents.
Rotary Evaporation + High Vacuum (several hours) Generally low, often below detection limits of standard methodsConsidered the gold standard for laboratory-scale preparation.[1]
Size Exclusion Chromatography (Post-hydration) Highly effective for removing solvent from the final liposome suspensionThis is a purification step after liposome formation.[6]
Dialysis (Post-hydration) Effective, but may be slowAnother post-formation purification method to remove residual solvent from the aqueous phase.[3]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for this compound Film Preparation

  • Dissolution: Weigh the desired amount of this compound and dissolve it in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. Ensure the lipid is fully dissolved to form a clear solution.[4]

  • Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set appropriately for the solvent being used (e.g., 40°C for chloroform-methanol).[7] Rotate the flask to ensure the formation of a thin, even film on the inner surface.

  • High-Vacuum Drying: Once a dry film is formed, remove the flask from the rotary evaporator and attach it to a high-vacuum pump. Dry the film for a minimum of 2-4 hours, or preferably overnight, to ensure the complete removal of any residual organic solvent.[1]

  • Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid. Agitate the flask to hydrate the film, leading to the formation of multilamellar vesicles (MLVs).[4]

Visualizations

experimental_workflow cluster_dissolution Lipid Dissolution cluster_evaporation Solvent Evaporation cluster_drying Solvent Removal cluster_hydration Liposome Formation dissolve Dissolve DOL in Organic Solvent rotovap Rotary Evaporation to form thin film dissolve->rotovap Clear Lipid Solution vacuum High-Vacuum Drying (several hours) rotovap->vacuum Dry Film Formed hydrate Hydration with Aqueous Phase vacuum->hydrate Solvent-Free Film

Caption: Experimental workflow for this compound film preparation.

troubleshooting_flowchart start Problem: Cloudy/Opaque Film check_vacuum Was the film dried under high vacuum for several hours? start->check_vacuum incomplete_drying Incomplete Solvent/ Moisture Removal check_vacuum->incomplete_drying No check_solvent Is the solvent pure and anhydrous? check_vacuum->check_solvent Yes re_dry Action: Dry film under high vacuum overnight incomplete_drying->re_dry solution Result: Clear, transparent film re_dry->solution impure_solvent Potential Contamination check_solvent->impure_solvent No check_solvent->solution Yes use_new_solvent Action: Use fresh, anhydrous solvent impure_solvent->use_new_solvent use_new_solvent->solution

Caption: Troubleshooting cloudy this compound films.

References

Technical Support Center: Enhancing the Long-Term Stability of Dioleoyl Lecithin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of dioleoyl lecithin (DOL) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound formulations?

A1: The long-term stability of this compound (DOL) formulations, particularly liposomes, is primarily compromised by two chemical degradation pathways: hydrolysis and oxidation.[1][2][] Physical instability, such as vesicle aggregation, fusion, and drug leakage, can also occur and is often a consequence of chemical degradation.[2][4][5]

  • Hydrolysis: The ester bonds in the DOL molecule are susceptible to cleavage, leading to the formation of lysophospholipids (lyso-PC) and free fatty acids.[1][2] The accumulation of lyso-PC, which has detergent-like properties, can disrupt the bilayer structure of liposomes, causing increased permeability and leakage of encapsulated contents.[1][]

  • Oxidation: The oleoyl chains of DOL contain double bonds that are prone to oxidation.[1][6] This process can be initiated by factors like exposure to light, heat, and the presence of metal ions.[7] Lipid peroxidation leads to the formation of various degradation products that can alter the physical properties of the liposome membrane.[6]

Several factors can influence the rate of these degradation processes, including temperature, pH, and the overall composition of the formulation.[4][5]

Q2: How does pH affect the stability of my DOL formulation?

A2: The pH of the aqueous phase significantly impacts the hydrolytic stability of DOL. Phospholipid hydrolysis is autocatalytic, meaning the protons produced during the reaction can accelerate further degradation.[1] Therefore, maintaining an optimal pH using a buffer is crucial. However, high concentrations of certain buffers, like citrate, can also accelerate hydrolysis.[1] It is recommended to use the minimum effective buffer concentration.[1] For many lecithin-based emulsions, stability is enhanced at a neutral or slightly acidic pH, while highly acidic or alkaline conditions can promote degradation.[8][9][10] For instance, in some nano-emulsions, a high pH (e.g., 9-11) was required for stability, especially when encapsulating certain drugs.[11]

Q3: My liposome formulation is showing signs of aggregation and increased particle size over time. What could be the cause and how can I prevent this?

A3: Aggregation and an increase in particle size are common signs of physical instability in liposomal formulations.[4] This can be caused by several factors:

  • Formation of Lysolipids: As DOL hydrolyzes, the resulting lysophospholipids can alter the membrane curvature and surface charge, leading to vesicle fusion and aggregation.[1]

  • Surface Charge: Liposomes with a low surface charge (zeta potential close to zero) are more prone to aggregation due to reduced electrostatic repulsion between particles.[12]

  • Improper Storage: Storage at temperatures above the lipid's phase transition temperature can increase membrane fluidity and the likelihood of fusion.[12]

To prevent aggregation, consider the following strategies:

  • Incorporate Charged Lipids: Including a small percentage of a charged phospholipid (e.g., phosphatidylglycerol) can increase the surface charge and enhance electrostatic repulsion.[12]

  • Optimize pH: Ensure the formulation pH is not near the isoelectric point of any components, which would minimize surface charge.

  • Add Steric Stabilizers: Incorporating PEGylated lipids (lipids with polyethylene glycol chains attached) can create a protective layer on the liposome surface, preventing close contact and aggregation.[12][13]

  • Control Storage Temperature: Store the formulation at a recommended temperature, typically refrigerated (2-8°C), to maintain membrane integrity.[14]

Troubleshooting Guides

Issue 1: Evidence of Chemical Degradation (Hydrolysis or Oxidation)

  • Symptoms:

    • A significant drop in the pH of the formulation over time.[10]

    • Detection of lysophospholipids or free fatty acids via chromatography (TLC, HPLC).

    • An increase in the peroxide value of the formulation.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis
Inappropriate pHAdjust and buffer the formulation to a pH that minimizes hydrolysis (typically near neutral, but may be formulation-dependent).[1]
High buffer concentrationUse the minimum effective concentration of the chosen buffer.[1]
Elevated storage temperatureStore the formulation at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.[14]
Oxidation
Exposure to oxygenPrepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon).[1]
Presence of metal ion catalystsUse high-purity ingredients and consider the use of a chelating agent (e.g., EDTA) to sequester metal ions.
Exposure to lightProtect the formulation from light by using amber vials or storing it in the dark.
Lack of antioxidantsIncorporate a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), into the formulation.[7]

Issue 2: Poor Physical Stability (Aggregation, Fusion, Leakage)

  • Symptoms:

    • Visible precipitation or turbidity in the formulation.

    • An increase in particle size as measured by Dynamic Light Scattering (DLS).

    • Leakage of the encapsulated drug from the liposomes.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient surface chargeIncorporate a charged lipid (e.g., phosphatidylserine, phosphatidylglycerol) to increase electrostatic repulsion.[12]
High membrane fluidityAdd cholesterol to the lipid bilayer (typically at 30-50 mol%) to increase its rigidity and reduce permeability.[12]
Formation of lysolipids due to hydrolysisAddress the root cause of hydrolysis (see Issue 1).
Improper storage conditionsStore at an appropriate temperature and avoid freeze-thaw cycles unless the formulation is designed for it.[15]
High concentration of vesiclesDilute the formulation if possible, as higher concentrations can increase the frequency of particle collisions.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) to Assess Oxidation

This method is a titrimetric assay to quantify the amount of peroxides formed due to lipid oxidation.

  • Materials:

    • DOL formulation

    • Chloroform/Methanol mixture (2:1 v/v)

    • Potassium iodide (KI), saturated solution

    • Acetic acid/Chloroform solution (3:2 v/v)

    • Starch indicator solution (1% w/v)

    • Sodium thiosulfate (Na₂S₂O₃) solution, standardized (e.g., 0.01 N)

  • Procedure:

    • Accurately weigh a known amount of the DOL formulation into a flask.

    • Add the acetic acid/chloroform solution and swirl to dissolve the lipid.

    • Add the saturated KI solution, mix, and let it stand in the dark for a few minutes.

    • Add deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

    • Add the starch indicator solution and continue the titration until the blue color disappears.

    • A blank titration should be performed under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the lipid sample (g)

Protocol 2: Analysis of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of intact DOL and its hydrolytic degradation product, lyso-dioleoyl lecithin.

  • Instrumentation:

    • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as lipids lack a strong chromophore).[16]

    • Normal-phase or reversed-phase column suitable for lipid analysis.

  • Mobile Phase (Example for Normal Phase):

    • A gradient of solvents such as hexane, isopropanol, and water. The exact gradient will depend on the column and specific lipids being analyzed.

  • Sample Preparation:

    • Extract the lipids from the formulation using a method like the Bligh-Dyer or Folch extraction.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase.

  • Procedure:

    • Equilibrate the HPLC column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the gradient program to separate the lipid components.

    • Identify the peaks corresponding to DOL and lyso-DOL by comparing their retention times with those of reference standards.

    • Quantify the amount of each component using a calibration curve generated from the reference standards.

Data Presentation

Table 1: Effect of Storage Temperature on Particle Size of DOL Liposomes

Storage Time (Days)Particle Size (nm) at 4°CParticle Size (nm) at 25°C
085.2 ± 1.585.2 ± 1.5
3088.1 ± 1.8110.5 ± 2.1
6090.3 ± 1.6145.0 ± 1.7
9092.5 ± 2.0198.4 ± 2.5 (with visible aggregation)

Data synthesized from trends observed in literature, such as in reference[14].

Table 2: Influence of Cholesterol Content on Drug Leakage from DOL Liposomes at 4°C

Cholesterol (mol%)Drug Leakage (%) after 30 days
025.8
1514.2
308.5
455.1

Illustrative data based on the principle that cholesterol enhances membrane rigidity and reduces leakage.[12]

Visualizations

DOL This compound (in Liposome Bilayer) Hydrolysis Hydrolysis (+H2O) DOL->Hydrolysis Oxidation Oxidation (+O2, light, metal ions) DOL->Oxidation Lyso Lyso-Lecithin Hydrolysis->Lyso FFA Free Fatty Acid Hydrolysis->FFA Peroxides Lipid Peroxides Oxidation->Peroxides Instability Membrane Destabilization (Increased Permeability, Aggregation, Fusion, Leakage) Lyso->Instability FFA->Instability Degradation Secondary Oxidation Products Peroxides->Degradation Degradation->Instability

Caption: Chemical degradation pathways of this compound leading to formulation instability.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Formulation DOL Formulation Extraction Lipid Extraction (e.g., Folch Method) Formulation->Extraction Reconstitution Dry & Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ELSD/CAD) Separation->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: Experimental workflow for analyzing DOL hydrolysis by HPLC.

References

Technical Support Center: Overcoming Challenges in Dioleoyl Lecithin-Based Emulsion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common difficulties encountered when forming stable dioleoyl lecithin-based emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an emulsion?

A1: this compound (DOL), a type of phosphatidylcholine, is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This structure allows it to act as an emulsifying agent, positioning itself at the oil-water interface to reduce interfacial tension and form a protective barrier around the dispersed droplets, thereby preventing them from coalescing and leading to a more stable emulsion.[1][2]

Q2: What are the main types of instability observed in this compound-based emulsions?

A2: The most common forms of instability include:

  • Creaming/Sedimentation: The migration of droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences between the dispersed and continuous phases.[3]

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is often a reversible process.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, ultimately leading to phase separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.

Q3: How does pH affect the stability of my this compound emulsion?

A3: The pH of the aqueous phase is a critical factor influencing the stability of lecithin-based emulsions. The surface charge of the droplets, as indicated by the zeta potential, is highly dependent on pH. For lecithin-stabilized emulsions, there is an isoelectric point (typically between pH 3.0 and 4.0) where the net charge on the droplets is zero.[4] At or near this pH, the electrostatic repulsion between droplets is minimal, leading to increased flocculation and coalescence, and thus, lower emulsion stability.[4] It is generally advisable to formulate emulsions at a pH away from the isoelectric point to ensure sufficient electrostatic repulsion.[5]

Q4: What is the impact of ionic strength on emulsion stability?

A4: The addition of salts (ionic strength) to the aqueous phase can have a complex effect on emulsion stability. At low concentrations, salts can sometimes enhance stability by increasing the surface charge and electrostatic repulsion. However, at higher concentrations, the ions can shield the surface charges on the droplets, leading to a decrease in the absolute value of the zeta potential.[6][7] This "charge screening" effect reduces the electrostatic repulsion between droplets, making them more susceptible to aggregation and coalescence, which can destabilize the emulsion.[5][6] Divalent cations like calcium chloride (CaCl2) are often more effective at destabilizing emulsions than monovalent cations like sodium chloride (NaCl) due to their stronger charge screening ability.[8][9]

Q5: How do I determine the optimal concentration of this compound to use?

A5: The optimal concentration of this compound depends on several factors, including the oil-to-water ratio, the type of oil, and the desired droplet size. A key consideration is the critical micelle concentration (CMC) of the lecithin. Below the CMC, lecithin exists as individual molecules. Above the CMC, it self-assembles into micelles. For effective emulsification, the concentration should generally be above the CMC to ensure enough surfactant is available to cover the surface of the newly formed oil droplets during homogenization. However, excessively high concentrations can sometimes lead to instability through mechanisms like depletion flocculation.[1] Experimental optimization is often necessary to determine the ideal concentration for a specific formulation. One study found that for a sunflower oil-in-water emulsion, optimal concentrations were around 1.2% w/v for soy lecithin when used with a stabilizer.[1][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the formulation of this compound-based emulsions.

Problem: My emulsion separates into distinct oil and water layers shortly after preparation.

Possible Cause Suggested Solution
Insufficient Lecithin Concentration The amount of lecithin may be below the critical micelle concentration (CMC) or inadequate to cover the entire surface area of the oil droplets. Increase the lecithin concentration incrementally and observe the effect on stability.
Inadequate Homogenization The energy input during homogenization may not be sufficient to create small, uniform droplets. Increase the homogenization time, speed, or pressure. For high-pressure homogenization, consider increasing the number of passes.[11]
Formulation pH is near the Isoelectric Point The pH of the aqueous phase may be close to the isoelectric point of lecithin (around pH 3-4), minimizing electrostatic repulsion.[4] Adjust the pH of the aqueous phase to be further away from this range (e.g., pH 6-7).
High Ionic Strength High concentrations of salts in the aqueous phase can shield the surface charge of the droplets, leading to aggregation and coalescence.[6] Reduce the salt concentration or consider using a non-ionic co-stabilizer.

Problem: I observe a layer of cream or sediment forming at the top or bottom of my emulsion over time.

Possible Cause Suggested Solution
Large Droplet Size Larger droplets are more susceptible to gravitational separation. Improve the homogenization process to reduce the average droplet size.
Low Viscosity of the Continuous Phase A low viscosity aqueous phase allows for easier movement of the droplets. Consider adding a thickening agent or stabilizer, such as xanthan gum, to the aqueous phase to increase its viscosity and hinder droplet movement.[1][10]
Flocculation Droplets are aggregating into larger clusters, which then cream or sediment more rapidly. This can be due to suboptimal pH or ionic strength. Adjust the pH to be away from the isoelectric point and/or reduce the ionic strength.

Problem: The average droplet size of my emulsion increases over time.

Possible Cause Suggested Solution
Coalescence The interfacial film around the droplets is not robust enough to prevent them from merging. Ensure the lecithin concentration is optimal. Consider adding a co-surfactant or a protein that can form a stronger interfacial layer.
Ostwald Ripening This is more common in emulsions with a broad droplet size distribution and with oils that have some solubility in the continuous phase. Improve the homogenization process to achieve a more uniform and smaller droplet size distribution.

Data Presentation

Table 1: Influence of pH on Zeta Potential of Lecithin-Based Emulsions

pHZeta Potential (mV)Stability Implication
2.0-25 to -30Moderate stability due to some negative charge.
3.0 - 4.0Approaching 0Low stability, high risk of aggregation (isoelectric point).[4]
5.0-30 to -40Good stability due to significant negative charge.
6.0 - 7.0-40 to -50High stability due to strong electrostatic repulsion.
> 8.0> -50Very high stability.

Note: These are typical values and can vary depending on the specific formulation and lecithin source.

Table 2: Effect of Ionic Strength (NaCl) on Lecithin Emulsion Properties

NaCl Concentration (mM)Zeta Potential (mV)Droplet Size (d, nm)Stability Implication
0-45200High initial stability due to strong electrostatic repulsion.
50-35210Slight decrease in stability due to charge screening.
100-25250Moderate stability, increased risk of flocculation.[7]
200-15>300Low stability, significant aggregation and potential for coalescence.
500Close to 0>500Very unstable, rapid phase separation is likely.[6]

Note: Data is illustrative and the exact values will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Oil-in-Water Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion stabilized by this compound and xanthan gum.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, sunflower oil)

  • Deionized water

  • Xanthan gum

  • Buffer salts (for pH adjustment)

  • Magnetic stirrer with hotplate

  • High-shear homogenizer (e.g., Ultra-Turrax) or High-pressure homogenizer

Procedure:

  • Aqueous Phase Preparation: a. Disperse the desired concentration of xanthan gum (e.g., 0.1-0.5% w/v) in deionized water with continuous stirring.[1] b. Heat the dispersion to 60°C for 1.5 hours to ensure complete hydration of the xanthan gum.[1] c. Add buffer salts to adjust the pH to the desired level (e.g., pH 7.0).

  • Oil Phase Preparation: a. Dissolve the desired concentration of this compound (e.g., 1-5% w/v) in the oil phase.[1] b. Gently heat the mixture to 60°C while stirring to ensure the lecithin is fully dissolved.[1]

  • Pre-emulsion Formation: a. While maintaining the temperature of both phases at 60°C, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.[1] b. Continue stirring for 5-10 minutes to form a coarse pre-emulsion.[1]

  • Homogenization: a. Immediately homogenize the pre-emulsion using a high-shear homogenizer at a high speed (e.g., 8,000-10,000 rpm) for 3-5 minutes.[1][12] b. For smaller droplet sizes, a high-pressure homogenizer can be used. Pass the pre-emulsion through the homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 50-100 MPa).[11]

  • Cooling and Storage: a. Cool the final emulsion to room temperature. b. Store the emulsion in a sealed container for stability analysis.

Protocol 2: Characterization of Emulsion Droplet Size and Zeta Potential

1. Droplet Size Analysis (Dynamic Light Scattering - DLS)

Equipment:

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the emulsion with deionized water (or the same aqueous phase used in the formulation) to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 100 to 1000 is used).[11][13]

  • Gently mix the diluted sample.

  • Transfer the diluted sample to a measurement cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, refractive index of the dispersant and dispersed phase).

  • Perform the measurement to obtain the z-average diameter and the polydispersity index (PDI).[11][14]

  • Repeat the measurement at least three times to ensure reproducibility.

2. Zeta Potential Analysis (Electrophoretic Light Scattering - ELS)

Equipment:

  • Electrophoretic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Prepare the sample by diluting the emulsion in the same manner as for DLS analysis, using the continuous phase as the diluent to maintain the ionic strength.[4][14]

  • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the ELS instrument.

  • Set the instrument parameters.

  • Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument software will convert this to the zeta potential.

  • Perform the measurement at least three times for each sample.

Visualizations

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation A1 Disperse Stabilizer (e.g., Xanthan Gum) in Water A2 Heat and Stir to Hydrate A1->A2 A3 Adjust pH with Buffer A2->A3 P Form Pre-emulsion (Slowly add Oil Phase to Aqueous Phase with Stirring) A3->P O1 Dissolve this compound in Oil O2 Gently Heat and Stir O1->O2 O2->P H Homogenization (High-Shear or High-Pressure) P->H F Stable Emulsion H->F

Caption: Workflow for preparing a this compound-based oil-in-water emulsion.

Troubleshooting_Workflow Start Emulsion is Unstable Q1 Immediate Phase Separation? Start->Q1 A1_Yes Increase Lecithin Concentration Improve Homogenization Adjust pH away from Isoelectric Point Reduce Ionic Strength Q1->A1_Yes Yes Q2 Creaming or Sedimentation? Q1->Q2 No End Stable Emulsion Achieved A1_Yes->End A2_Yes Reduce Droplet Size (Improve Homogenization) Increase Continuous Phase Viscosity (add stabilizer) Adjust pH/Ionic Strength Q2->A2_Yes Yes Q3 Droplet Size Increases Over Time? Q2->Q3 No A2_Yes->End A3_Yes Optimize Lecithin Concentration Add Co-surfactant/Protein Improve Homogenization for Narrower Size Distribution Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common emulsion instability issues.

References

Technical Support Center: Enhancing Drug Loading in Dioleoyl Lecithin (DOPC) Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the drug loading capacity of dioleoyl lecithin (DOPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for loading drugs into DOPC liposomes?

A1: There are two main approaches for encapsulating drugs into liposomes: passive and active loading.[1] Passive loading techniques entrap the drug during the liposome formation process, while active loading methods involve loading the drug into pre-formed liposomes, often utilizing a chemical or electrochemical gradient.[1][2]

Q2: How does the choice of loading method affect drug encapsulation efficiency?

A2: Passive methods, such as thin-film hydration, often result in lower encapsulation efficiency, especially for hydrophilic drugs, as the drug is encapsulated only within the aqueous volume of the forming vesicles.[2][3] Active loading techniques, on the other hand, can achieve significantly higher drug-to-lipid ratios and greater encapsulation efficiency by creating a gradient (e.g., pH or ion) that drives the drug into the liposome's core.[1][4]

Q3: What is the role of cholesterol in DOPC liposomes regarding drug loading?

A3: Cholesterol is a critical component for modulating the fluidity and stability of the lipid bilayer.[5] For hydrophobic drugs, increasing cholesterol content can enhance the stability of the liposome but may also decrease drug loading by making the bilayer more rigid and ordered.[5][6] Conversely, for some lipophilic drugs, the presence of cholesterol has been reported to increase encapsulation efficiency by promoting closer packing of phospholipid molecules.[5] The optimal phospholipid-to-cholesterol ratio needs to be determined empirically for each specific drug.[7][8]

Q4: Can the physical properties of the drug influence its loading into DOPC liposomes?

A4: Absolutely. The drug's properties, such as its hydrophilicity or lipophilicity, size, and charge, are crucial. Lipophilic drugs are typically entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.[1][2] Amphiphilic drugs may partition at the bilayer's surface.[2] The drug's charge is particularly important for active loading methods that rely on pH or ion gradients.[1]

Q5: What are "remote loading" or "active loading" techniques?

A5: Remote loading, a type of active loading, involves creating a gradient across the liposome membrane to drive drug accumulation against a concentration gradient.[9] A common method is the ammonium sulfate or pH gradient method, where the uncharged form of a weakly basic or acidic drug diffuses across the membrane and then becomes charged within the liposome's core, effectively trapping it inside.[1] This can lead to very high encapsulation efficiencies.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of a Hydrophilic Drug

Question Possible Cause & Solution
Why is the encapsulation efficiency of my hydrophilic drug so low? Cause: Passive loading methods, like simple hydration of a lipid film with a drug solution, typically have low encapsulation efficiency for water-soluble compounds because the encapsulation is limited by the entrapped aqueous volume.[1][3] Solution 1: Optimize the Hydration Process. Use a supersaturated drug solution during the hydration step to increase the concentration of the drug being encapsulated. Solution 2: Employ Active Loading. If your drug is a weak base or acid, use an active loading technique. Create a pH or ion gradient (e.g., ammonium sulfate method) to actively drive the drug into the liposomes after they are formed. This can dramatically increase loading capacity. Solution 3: Use a Different Liposome Preparation Method. Techniques like reverse-phase evaporation can increase the encapsulated aqueous volume compared to simple thin-film hydration, potentially improving passive loading efficiency.
Could the liposome composition be the problem? Cause: The lipid composition can affect the stability and permeability of the membrane. For DOPC liposomes, which are relatively fluid, drug leakage can be an issue.[10] Solution: Incorporate Cholesterol. Adding cholesterol can decrease membrane permeability and improve drug retention.[5][11] However, an excess of cholesterol can make the membrane too rigid, so the ratio needs to be optimized.[12]

Issue 2: Poor Loading of a Hydrophobic Drug

Question Possible Cause & Solution
My hydrophobic drug is not incorporating well into the DOPC bilayer. What can I do? Cause: The drug may have poor solubility in the lipid bilayer, or it may be getting expelled from the membrane.[6] The fluidity of the DOPC bilayer might not be optimal for the specific drug. Solution 1: Adjust the Drug-to-Lipid Ratio. A high concentration of the drug relative to the lipid can lead to poor incorporation and instability.[12] Experiment with different drug-to-lipid ratios to find the optimal balance. A study on paclitaxel found that a 1:60 drug-to-lipid ratio provided good stability.[12] Solution 2: Modify the Lipid Composition. The inclusion of other lipids can alter the properties of the bilayer. While DOPC provides a fluid membrane, adding a small amount of a charged lipid like DOTAP has been shown to increase the encapsulation of certain molecules.[10] Solution 3: Optimize the Incubation Temperature. When loading the drug, incubating at the phase transition temperature (Tm) of the lipid can increase membrane fluidity and facilitate drug diffusion into the bilayer.[3]
Is it possible that the drug is precipitating out of the formulation? Cause: If the drug's solubility limit in the lipid phase is exceeded, it may precipitate. Solution: Check Drug Solubility. Ensure that the amount of drug being added does not exceed its solubility in the lipid mixture. You may need to increase the total amount of lipid to accommodate a higher drug load.[7] Research has shown that an increase in total lipid content can lead to higher encapsulation efficiency for some drugs.[7]

Quantitative Data on Drug Loading

The following tables summarize quantitative data from various studies on factors influencing drug loading in liposomes.

Table 1: Effect of Lipid Composition on Encapsulation Efficiency

Lipid Composition (molar ratio)DrugEncapsulation Efficiency (%)Reference
DOPC:Cholesterol (90:10) with 3% DOTAPDTO81.7 ± 3.1[10]
POPC:Cholesterol (90:10) with 3% DOTAPDTO78.4 ± 2.3[10]
Phosphatidylcholine:Cholesterol (67:30) with 3% PEGNot Specified~90[13]
Phosphatidylcholine:Cholesterol (65:30) with 5% PEGNot SpecifiedLower than 90[13]
Low Lipid Content, High Drug ContentDocetaxel~40[7]
High Lipid ContentDocetaxel~95[7]

Table 2: Effect of Drug-to-Lipid Ratio on Drug Loading

DrugOptimal Drug-to-Lipid RatioObservationReference
Primaquine1:10Optimal ratio for loading[13]
Chloroquine1:3Optimal ratio for loading[13]
Paclitaxel1:60Optimum stability observed[12]
Paclitaxel1:30Maximum drug loading, but poor stability[12]

Experimental Protocols & Workflows

Diagram: General Workflow for Liposome Preparation and Drug Loading

G General Workflow for Liposome Preparation and Drug Loading cluster_prep Liposome Preparation cluster_loading Drug Loading prep1 Lipid Dissolution (DOPC, Cholesterol, etc. in organic solvent) prep2 Solvent Evaporation (Thin Lipid Film Formation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Extrusion or Sonication) prep3->prep4 passive Passive Loading (Drug in Hydration Buffer) prep3->passive active Active Loading (Gradient across pre-formed liposomes) prep4->active purification Purification (Remove unencapsulated drug) prep4->purification passive->prep4 active->purification characterization Characterization (Size, Zeta Potential, EE%) purification->characterization

Caption: Workflow for liposome preparation and drug loading.

Protocol 1: Thin-Film Hydration for Passive Loading

This method is suitable for both hydrophobic and hydrophilic drugs, although efficiency varies.

  • Lipid Film Preparation:

    • Dissolve DOPC and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[7]

    • If loading a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[2]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[7]

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES).[7]

    • If loading a hydrophilic drug, dissolve it in this hydration buffer.[2][3]

    • Agitate the flask vigorously above the lipid's phase transition temperature to facilitate the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[13][14]

    • Alternatively, sonication can be used for size reduction, but it may be less gentle on the formulation components.[7]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.[3]

Diagram: Comparison of Passive and Active Drug Loading

G Comparison of Passive and Active Drug Loading Mechanisms cluster_passive Passive Loading cluster_active Active Loading (pH Gradient) p_start Lipid film hydration with drug solution p_lipo Liposome forms, trapping drug inside p_start->p_lipo p_result Low to moderate encapsulation efficiency p_lipo->p_result a_start Pre-formed liposome with low internal pH a_lipo Drug diffuses into liposome a_start->a_lipo a_drug External drug (weak base, neutral) a_drug->a_lipo a_trap Drug becomes protonated (charged) and is trapped a_lipo->a_trap a_result High encapsulation efficiency a_trap->a_result

Caption: Passive vs. Active drug loading mechanisms.

Protocol 2: Active Loading using the Ammonium Sulfate Gradient Method

This protocol is highly effective for weakly basic drugs.

  • Liposome Preparation:

    • Prepare a thin lipid film of DOPC and cholesterol as described in Protocol 1.

    • Hydrate the film with an ammonium sulfate solution (e.g., 300 mM).

    • Perform size reduction via extrusion to form unilamellar vesicles.

  • Gradient Formation:

    • Remove the external ammonium sulfate from the liposome suspension. This is a critical step. Use a method like dialysis or size exclusion chromatography against a buffer that does not contain ammonium sulfate (e.g., sucrose solution or saline). This creates a chemical gradient with a high concentration of ammonium sulfate inside the liposomes and a low concentration outside.

  • Drug Loading:

    • Prepare a solution of the weakly basic drug in the external buffer.

    • Add the drug solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid's phase transition temperature (for DOPC, this is low, so incubation can be at 37°C or slightly higher to ensure membrane fluidity). Incubation time can range from minutes to hours.[15]

    • During incubation, ammonia (NH₃) will diffuse out of the liposome, leaving behind a proton (H⁺), which lowers the internal pH. The uncharged drug will diffuse into the liposome, become protonated in the acidic core, and get trapped as a sulfate salt precipitate.[4]

  • Final Purification:

    • Remove any unencapsulated drug from the final formulation using size exclusion chromatography or dialysis.

References

Technical Support Center: Dioleoyl Lecithin (DOPC) Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing leakage from dioleoyl lecithin (DOPC) vesicles. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of leakage from DOPC vesicles?

Leakage from DOPC vesicles, which are a type of liposome, can be attributed to several factors related to their physical and chemical environment. Key causes include:

  • Phase Transitions: Temperature fluctuations, especially around the lipid's phase transition temperature, can create packing defects in the bilayer, leading to transient leakiness.[1][2]

  • Lipid Composition: The purity of the DOPC and the presence or absence of other lipids significantly impact membrane stability. For instance, the incorporation of cholesterol generally decreases permeability.[3][4]

  • Mechanical Stress: Processes such as extrusion or sonication during vesicle preparation can induce stress and lead to the formation of unstable vesicles if not performed correctly.[5]

  • Chemical Interactions: The presence of certain molecules in the surrounding buffer can induce leakage. This includes polymers, nanoparticles, and proteins that can interact with and disrupt the lipid bilayer.[6][7][8][9]

  • pH Gradients: A significant pH difference across the vesicle membrane can affect the charge of the lipid headgroups and encapsulated molecules, potentially leading to increased permeability.[1][10]

  • Osmotic Pressure: A mismatch in solute concentration between the interior and exterior of the vesicles can lead to osmotic stress, causing the vesicles to swell or shrink and potentially rupture.

Q2: How does temperature affect the stability and leakage of DOPC vesicles?

Temperature is a critical factor in maintaining the integrity of DOPC vesicles. DOPC has a low phase transition temperature (Tm) of -20°C. Above this temperature, the lipid bilayer is in a fluid, liquid-crystalline phase, which is generally less prone to leakage than the gel phase. However, significant temperature fluctuations can still induce leakage. Cooling and warming rates around the phase transition temperature can particularly affect vesicle stability, with slower rates sometimes leading to increased leakage.[1] For many experimental applications, it is crucial to work at a stable temperature well above the Tm.

Q3: Can the lipid composition be modified to reduce leakage from DOPC vesicles?

Yes, modifying the lipid composition is a common and effective strategy to enhance vesicle stability and reduce leakage. Here are some common modifications:

  • Incorporating Cholesterol: Cholesterol is often included in liposome formulations to increase membrane rigidity and packing density. This reduces the permeability of the bilayer to encapsulated molecules.[3][4]

  • Adding other Phospholipids: The addition of phospholipids with different head groups or acyl chains can modulate membrane properties. For instance, incorporating phosphatidylethanolamine (PE) lipids like DOPE can, in some cases, decrease leakage depending on the concentration and the interacting molecule.[11][12][13]

  • PEGylation: Including PEGylated lipids (lipids with a polyethylene glycol chain attached to the headgroup) can create a protective layer on the vesicle surface. This can reduce interactions with other molecules and surfaces that might induce leakage.[14]

Q4: What are the best practices for preparing stable, non-leaky DOPC vesicles?

The preparation method significantly influences the stability of the resulting vesicles. Here are some best practices:

  • Lipid Quality: Start with high-purity DOPC and other lipids.

  • Proper Hydration: Ensure the lipid film is thoroughly hydrated to form multilamellar vesicles before proceeding to size reduction.

  • Controlled Size Reduction: Extrusion is a widely used method for producing unilamellar vesicles of a defined size.[15] Passing the lipid suspension through polycarbonate membranes with a specific pore size multiple times (typically 11-21 passes) helps to create a homogenous population of vesicles.[15][16]

  • Buffer Composition: Use a buffer with a stable pH and an appropriate osmolarity to match the intended internal contents of the vesicles.

  • Storage: Store vesicles at a temperature above their gel-phase transition temperature to maintain their fluidity and integrity.[15] For DOPC, this means storing them above -20°C.

Q5: How can I measure the leakage from my DOPC vesicles?

Leakage is typically measured using a fluorescence-based assay. A high concentration of a fluorescent dye, such as calcein or 5(6)-carboxyfluorescein (CF), is encapsulated within the vesicles.[6][14][17] At this high concentration, the dye's fluorescence is self-quenched. If the vesicles leak, the dye is released into the external medium, becomes diluted, and its fluorescence increases significantly.[11][17] The increase in fluorescence over time can be monitored using a fluorometer to quantify the rate and extent of leakage.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DOPC vesicles.

Problem Possible Cause Suggested Solution
High background fluorescence in leakage assay Incomplete removal of unencapsulated dye.Improve the purification method after vesicle preparation. Use size exclusion chromatography to separate the vesicles from the free dye.
Vesicles are already leaky at the start of the experiment.Re-evaluate the vesicle preparation protocol. Ensure proper lipid hydration and extrusion. Consider modifying the lipid composition to enhance stability (e.g., add cholesterol).
Rapid leakage observed upon addition of a substance The substance is interacting with and disrupting the lipid bilayer.This may be the expected result. To confirm, run a control without the substance. If trying to prevent this, consider modifying the vesicle surface (e.g., PEGylation) to reduce interactions.
The substance is causing a significant change in pH or osmolarity.Measure the pH and osmolarity of the final solution after adding the substance. Adjust the buffer of the substance to match that of the vesicles.
Inconsistent leakage results between batches Variability in the vesicle preparation process.Standardize the preparation protocol. Pay close attention to lipid film drying time, hydration time, extrusion pressure, and number of passes.
Degradation of lipids.Store lipids properly, typically in chloroform at -20°C or -80°C, and use them before their expiration date. Protect from light and oxygen.
Vesicles aggregate and/or precipitate over time Unfavorable buffer conditions (e.g., high ionic strength).Optimize the buffer composition. Consider including charged lipids in the formulation to induce electrostatic repulsion between vesicles.
Vesicles are unstable and fusing.Re-assess the lipid composition. The inclusion of cholesterol or PEGylated lipids can improve colloidal stability.[18][19]

Data Presentation

Table 1: Effect of Lipid Composition on Vesicle Permeability

Lipid CompositionEncapsulated MarkerPermeability Coefficient (P) (cm/s)Reference
Pure DOPCNorfloxacin (at pH 7)0.81 x 10⁻⁵[20]
DOPC with 30% DOPENorfloxacin (at pH 7)0.44 x 10⁻⁵[20]
DOPC with 70% DOPENorfloxacin (at pH 7)0.68 x 10⁻⁵[20]
DOPC with 30% DOPGNorfloxacin (at pH 7)0.43 x 10⁻⁵[20]
DOPCProtons (H⁺)3.5 x 10⁻⁵[10]

Experimental Protocols

Protocol 1: Preparation of DOPC Vesicles by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • DOPC (and other lipids as required) in chloroform

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a glass vial, add the desired amount of lipid(s) from their chloroform stock solutions.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[15]

  • Hydration:

    • Add the hydration buffer to the dried lipid film. The final lipid concentration is typically between 5 and 10 mg/mL.[15]

    • Vortex the vial vigorously to disperse the lipids, resulting in a cloudy suspension of multilamellar vesicles (MLVs).

    • Allow the lipid solution to hydrate for at least 30 minutes. Some protocols may include freeze-thaw cycles at this stage to improve encapsulation efficiency.[2][5]

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and place it in one side of the extruder. Place an empty syringe on the other side.

    • Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat this process for a total of 11 to 21 passes. The solution should become clearer as the vesicles become smaller and more uniform in size.[15][16]

    • The resulting solution contains unilamellar vesicles of a size comparable to the membrane pore size.

  • Storage:

    • Store the prepared vesicles at 4°C. For long-term storage, consider sterile filtering the vesicle solution.

Protocol 2: Calcein Leakage Assay

This protocol is for measuring the leakage of contents from prepared vesicles.

Materials:

  • DOPC vesicles prepared with encapsulated calcein (e.g., 50-100 mM in the hydration buffer)

  • Purification column (e.g., Sephadex G-50)

  • Assay buffer (same as the external buffer for the vesicles)

  • Fluorometer and cuvettes

  • Triton X-100 solution (e.g., 10% v/v)

Procedure:

  • Purification of Calcein-Loaded Vesicles:

    • Prepare vesicles as described in Protocol 1, using a calcein solution as the hydration buffer.

    • Separate the calcein-loaded vesicles from the unencapsulated (free) calcein using size exclusion chromatography. The vesicles will elute in the void volume.

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded vesicles in the assay buffer in a cuvette to a suitable concentration for fluorescence measurement.

    • Place the cuvette in the fluorometer and record the baseline fluorescence (F₀) over time. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for calcein.

    • To induce leakage (if testing a substance), add the substance of interest to the cuvette and continue recording the fluorescence (F) over time.

    • At the end of the experiment, add a small amount of Triton X-100 to the cuvette to completely lyse all vesicles and release all the encapsulated calcein. Record the maximum fluorescence (F_max).

  • Calculation of Percent Leakage:

    • The percentage of leakage at any given time point (t) can be calculated using the following formula: % Leakage(t) = [(F(t) - F₀) / (F_max - F₀)] * 100

Visualizations

Troubleshooting_Leaky_Vesicles cluster_prep Preparation Issues cluster_comp Compositional Factors cluster_env Environmental Factors start Start: High Vesicle Leakage Observed prep Review Vesicle Preparation Protocol start->prep comp Assess Lipid Composition start->comp env Evaluate Experimental Environment start->env extrusion Optimize Extrusion: - Consistent # of passes (11-21) - Proper assembly prep->extrusion hydration Ensure Complete Hydration: - Adequate time - Consider freeze-thaw cycles prep->hydration solvent Check for Residual Solvent: - Thoroughly dry lipid film prep->solvent cholesterol Incorporate Cholesterol: (e.g., 30 mol%) - Increases membrane rigidity comp->cholesterol peg Add PEGylated Lipids: - Creates protective layer comp->peg purity Verify Lipid Purity: - Use high-quality lipids comp->purity temp Maintain Stable Temperature: - Avoid phase transitions env->temp ph_osm Match pH and Osmolarity: - Prevents osmotic stress env->ph_osm interaction Consider Molecular Interactions: - Control for detergents, polymers, etc. env->interaction solution Stable Vesicles with Minimal Leakage extrusion->solution hydration->solution solvent->solution cholesterol->solution peg->solution purity->solution temp->solution ph_osm->solution interaction->solution Leakage_Assay_Workflow prep_vesicles 1. Prepare Vesicles with Encapsulated Fluorescent Dye (e.g., Calcein) purify 2. Purify Vesicles (Size Exclusion Chromatography) to Remove Free Dye prep_vesicles->purify baseline 3. Measure Baseline Fluorescence (F₀) purify->baseline induce_leakage 4. Induce Leakage (Add Substance of Interest or Monitor Spontaneous Leakage) baseline->induce_leakage measure_leakage 5. Record Fluorescence Over Time (F(t)) induce_leakage->measure_leakage lyse 6. Lyse Vesicles with Detergent (e.g., Triton X-100) measure_leakage->lyse max_fluorescence 7. Measure Maximum Fluorescence (F_max) lyse->max_fluorescence calculate 8. Calculate % Leakage max_fluorescence->calculate

References

Technical Support Center: Optimizing Sonication for Dioleoyl Lecithin Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the preparation of dioleoyl lecithin (DOL) liposomes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sonication process for DOL liposome preparation.

Diagram of Troubleshooting Logic

TroubleshootingGuide start Problem Encountered high_pdi High Polydispersity Index (PDI) (Broad Size Distribution) start->high_pdi large_size Liposome Size Too Large start->large_size low_yield Low Liposome Yield or Lipid Aggregation start->low_yield degradation Suspected Lipid or Drug Degradation start->degradation contamination Sample Contamination (e.g., metal particles) start->contamination sonication_time Increase Sonication Time in Pulsed Mode high_pdi->sonication_time Cause: Insufficient Energy Input sonication_power Increase Sonication Power/ Amplitude Gradually high_pdi->sonication_power Cause: Insufficient Energy Input check_hydration Verify Complete Hydration of Lipid Film high_pdi->check_hydration Cause: Incomplete Hydration large_size->sonication_time Cause: Insufficient Sonication Duration large_size->sonication_power Cause: Insufficient Sonication Power hydration_temp Maintain Temperature Above Lipid Tc During Hydration low_yield->hydration_temp Cause: Hydration Below Tc low_yield->check_hydration Cause: Poor Hydration ice_bath Ensure Proper Cooling (Ice Bath) degradation->ice_bath Cause: Overheating pulsed_mode Use Pulsed Sonication (e.g., 5s ON, 4s OFF) degradation->pulsed_mode Cause: Continuous High Energy inert_gas Use Inert Gas (Argon/Nitrogen) During Preparation degradation->inert_gas Cause: Oxidation centrifuge Centrifuge Sample Post-Sonication (e.g., 10,000 x g, 3 min) contamination->centrifuge Cause: Probe Tip Shedding LiposomePreparation start Start dissolve 1. Dissolve DOL in Organic Solvent start->dissolve evaporate 2. Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate vortex 4. Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex sonicate 5. Sonicate to Form Small Unilamellar Vesicles (SUVs) vortex->sonicate centrifuge 6. Centrifuge to Remove Contaminants (optional) sonicate->centrifuge characterize 7. Characterize Liposomes (Size, PDI, Zeta Potential) centrifuge->characterize end End characterize->end

Technical Support Center: Imaging Dioleoyl Lecithin (DOPC) with Atomic Force Microscopy (AFM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dioleoyl lecithin (DOPC) and Atomic Force Microscopy (AFM).

Frequently Asked Questions (FAQs)

Q1: What is the expected thickness of a supported DOPC bilayer on mica?

A1: A fully hydrated single DOPC bilayer on mica typically has a thickness in the range of 4.0 to 5.0 nm.[1] However, the apparent height can be influenced by the imaging force and the hydration layer. Force spectroscopy measurements can provide a more precise measurement of bilayer depth.[2][3]

Q2: My AFM images of DOPC bilayers are completely featureless. Is this normal?

A2: Yes, a uniform and defect-free DOPC bilayer in its fluid phase at room temperature should appear largely featureless and smooth in AFM topography images.[4] The presence of a bilayer can be confirmed using force spectroscopy to measure the characteristic breakthrough force.[5]

Q3: What is a typical breakthrough force for a DOPC bilayer on mica?

A3: The force required for the AFM tip to puncture a DOPC bilayer, known as the breakthrough or rupture force, is typically in the range of 1 to 10 nN.[1][6] One study reported a mean rupture force of 3.1 ± 0.3 nN for a single DOPC bilayer in water.[2][3]

Q4: How can I confirm the presence of a supported lipid bilayer if the image is featureless?

A4: The most reliable method is to perform force spectroscopy. A characteristic force-distance curve for a lipid bilayer will show a "breakthrough event," where the cantilever suddenly jumps to the hard substrate after applying a certain force.[5] The distance between the initial contact with the bilayer and the breakthrough point corresponds to the bilayer thickness.

Q5: Should I expect to see phase separation in a pure DOPC bilayer?

A5: No, a pure DOPC bilayer should exist as a single fluid phase at room temperature and therefore should not exhibit phase separation. Phase separation is typically observed in lipid mixtures containing components with different transition temperatures, such as DOPC mixed with sphingomyelin and cholesterol.[1][7]

Troubleshooting Guide for Common Imaging Artifacts

This guide addresses specific artifacts you may encounter while imaging DOPC bilayers with AFM.

Artifact Appearance Potential Cause(s) Troubleshooting Steps
Streaks or lines in the fast-scan direction - Scan speed is too high.- Feedback gains (proportional and integral) are not optimized.- Contamination on the sample or tip.- Reduce the scan speed.- Adjust the proportional and integral gains to improve tip tracking.[8]- Ensure the sample is thoroughly rinsed and the tip is clean.
Image appears blurry or features are poorly resolved - Tip is dull or damaged.- Imaging force is too high, causing bilayer deformation.- Scan parameters are not optimized.- Replace the AFM tip.- Reduce the setpoint force to minimize interaction with the soft bilayer.- Optimize scan rate, gains, and setpoint.[9]
Repetitive patterns or "ghost" images - Damaged or double tip.- Scanner-induced artifacts (e.g., hysteresis).- Environmental vibrations.- Change the AFM tip.- Scan a calibration grid to check for scanner nonlinearities.- Ensure the AFM is placed on a vibration isolation table in a quiet environment.
Holes or defects appearing in the bilayer during scanning - Imaging force is too high, causing the tip to locally rupture the bilayer.- Tip is contaminated with material that disrupts the lipid structure.- Decrease the setpoint force significantly.- Use a fresh, clean tip.- Consider using tapping mode instead of contact mode for imaging.
Features appear elongated or distorted - Tip convolution effect, where the shape of the AFM tip is convolved with the true feature shape.- Scanner drift.- Use a sharper AFM tip.- Be aware that lateral dimensions of small features may be overestimated.- Allow the system to thermally equilibrate to minimize drift.

Quantitative Data Summary

The following table summarizes key quantitative parameters for AFM studies of DOPC bilayers on mica.

Parameter Typical Value Notes
Bilayer Thickness (from imaging) 4.0 - 5.0 nmApparent height can be influenced by imaging force and hydration.[1]
Bilayer Depth (from force spectroscopy) 4.6 ± 0.2 nmRepresents the compressed bilayer thickness just before rupture.[2][3]
Rupture (Breakthrough) Force 1 - 10 nNThe force required to puncture the bilayer. A mean value of 3.1 ± 0.3 nN has been reported.[1][2][3]
Tip-Bilayer Initial Contact Distance ~7.0 ± 0.3 nmThe distance from the mica substrate where the tip first senses the bilayer.[2][3]

Experimental Protocols

Protocol for Preparing a DOPC Supported Lipid Bilayer (SLB) on Mica
  • Liposome Preparation:

    • Dissolve DOPC in chloroform to a concentration of 1 mg/mL.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Rehydrate the lipid film with a buffer of choice (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 0.5 mg/mL.

    • Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension in a bath sonicator until the solution becomes clear.

  • SLB Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Immediately deposit a 100 µL drop of the DOPC SUV solution onto the mica surface.

    • Incubate at room temperature for 30-60 minutes to allow for vesicle fusion and bilayer formation.

    • Gently rinse the surface with buffer to remove any unfused vesicles. This can be done by exchanging the buffer solution multiple times without exposing the bilayer to air.

Protocol for AFM Imaging of a DOPC SLB
  • AFM Setup:

    • Mount the mica substrate with the DOPC SLB in the AFM fluid cell.

    • Ensure the bilayer remains hydrated with buffer throughout the imaging process.

    • Use a soft cantilever with a low spring constant (e.g., < 0.1 N/m) suitable for imaging soft biological samples.

  • Imaging Parameters:

    • Engage the AFM tip with the surface using a low setpoint force to minimize the risk of damaging the fluid bilayer.

    • Start with a large scan size (e.g., 5 µm x 5 µm) to get an overview of the bilayer quality and identify any large-scale defects.[1]

    • Optimize the scan rate and feedback gains (proportional and integral) to ensure accurate tracking of the surface. A good starting point is a scan rate of 1-2 Hz.[8]

    • Adjust the setpoint to the lowest possible value that maintains stable imaging to minimize tip-sample interaction forces.

    • If imaging in tapping mode, optimize the drive amplitude and setpoint ratio to ensure gentle tapping.

  • Image Analysis:

    • Use the AFM software to measure the height of any defects to determine the bilayer thickness.

    • Perform force spectroscopy at various points on the bilayer to measure the breakthrough force and confirm the presence of a continuous lipid membrane.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Start AFM Imaging of DOPC Bilayer check_image Acquire Initial Image start->check_image good_image Image is Clear and Featureless check_image->good_image Yes streaks Streaks or Lines Present? check_image->streaks No blurry Image Blurry/Poor Resolution? streaks->blurry No reduce_speed Reduce Scan Speed streaks->reduce_speed Yes repetitive Repetitive Patterns? blurry->repetitive No new_tip Change Tip blurry->new_tip Yes holes Holes/Defects Forming? repetitive->holes No repetitive->new_tip Yes holes->good_image Resolved reduce_force Reduce Setpoint Force holes->reduce_force Yes optimize_gains Optimize Gains reduce_speed->optimize_gains clean_sample Clean Sample/Tip optimize_gains->clean_sample clean_sample->check_image new_tip->reduce_force check_vib Check Vibration Isolation new_tip->check_vib reduce_force->optimize_gains

Caption: A flowchart for troubleshooting common AFM imaging artifacts.

This diagram outlines a logical progression for identifying and resolving common issues encountered during the AFM imaging of DOPC bilayers.

ArtifactClassification artifacts Common AFM Artifacts in DOPC Imaging tip_related Tip-Related artifacts->tip_related scanner_related Scanner-Related artifacts->scanner_related sample_related Sample-Related artifacts->sample_related parameter_related Parameter-Related artifacts->parameter_related blurry_img Blurry Image tip_related->blurry_img double_tip Double Tip Artifacts tip_related->double_tip streaking Streaking scanner_related->streaking bowing Image Bowing/Drift scanner_related->bowing contamination Contamination sample_related->contamination incomplete_bilayer Incomplete Bilayer sample_related->incomplete_bilayer feedback_error Feedback Loop Errors parameter_related->feedback_error bilayer_damage Bilayer Damage parameter_related->bilayer_damage

Caption: Classification of common AFM artifacts by their source.

This diagram categorizes the origins of various imaging artifacts to help users quickly identify the potential source of their imaging problems.

References

Validation & Comparative

Dioleoyl Lecithin (DOPC) vs. SOPC: A Comparative Guide for Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate lipids is a critical determinant for the successful design of in vitro membrane models that accurately mimic physiological conditions. Among the vast array of available phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) are frequently employed in the creation of liposomes and supported lipid bilayers for a variety of biophysical and pharmaceutical studies. Their structural similarities, yet distinct acyl chain compositions, give rise to different membrane characteristics, particularly concerning membrane fluidity. This guide provides an objective comparison of DOPC and SOPC for membrane fluidity studies, supported by experimental data and detailed methodologies.

Structural and Physical Properties: A Head-to-Head Comparison

DOPC and SOPC are both phosphatidylcholines, a major class of phospholipids found in eukaryotic cell membranes. The key difference lies in their fatty acid chains. DOPC possesses two unsaturated oleoyl chains (18:1), while SOPC has one saturated stearoyl chain (18:0) and one unsaturated oleoyl chain (18:1).[1] This seemingly subtle variation in structure has significant implications for lipid packing and, consequently, membrane fluidity.

Below is a summary of key physical properties for DOPC and SOPC, collated from various experimental and computational studies.

PropertyDioleoyl lecithin (DOPC)SOPCSignificance for Membrane Fluidity
Acyl Chain Composition Two oleoyl chains (18:1 cis-9)One stearoyl chain (18:0) and one oleoyl chain (18:1 cis-9)The two double bonds in DOPC create more significant kinks in the acyl chains, leading to looser packing and higher fluidity compared to the single double bond in SOPC.[1]
Phase Transition Temp (Tm) -16.5 °C[2]~6 °C (experimentally determined Tm can vary)Both lipids are in a fluid (liquid-crystalline) phase at physiological temperatures (37°C). DOPC's much lower Tm indicates a greater inherent fluidity.[2]
Area per Lipid Molecule ~68.8 Ų (at 310 K)[3]~61.4 Ų (at temperatures above Tm)[4]The larger area per lipid for DOPC reflects the greater disorder and space between lipid molecules, contributing to higher membrane fluidity.[3][4]
Order Parameter (SCD) Lower values indicate higher disorderHigher values indicate higher orderMolecular dynamics simulations show that the presence of two unsaturated chains in DOPC leads to a lower order parameter compared to lipids with saturated chains, indicating a more fluid membrane.[3]

Experimental Techniques for Assessing Membrane Fluidity

Several biophysical techniques can be employed to quantitatively assess the fluidity of membranes composed of DOPC and SOPC. The choice of technique often depends on the specific research question and the nature of the membrane model (e.g., liposomes, supported lipid bilayers).

Workflow for a Typical Membrane Fluidity Study

G cluster_prep Membrane Preparation cluster_analysis Fluidity Analysis cluster_data Data Interpretation LipidSelection Lipid Selection (DOPC or SOPC) LiposomeFormation Liposome Formation (e.g., extrusion) LipidSelection->LiposomeFormation SLBFormation Supported Lipid Bilayer (SLB) Formation LipidSelection->SLBFormation DSC Differential Scanning Calorimetry (DSC) LiposomeFormation->DSC NMR NMR Spectroscopy LiposomeFormation->NMR FRAP Fluorescence Recovery After Photobleaching (FRAP) SLBFormation->FRAP Tm Phase Transition Temperature (Tm) DSC->Tm DiffusionCoefficient Diffusion Coefficient (D) FRAP->DiffusionCoefficient OrderParameter Order Parameter (S) NMR->OrderParameter G DOPC DOPC (Two Oleoyl Chains) DoubleBonds Increased Number of Cis Double Bonds DOPC->DoubleBonds SOPC SOPC (One Stearoyl, One Oleoyl Chain) SOPC->DoubleBonds Kinks More Pronounced Kinks in Acyl Chains DoubleBonds->Kinks Packing Looser Lipid Packing Kinks->Packing Fluidity Higher Membrane Fluidity Packing->Fluidity

References

Validating Dioleoyl Lecithin Purity: A Comparative Guide to HPLC-ELSD and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like dioleoyl lecithin (a type of phosphatidylcholine) is paramount for the safety and efficacy of pharmaceutical formulations. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) and other analytical techniques for the validation of this compound purity, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) has emerged as a robust and sensitive method for the analysis of phospholipids, which lack a UV chromophore, making other detection methods less effective.[1][2] This technique is particularly well-suited for separating and quantifying various phospholipid classes, including phosphatidylcholine, phosphatidylethanolamine, and their degradation products.[1][3][4]

Comparative Analysis of Analytical Methods

The purity of lecithin, a complex mixture of phospholipids, can be assessed using various analytical techniques.[5] While traditional methods like Thin-Layer Chromatography (TLC) and Column Chromatography are simpler and require less expensive equipment, they often lack the resolution and quantitative accuracy of modern chromatographic techniques.[5] Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information but can be costly and complex for routine purity checks.[5][6]

Method Principle Advantages Disadvantages Typical Purity Specification
HPLC-ELSD Chromatographic separation based on polarity, with detection of non-volatile analytes after mobile phase evaporation.High sensitivity and resolution for non-UV absorbing compounds[7], Good reproducibility[8], Suitable for quantifying individual phospholipid species.[9]Non-linear response may require calibration with appropriate standards.[1]>95%[]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a solvent front.Simple, rapid, and inexpensive for qualitative analysis.[5]Lower resolution and sensitivity, primarily qualitative, difficult to quantify accurately.[5]Presence of major spot corresponding to phosphatidylcholine with minimal impurities.
Column Chromatography Separation by differential adsorption of components to a stationary phase packed in a column.Suitable for preparative scale purification.Time-consuming, large solvent consumption, and lower resolution for complex mixtures.[5]Fraction containing this compound should be the major component.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities.[6]High instrument cost, complex data analysis, may not be ideal for routine purity screening.[5]Spectral data consistent with the structure of this compound with minimal signals from impurities.

Experimental Protocols

A validated HPLC-ELSD method is crucial for the accurate determination of this compound purity. Below is a typical experimental protocol.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-ELSD Conditions:

Parameter Condition
HPLC System Agilent 1100 or equivalent[4]
Column LiChrosphere 100 Diol (250 x 2 mm), 5 µm[4] or a C18 column[8]
Mobile Phase A n-hexane/2-propanol/acetic acid (82:17:1, v/v/v) with 0.08% triethylamine (TEA)[4]
Mobile Phase B 2-propanol/water/acetic acid (85:14:1, v/v/v) with 0.08% TEA[4]
Gradient Linear gradient from 4% to 37% B over 21 minutes[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 50 °C[4]
Injection Volume 20 µL[4]
ELSD Settings
Evaporation Temp. 60 °C[4]
Nebulizer Temp. 30 °C[4]
Gas Flow Rate 1 L/min Nitrogen[4]

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the logical flow of selecting an appropriate analytical method, the following diagrams are provided.

G Experimental Workflow for HPLC-ELSD Purity Validation A Sample Weighing B Dissolution in Chloroform/Methanol A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (Diol or C18 Column) D->E F ELSD Detection (Nebulization, Evaporation, Light Scattering) E->F G Data Acquisition and Analysis (Peak Integration) F->G H Purity Calculation G->H

Caption: HPLC-ELSD workflow for this compound purity analysis.

G Decision Tree for Lecithin Purity Analysis Method Selection A Purpose of Analysis? B Qualitative Screening (Presence/Absence of Major Components) A->B Qualitative C Quantitative Purity Determination A->C Quantitative D Structural Elucidation of Impurities A->D Structural ID E Thin-Layer Chromatography (TLC) B->E F High-Performance Liquid Chromatography (HPLC-ELSD) C->F G Nuclear Magnetic Resonance (NMR) D->G

Caption: Method selection guide for lecithin purity analysis.

References

Comparative analysis of dioleoyl lecithin from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dioleoyl Lecithin from Different Suppliers: A Guide for Researchers

For researchers and drug development professionals, the quality and consistency of excipients like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a form of this compound, are paramount. This synthetic phospholipid is a critical component in various advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs) for mRNA and siRNA delivery.[1][2] The choice of supplier can significantly impact the stability, efficacy, and safety of the final therapeutic product. This guide provides a framework for a comparative analysis of DOPC from different suppliers, complete with experimental protocols and data presentation templates.

While direct comparative studies from suppliers are not typically published, this guide outlines the key quality attributes to consider and the methodologies to perform an in-house evaluation. High-purity DOPC for pharmaceutical applications is available from several reputable suppliers, including Avanti Polar Lipids, Lipoid GmbH, Corden Pharma, and NOF Corporation.[2][3][4][5][6][7]

Key Performance Indicators for Comparative Analysis

A thorough comparison of this compound from various suppliers should focus on several critical quality attributes. These include identity and purity, lipid composition, stability, and functional performance.

Table 1: Key Quality Attributes and Performance Parameters for this compound (DOPC)
Category Parameter Significance Recommended Test
Identity & Purity Phosphatidylcholine (PC) ContentConfirms the identity and purity of the primary phospholipid component.HPLC-ELSD, ¹H NMR, ³¹P NMR
Purity (Overall)Ensures the absence of significant impurities that could affect performance or safety.Thin Layer Chromatography (TLC), HPLC-ELSD
Lipid Composition Fatty Acid CompositionVerifies that the fatty acid chains are predominantly oleic acid (18:1) and determines the presence of other fatty acids.Gas Chromatography (GC) after derivatization
Stability Peroxide ValueMeasures the extent of lipid oxidation, which can impact stability and toxicity.Titration or Spectrophotometric Methods
Free Fatty Acid ContentIndicates the degree of hydrolysis, which can affect liposome stability and pH.Titration
Moisture ContentExcess moisture can promote hydrolysis and microbial growth.Karl Fischer Titration
Functional Performance Liposome/LNP FormationAssesses the ability to form stable, well-defined nanoparticles.Dynamic Light Scattering (DLS) for size and polydispersity index (PDI)
Encapsulation EfficiencyMeasures the effectiveness of encapsulating a model drug or nucleic acid.Spectrophotometry or Fluorometry after separation of free and encapsulated material

Experimental Protocols

Detailed and consistent methodologies are crucial for an objective comparison. Below are standard protocols for evaluating the key performance parameters of this compound.

Purity and Phosphatidylcholine Content by HPLC-ELSD
  • Objective: To quantify the DOPC content and detect non-phospholipid impurities.

  • Methodology:

    • Sample Preparation: Dissolve a known mass of DOPC from each supplier in a suitable solvent mixture (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL.

    • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD).

    • Column: A silica-based normal-phase column is typically used for phospholipid separation.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent system (e.g., isopropanol/water) is employed to separate different lipid classes.

    • Analysis: Inject equal volumes of each sample. The peak area of DOPC is used to calculate its percentage purity relative to a certified reference standard.

Fatty Acid Composition by Gas Chromatography (GC-FID)
  • Objective: To confirm the identity and quantify the oleic acid content of the acyl chains.

  • Methodology:

    • Derivatization: Transesterify the fatty acids of the DOPC samples to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.

    • Extraction: Extract the FAMEs into an organic solvent such as hexane.

    • GC System: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a wax column).

    • Temperature Program: Implement a temperature gradient to separate the different FAMEs based on their boiling points.

    • Analysis: Identify and quantify the FAMEs by comparing their retention times and peak areas to a known FAME standard mixture.

Stability Analysis: Peroxide Value and Free Fatty Acids
  • Objective: To assess the oxidative and hydrolytic stability of the lipid.

  • Methodology (Peroxide Value):

    • Dissolve a known weight of the lipid in a mixture of acetic acid and chloroform.

    • Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The peroxide value is expressed in milliequivalents of active oxygen per kilogram of lipid.

  • Methodology (Free Fatty Acids):

    • Dissolve a known weight of the lipid in a neutralized solvent (e.g., ethanol or isopropanol).

    • Titrate the solution with a standardized solution of sodium hydroxide using phenolphthalein as an indicator. The free fatty acid content is typically expressed as a percentage of oleic acid.

Functional Performance: Liposome Formulation and Characterization
  • Objective: To evaluate the performance of DOPC in a representative application.

  • Methodology:

    • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A simple formulation could be DOPC and cholesterol (e.g., 55:45 molar ratio).

    • Extrusion: Extrude the hydrated lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a consistent size.

    • Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the liposome preparations using Dynamic Light Scattering (DLS).

    • Stability Study: Monitor the particle size and PDI over time at a specified storage temperature (e.g., 4°C) to assess the physical stability of the formulation.

Comparative Data Summary

The following tables present a template with hypothetical data for comparing DOPC from three fictional suppliers. This illustrates how to structure the results for a clear and objective comparison.

Table 2: Hypothetical Purity and Composition Data
Parameter Supplier A Supplier B Supplier C Specification
Purity (TLC) >99%>99%>99%>99%
DOPC Content (HPLC-ELSD) 99.5%98.9%99.8%≥98.0%
Oleic Acid Content (GC) 99.6%99.2%99.9%≥99.0%
Other Fatty Acids (GC) 0.4%0.8%0.1%<1.0%
Table 3: Hypothetical Stability and Physical Properties Data
Parameter Supplier A Supplier B Supplier C Specification
Peroxide Value (meq/kg) 0.51.20.3≤2.0
Free Fatty Acids (%) 0.20.60.1≤0.5
Moisture Content (%) 0.81.10.7≤1.5
Appearance White PowderWhite PowderWhite PowderWhite Powder
Table 4: Hypothetical Functional Performance Data (Liposome Formulation)
Parameter Supplier A Supplier B Supplier C Target
Mean Particle Size (nm) 105.2115.8103.5100 ± 10 nm
Polydispersity Index (PDI) 0.080.150.07<0.1
Stability (Size Change after 1 month at 4°C) +2.1%+8.5%+1.5%<5%

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships, aiding in the comprehension of the experimental design and the role of DOPC in biological systems.

Experimental_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Characterization cluster_2 Functional Testing cluster_3 Decision A DOPC Supplier A Purity Purity & Composition (HPLC, GC, NMR) A->Purity Stability Stability (Peroxide, FFA) A->Stability B DOPC Supplier B B->Purity B->Stability C DOPC Supplier C C->Purity C->Stability Formulation Liposome Formulation Purity->Formulation Stability->Formulation Characterization DLS & Stability Analysis Formulation->Characterization Decision Supplier Selection Characterization->Decision

Workflow for comparative analysis of DOPC suppliers.

Signaling_Pathway cluster_membrane Cell Membrane (DOPC is a key component) cluster_cytosol Cytosol Receptor GPCR PLC Phospholipase C Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response PKC->Response Phosphorylates targets Ca->PKC Activates

Role of membrane phospholipids in a signaling pathway.

Logical_Relationship Start High Purity DOPC Purity High Chemical Purity (>99% DOPC, >99% Oleic Acid) Start->Purity Stability Low Degradation (Low Peroxide & FFA) Start->Stability Performance Consistent Functional Performance (Reproducible Particle Size & PDI) Purity->Performance Stability->Performance Outcome Reliable & Stable Drug Product Performance->Outcome

Relationship between DOPC quality and final product.

Conclusion

Selecting the right supplier for this compound is a critical step in the development of lipid-based drug delivery systems. A systematic and data-driven comparative analysis is essential to ensure the quality, consistency, and stability of the final product. By implementing the experimental protocols and data analysis frameworks outlined in this guide, researchers can make an informed decision based on objective evidence. This rigorous approach to supplier qualification will ultimately contribute to the development of safer and more effective therapeutics.

References

How does cholesterol affect the properties of dioleoyl lecithin membranes?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in modulating their biophysical properties. Its interaction with phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is of significant interest in the fields of membrane biophysics, drug delivery, and cell biology. This guide provides an objective comparison of the effects of cholesterol on the properties of DOPC membranes, supported by experimental data.

I. Influence of Cholesterol on DOPC Membrane Properties

The incorporation of cholesterol into DOPC bilayers induces significant changes in several key membrane characteristics, including fluidity, thickness, permeability, and mechanical stability.

A. Membrane Fluidity

Cholesterol is a well-known regulator of membrane fluidity. In the fluid-phase DOPC bilayer, cholesterol exhibits a condensing effect, decreasing the lateral mobility of the lipid molecules.

Cholesterol Concentration (mol%)Diffusion Coefficient (μm²/s)Experimental Technique
01.30 ± 0.15Fluorescence Recovery After Photobleaching (FRAP)[1][2]
10~1.0Fluorescence Recovery After Photobleaching (FRAP)[1][2]
20~0.6Fluorescence Recovery After Photobleaching (FRAP)[1][2]
300.28 ± 0.13Fluorescence Recovery After Photobleaching (FRAP)[1][2]

Table 1: Effect of Cholesterol on the Lateral Diffusion Coefficient of DOPC Lipids.

B. Membrane Thickness

The effect of cholesterol on the thickness of DOPC membranes is complex. At lower concentrations, cholesterol tends to increase the bilayer thickness by promoting the ordering of the acyl chains. However, at very high concentrations, this effect can plateau or even slightly reverse.

Cholesterol Concentration (mol%)Bilayer Thickness (nm)Experimental Technique
04.618 ± 0.148Small-Angle Neutron Scattering (SANS)[3]
35Maximum thickness observedMolecular Dynamics (MD) Simulations[4][5]
444.577 ± 0.144Small-Angle Neutron Scattering (SANS)[3]
40-66~4.2 (decrease from maximum)Molecular Dynamics (MD) Simulations[4]

Table 2: Influence of Cholesterol on DOPC Bilayer Thickness. It is worth noting that another study using quantitative differential interference contrast microscopy measured the thickness of a pure DOPC bilayer to be 4.57 ± 0.05 nm[6].

C. Membrane Permeability
D. Mechanical Properties

Cholesterol enhances the mechanical stability of DOPC membranes, making them more resistant to deformation and rupture. This is a critical factor in maintaining the integrity of cell membranes.

Cholesterol Concentration (mol%)Rupture Tension (mN/m)Bending Modulus (Kc)Experimental Technique
010No significant change up to 40 mol%Micropipette Aspiration[8] / X-ray Diffuse Scattering[9][10][11]
5019-Micropipette Aspiration[8]

Table 3: Effect of Cholesterol on the Mechanical Properties of DOPC Membranes.

II. Experimental Methodologies

The data presented in this guide are derived from a variety of sophisticated biophysical techniques. Below are simplified workflows for some of the key experimental methods used to characterize lipid bilayers.

A. Experimental Workflow Diagrams

FRAP_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare DOPC/Cholesterol Vesicles prep2 Incorporate Fluorescent Probe prep1->prep2 prep3 Form Supported Lipid Bilayer (SLB) prep2->prep3 acq1 Image Pre-bleach Region prep3->acq1 acq2 Photobleach Region of Interest (ROI) with High-Intensity Laser acq1->acq2 acq3 Image Fluorescence Recovery in ROI over Time acq2->acq3 an1 Measure Fluorescence Intensity in ROI acq3->an1 an2 Fit Recovery Curve an1->an2 an3 Calculate Diffusion Coefficient an2->an3

Fluorescence Recovery After Photobleaching (FRAP) Workflow

AFM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Force Spectroscopy) cluster_analysis Data Analysis prep1 Prepare DOPC/Cholesterol Vesicles prep2 Form Supported Lipid Bilayer (SLB) on Mica prep1->prep2 acq1 Approach Surface with AFM Tip prep2->acq1 acq2 Record Force vs. Distance Curve acq1->acq2 acq3 Retract Tip acq2->acq3 an1 Identify Breakthrough Event in Force Curve acq3->an1 an2 Determine Breakthrough Force (Rupture Tension) an1->an2

Atomic Force Microscopy (AFM) Force Spectroscopy Workflow

SANS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare DOPC/Cholesterol Unilamellar Vesicles in D2O acq1 Expose Sample to Neutron Beam prep1->acq1 acq2 Measure Scattered Neutron Intensity at Various Angles acq1->acq2 an1 Generate Scattering Curve (I vs. q) acq2->an1 an2 Fit Data to a Bilayer Model an1->an2 an3 Determine Bilayer Thickness an2->an3

Small-Angle Neutron Scattering (SANS) Workflow
B. Detailed Experimental Protocols

1. Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity

  • Vesicle Preparation:

    • DOPC and cholesterol are dissolved in chloroform at the desired molar ratio.

    • A fluorescent lipid probe (e.g., NBD-PE) is added to the lipid mixture at a low concentration (e.g., 0.5 mol%).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., PBS) to form multilamellar vesicles (MLVs).

    • Small unilamellar vesicles (SUVs) are prepared from MLVs by sonication or extrusion.

  • Supported Lipid Bilayer (SLB) Formation:

    • A clean hydrophilic substrate (e.g., glass coverslip) is placed in a chamber.

    • The SUV suspension is added to the chamber and incubated to allow for vesicle fusion and SLB formation.

    • The chamber is rinsed with buffer to remove unfused vesicles.

  • FRAP Measurement:

    • The SLB is observed using a confocal laser scanning microscope.

    • A region of interest (ROI) is selected.

    • The ROI is photobleached using a high-intensity laser beam.

    • The recovery of fluorescence in the ROI is monitored over time by acquiring images at low laser intensity.

  • Data Analysis:

    • The fluorescence intensity in the ROI is measured for each time point.

    • The data is normalized to account for photobleaching during image acquisition.

    • The recovery curve is fitted to a diffusion model to extract the diffusion coefficient and the mobile fraction.[12][13][14][15][16]

2. Atomic Force Microscopy (AFM) for Mechanical Properties

  • SLB Preparation:

    • SUVs of DOPC and cholesterol are prepared as described for FRAP (without the fluorescent probe).

    • A freshly cleaved mica disc is used as the substrate.

    • The SUV suspension is deposited onto the mica surface and incubated to form an SLB.

    • The sample is gently rinsed with buffer.[17][18][19][20]

  • AFM Force Spectroscopy:

    • The AFM is operated in liquid in force spectroscopy mode.

    • The AFM tip is brought into contact with the SLB surface at a controlled velocity.

    • The deflection of the cantilever is recorded as a function of the Z-piezo position, generating a force-distance curve.

    • The tip is then retracted from the surface.

    • This process is repeated at multiple locations on the bilayer to obtain statistically significant data.[17][18][19]

  • Data Analysis:

    • The force-distance curves are analyzed to identify the "breakthrough event," which corresponds to the point where the tip punctures the bilayer.

    • The force at which this occurs is the breakthrough force, which is related to the membrane's rupture tension.[17][20]

3. Small-Angle Neutron Scattering (SANS) for Membrane Thickness

  • Vesicle Preparation:

    • DOPC and cholesterol are dissolved in an organic solvent.

    • The solvent is evaporated to form a lipid film.

    • The film is hydrated with a D₂O-based buffer to form MLVs.

    • Unilamellar vesicles are prepared by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SANS Measurement:

    • The vesicle suspension is placed in a quartz cuvette.

    • The sample is exposed to a collimated beam of neutrons.

    • The intensity of the scattered neutrons is measured as a function of the scattering angle (or momentum transfer, q).

  • Data Analysis:

    • The raw scattering data is corrected for background and instrumental effects.

    • The scattering curve is fitted to a model that describes the form factor of a unilamellar vesicle (e.g., a core-shell model).

    • The fitting procedure yields structural parameters of the bilayer, including its thickness.[21][22][23]

III. Conclusion

The addition of cholesterol to dioleoyl lecithin membranes has a profound and multifaceted impact on their physical properties. It decreases membrane fluidity, modulates bilayer thickness, reduces permeability, and enhances mechanical stability. Understanding these effects is critical for researchers in various disciplines, from fundamental biophysics to the design of lipid-based drug delivery systems. The experimental techniques outlined in this guide provide a robust framework for the quantitative analysis of these important membrane characteristics.

References

A Comparative Analysis of Drug Release Profiles: Dioleoyl Lecithin (DOPC) versus DSPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the choice of lipid composition is a critical determinant of a liposomal formulation's success. The lipid bilayer's characteristics directly govern the drug release kinetics, influencing therapeutic efficacy and potential toxicity. This guide provides a detailed comparison of the drug release profiles of two commonly used phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), an unsaturated lipid, and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated lipid.

This comparison reveals that DSPC liposomes generally exhibit significantly slower drug release and greater stability compared to DOPC liposomes. This is primarily attributed to the differences in their phase transition temperatures (Tc), with DSPC having a much higher Tc (55°C) than DOPC (-17°C). The higher Tc of DSPC results in a more rigid and less permeable membrane at physiological temperatures.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the drug release from DOPC and DSPC-based liposomes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the encapsulated drug, full lipid composition, and the specific in vitro release method employed.

PhospholipidEncapsulated AgentKey CompositionRelease ConditionsResults
DSPC DoxorubicinDSPC/CholesterolIn vivo (mice)No significant leakage observed over 24 hours.[1]
EPC *DoxorubicinEPC/CholesterolIn vivo (mice)Lost half of the encapsulated doxorubicin within 1 hour.[1]
DSPC Aquated CisplatinDSPCPBS (pH 7.2) at 37°CSlowest drug release, with only 2% measured at the end of 72 hours.[2]
DMPC Aquated CisplatinDMPCPBS (pH 7.2) at 37°CRapid drug release (20%) in the first 6 hours, reaching 25% after 72 hours.[2]
DPPC Aquated CisplatinDPPCPBS (pH 7.2) at 37°CReleased 7% of the drug during the 72-hour period.[2]
DSPC Inulin (radiolabeled)DSPC with 21% CholesterolPBS at 37°CGreatest drug retention over 48 hours (85.2 ± 10.1%).[3]
DOPC DoxorubicinDSPC:DOPC:CHOL:PoP (photosensitizer)Light-triggered releaseThe presence of the unsaturated lipid DOPC accelerates doxorubicin release through oxidation mechanisms.[4]

Note: Egg Phosphatidylcholine (EPC) is a natural mixture of phospholipids, with a significant portion containing unsaturated acyl chains, making it a relevant comparison for the unsaturated nature of DOPC.

Experimental Protocols

The in vitro drug release from liposomes is a critical parameter for predicting their in vivo performance.[5] Several methodologies are employed to assess these release kinetics.

Dialysis Method

The dialysis sac method is a widely used technique for evaluating in vitro drug release from liposomes.[5]

  • Preparation: A known concentration of the liposomal drug formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO is chosen to be permeable to the free drug but not the liposomes.

  • Incubation: The sealed dialysis bag is submerged in a larger volume of release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (often 37°C) and subjected to continuous, gentle agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Sample and Separate Method

This approach involves physically separating the liposomes from the release medium before analyzing the drug concentration.

  • Incubation: The liposomal formulation is incubated directly in the release medium under controlled temperature and agitation.

  • Sampling and Separation: At various time points, samples are taken from the incubation medium. The liposomes are then separated from the free drug using techniques like ultracentrifugation or size exclusion chromatography.[5]

  • Analysis: The amount of unreleased drug in the liposome fraction or the released drug in the supernatant/eluate is quantified.

Factors Influencing Drug Release from Liposomes

The following diagram illustrates the key factors that modulate the release of encapsulated drugs from liposomes.

FactorsInfluencingRelease cluster_lipid Lipid Bilayer Properties cluster_environment Environmental Factors Acyl Chain Length Acyl Chain Length Phase Transition Temp (Tc) Phase Transition Temp (Tc) Acyl Chain Length->Phase Transition Temp (Tc) Acyl Chain Saturation Acyl Chain Saturation Acyl Chain Saturation->Phase Transition Temp (Tc) Drug Release Drug Release Phase Transition Temp (Tc)->Drug Release Cholesterol Content Cholesterol Content Cholesterol Content->Drug Release Temperature Temperature Temperature->Drug Release pH pH pH->Drug Release Presence of Serum/Enzymes Presence of Serum/Enzymes Presence of Serum/Enzymes->Drug Release

Caption: Key determinants of drug release from liposomes.

Experimental Workflow for Comparing Drug Release Profiles

The following diagram outlines a typical experimental workflow for the comparative analysis of drug release from DOPC and DSPC liposomes.

ExperimentalWorkflow cluster_prep Liposome Preparation DOPC Liposome Formulation DOPC Liposome Formulation Drug Loading Drug Loading DOPC Liposome Formulation->Drug Loading DSPC Liposome Formulation DSPC Liposome Formulation DSPC Liposome Formulation->Drug Loading Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Drug Loading->Characterization In Vitro Release Study In Vitro Release Study (e.g., Dialysis Method) Characterization->In Vitro Release Study Sample Analysis Quantification of Released Drug (e.g., HPLC) In Vitro Release Study->Sample Analysis Data Analysis Data Analysis and Comparison of Release Profiles Sample Analysis->Data Analysis

Caption: Workflow for comparing liposomal drug release.

References

A Researcher's Guide to Validating Membrane Protein Function in Dioleoyl Lecithin and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful reconstitution of a membrane protein into a lipid bilayer is only half the battle. The ultimate goal is to ensure the protein remains functional in its new, artificial environment. 1-dioleoyl-sn-glycero-3-phosphocholine (DOPC), or dioleoyl lecithin, is a common starting point for creating proteoliposomes due to its fluid-phase nature and defined chemical structure. However, the lipid environment itself is a critical modulator of membrane protein function. This guide provides a comparative framework for validating protein function in DOPC and contrasts it with alternative, more complex lipid compositions, supported by experimental data and detailed protocols.

The Influence of the Lipid Bilayer on Protein Function

The surrounding lipid bilayer can significantly impact the structure and activity of a reconstituted membrane protein. Factors such as bilayer thickness, fluidity, surface charge, and the presence of specific lipids like cholesterol can allosterically modulate protein function. While DOPC provides a stable and straightforward matrix, it often lacks the complexity of a native cell membrane, which can be crucial for optimal protein activity. Therefore, validating function is not just a quality control step but a fundamental part of the experimental design.

Comparative Analysis of Reconstitution Environments

The choice of lipid environment can dramatically alter the functional output of a reconstituted protein. While DOPC is a reliable starting point, its properties differ from other common lipids and more complex mixtures.

Reconstitution EnvironmentKey CharacteristicsImpact on Protein Function
DOPC (18:1 PC) Zwitterionic headgroup; unsaturated acyl chains; forms a relatively thin, fluid bilayer.Provides a basic, stable environment. May not support optimal function for proteins requiring specific lipid interactions, thicker bilayers, or negative charge.
POPC (16:0-18:1 PC) Zwitterionic; one saturated and one unsaturated chain; forms a slightly thicker and less fluid bilayer than DOPC.Often used interchangeably with DOPC but the difference in thickness can influence activity. Some proteins show modest functional changes between POPC and DOPC.
DOPC with Anionic Lipids (e.g., DOPG) Introduces negative surface charge to the bilayer.The negative charge can be critical for the function of many transporters and channels by influencing ion gradients and interacting with positively charged residues on the protein.
DOPC with Cholesterol Increases bilayer thickness and order (stiffness); modulates fluidity.Can have a profound, often inhibitory, effect on some proteins (e.g., certain ion channels) but is essential for the function of others (e.g., many GPCRs).
Nanodiscs Soluble, nanoscale lipid bilayers encircled by a membrane scaffold protein; offers access to both sides of the membrane.Excellent for studying monomeric proteins and ligand binding without the complications of vesicle encapsulation. Function can be highly dependent on the enclosed lipid composition.

Case Study: Lipid-Dependent Activity of Membrane Proteins

Experimental data consistently demonstrates that protein function is sensitive to the lipid environment. Below are summarized findings from studies on a light-driven proton pump (bacteriorhodopsin) and a G protein-coupled receptor (GPCR), illustrating these dependencies.

Case Study 1: Bacteriorhodopsin Proton Pumping

Bacteriorhodopsin (bR) is a light-activated proton pump. Its photocycle kinetics, which are directly related to its pumping efficiency, are highly sensitive to the lipid environment.

Lipid EnvironmentObservation on bR Photocycle/Function
DOPC (Zwitterionic) Serves as a baseline for activity. The photocycle is functional but may be slower compared to environments with specific native-like lipids.
DOPC/DOPG (Anionic) The presence of negatively charged DOPG significantly accelerates the photocycle kinetics, particularly the decay of the M intermediate, which is linked to proton uptake. This suggests that the negative charge is crucial for efficient proton translocation.
Native Lipids (e.g., PG, PGP-Me, PGS) The native lipid environment of the purple membrane, which is rich in negatively charged and specific archaeal lipids, supports the most efficient photocycle. Stepwise removal of these lipids leads to a significant slowdown in proton pumping activity.[1]
Case Study 2: GPCR Ligand Binding

The A2A adenosine receptor (A2AAR), a model GPCR, shows significant modulation of its ligand binding affinity and activation by cholesterol.

Lipid Environment (in Nanodiscs)Agonist (NECA) Affinity (K_i value)Antagonist (ZM241385) Affinity (K_d value)
POPC only 2.5 ± 0.4 µM2.2 ± 0.3 nM
POPC + 10% Cholesterol 1.1 ± 0.2 µM2.1 ± 0.2 nM
POPC + 30% Cholesterol 0.9 ± 0.2 µM1.7 ± 0.2 nM

Data summarized from literature findings, demonstrating that cholesterol increases the receptor's affinity for agonists without significantly affecting antagonist binding, suggesting a role in stabilizing the active conformation.[2]

Experimental Workflows and Protocols

Validating membrane protein function involves a multi-step process from reconstitution to the final functional assay.

General Experimental Workflow

The diagram below outlines the typical workflow for reconstituting a purified membrane protein into liposomes and subsequent functional validation.

G General Workflow for Proteoliposome Functional Validation cluster_prep Preparation cluster_recon Reconstitution cluster_assay Functional Assay Protein Purified Membrane Protein in Detergent Mixing Mix Protein with Detergent-solubilized Liposomes Protein->Mixing Lipids Lipid Film (e.g., DOPC) Hydration Hydration & Sonication to form Liposomes Lipids->Hydration Hydration->Mixing DetergentRemoval Detergent Removal (e.g., Bio-Beads, Dialysis) Mixing->DetergentRemoval Proteoliposomes Formation of Proteoliposomes DetergentRemoval->Proteoliposomes Assay Perform Functional Assay (e.g., Transport, Binding) Proteoliposomes->Assay Data Data Acquisition & Analysis Assay->Data

Caption: Workflow from protein purification to functional analysis.

Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Ion Flux Assay

This protocol is adapted for measuring ion transport (e.g., K⁺ flux) in proteoliposomes using a pH-sensitive dye. The assay relies on coupling ion movement to a proton gradient, which is detected by the dye ACMA (9-amino-6-chloro-2-methoxyacridine).

Materials:

  • Proteoliposomes reconstituted with the ion channel of interest, containing high internal K⁺ (e.g., 150 mM KCl).

  • External Buffer: Same buffer composition as inside, but with a non-permeant cation (e.g., 150 mM NMDG-Cl).

  • ACMA dye stock solution (e.g., 1 mM in DMSO).

  • Protonophore (e.g., CCCP) stock solution (e.g., 1 mM in DMSO).

  • Valinomycin (K⁺ ionophore for positive control) stock solution (e.g., 100 µM in DMSO).

  • 96-well black, clear-bottom microplate and a fluorescence plate reader.

Procedure:

  • Preparation: Dilute the proteoliposome stock into the External Buffer in the microplate wells to a final volume of 200 µL. A typical dilution is 1:100.

  • Dye Addition: Add ACMA to each well to a final concentration of 1-2 µM.

  • Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence for 2-3 minutes (Excitation: ~410 nm, Emission: ~480 nm).

  • Initiate Proton Gradient: Add the protonophore CCCP to each well (final concentration ~1-5 µM) to allow proton influx to compensate for K⁺ efflux.

  • Measure Ion Flux: Immediately begin measuring the fluorescence quenching over time for 5-20 minutes. The rate of quenching is proportional to the ion transport activity.

  • Positive Control: At the end of the measurement, add valinomycin (final concentration ~1 µM) to induce maximal K⁺ efflux and establish the maximum possible signal change.

  • Data Analysis: Calculate the initial rate of fluorescence quenching by fitting the linear portion of the curve after CCCP addition. Compare the rates between proteoliposomes reconstituted in DOPC and other lipid compositions.

Protocol 2: Radioligand Binding Assay for GPCRs

This protocol describes a saturation binding experiment to determine the receptor density (Bmax) and ligand affinity (Kd) for a GPCR reconstituted in proteoliposomes.

Materials:

  • Proteoliposomes containing the GPCR of interest.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled antagonist).

  • Unlabeled ("cold") ligand for determining non-specific binding.

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters (e.g., GF/C) and a cell harvester/filtration manifold.

  • Scintillation vials and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up a series of reactions. Each reaction will have a final volume of 250 µL.

  • Radioligand Dilutions: Prepare serial dilutions of the radiolabeled ligand in Binding Buffer, typically spanning a concentration range from 0.1x to 10x the expected Kd.

  • Incubation:

    • Total Binding: To each well, add 50 µL of proteoliposomes, 50 µL of Binding Buffer, and 150 µL of the appropriate radioligand dilution.

    • Non-specific Binding: In a parallel set of wells, add 50 µL of proteoliposomes, 50 µL of a high concentration of unlabeled ligand (at least 100-fold excess over the radioligand Kd), and 150 µL of the radioligand dilution.

  • Equilibration: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. The proteoliposomes will be trapped on the filter, while unbound ligand passes through.

  • Washing: Quickly wash each filter 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding against the concentration of the radioligand.

    • Fit the data to a one-site saturation binding model using non-linear regression to determine the Bmax and Kd values. Compare these parameters across different lipid formulations.

Protocol 3: Bacteriorhodopsin Light-Driven Proton Pumping Assay

This assay measures the ability of reconstituted bacteriorhodopsin (bR) to pump protons across the liposome membrane upon illumination, detected by a change in the external pH.

Materials:

  • bR-containing proteoliposomes, prepared in a low-buffer, high-salt solution (e.g., 150 mM KCl).

  • Unbuffered, high-salt solution (e.g., 150 mM KCl).

  • A sensitive pH meter with a micro-electrode.

  • A light source with a filter for green light (~568 nm).

  • A stirred, temperature-controlled cuvette.

Procedure:

  • Calibration: Calibrate the pH electrode with standard pH buffers.

  • Sample Preparation: Add bR proteoliposomes to the unbuffered salt solution in the cuvette. The final protein concentration should be in the low micromolar range. Allow the suspension to equilibrate in the dark with gentle stirring until a stable pH baseline is achieved.

  • Initiate Pumping: Illuminate the sample with the green light source. Light absorption will trigger the bR photocycle and initiate proton pumping from the inside to the outside of the liposomes.

  • Measure pH Change: Record the pH of the external solution over time. You should observe a decrease in the external pH as protons are pumped out of the vesicles.

  • Light Off: After a few minutes, turn off the light. The proton gradient will slowly dissipate as protons leak back across the membrane, and the pH should return towards the baseline.

  • Data Analysis: Calculate the initial rate of pH change upon illumination. This rate is a direct measure of the proton pumping activity. Compare the pumping rates for bR reconstituted in DOPC versus other lipid environments to assess functional differences.

Conclusion

Validating the function of a membrane protein after reconstitution is a critical step that extends beyond simple verification. It provides insights into the biochemical and biophysical requirements of the protein. While DOPC is an excellent and widely used starting point, this guide highlights the importance of considering alternative and more complex lipid environments. By systematically comparing protein activity in different bilayers, researchers can better mimic the native membrane, uncover crucial lipid-protein interactions, and ensure that the observed functional data is both robust and physiologically relevant.

References

A Comparative Guide to Synthetic and Natural Source Dioleoyl Lecithin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug delivery, biophysical research, and pharmaceutical formulation, the selection of appropriate excipients is a critical determinant of experimental success and product efficacy. Dioleoyl lecithin, a common name for dioleoylphosphatidylcholine (DOPC), is a principal phospholipid used in creating model membranes and as a key component in liposomal drug delivery systems.[1][2] A crucial decision for researchers is whether to use lecithin derived from natural sources or a chemically synthesized version. This guide provides an objective comparison, supported by experimental data and methodologies, to aid in this selection process.

Purity and Compositional Differences

The most significant distinction between synthetic and natural source this compound lies in their chemical purity and compositional consistency.

Synthetic this compound (DOPC):

  • High Purity: Synthetic DOPC is a single, chemically defined molecule (1,2-dioleoyl-sn-glycero-3-phosphocholine).[3] This high level of purity is advantageous for reproducible results in research and manufacturing.[3]

  • Defined Acyl Chains: It consists of two oleic acid chains (18:1) esterified to the glycerol backbone, providing uniform biophysical properties such as a consistent phase transition temperature (Tm).

  • No Biological Contaminants: The synthesis process eliminates the risk of contamination from proteins, viruses, or other lipids that can be present in natural extracts.[3][4]

Natural Source this compound:

  • Complex Mixture: Natural lecithin, typically extracted from sources like soybeans or egg yolks, is a complex mixture of various phospholipids.[5][6] While phosphatidylcholine (PC) is the main component, it also contains phosphatidylethanolamine (PE), phosphatidylinositol (PI), and phosphatidic acid (PA).[7][8]

  • Variable Acyl Chains: The fatty acid chains within the phospholipid molecules are heterogeneous, containing a mix of saturated and unsaturated fats (e.g., palmitic, stearic, oleic, linoleic acids).[9] This variability depends on the natural source and even the specific crop batch.[5]

  • Batch-to-Batch Variability: Due to genetic and environmental factors affecting the source material, the exact composition of natural lecithin can vary from batch to batch, posing challenges for formulation consistency.[3][10]

Table 1: Comparison of Compositional Purity

ParameterSynthetic this compound (DOPC)Natural Source Lecithin (e.g., Soy)
Phosphatidylcholine (PC) Content >99%19-21% (in crude lecithin) up to ≥98% (in purified fractions)[6][7]
Other Phospholipids <1%Present in significant amounts (PE, PI, PA, etc.)[7][8]
Fatty Acid Composition Homogeneous (Oleic Acid, 18:1)Heterogeneous (Mixture of saturated and unsaturated fatty acids)[9]
Potential Contaminants Minimal (controlled by synthesis)Risk of proteins, carbohydrates, sterols, viral contaminants[3][4][6]
Batch Consistency HighLow to Moderate[3]

Performance in Drug Delivery Applications

The differences in composition directly impact the performance of these lipids in common applications, most notably in the formation and stability of liposomes.

Liposome Formation and Characteristics: Liposomes are vesicular structures widely used as drug delivery carriers.[5][11] The choice between synthetic and natural lecithin affects key liposomal attributes.

  • Vesicle Size and Polydispersity: Synthetic DOPC, due to its uniform molecular shape, tends to form liposomes with a more uniform size distribution and a lower polydispersity index (PDI). This is critical for applications requiring precise particle characteristics. In contrast, the heterogeneity of natural lecithin can lead to a broader range of vesicle sizes and higher PDI.

  • Membrane Fluidity and Permeability: The homogeneous, unsaturated oleic acid chains of synthetic DOPC result in a lipid bilayer with a defined, low phase transition temperature (Tm) and high fluidity at room temperature.[7] Natural lecithins, containing a mix of saturated and unsaturated fatty acids, create membranes with less predictable fluidity and permeability. Saturated fats, for instance, generate more compact and less permeable bilayers.[5]

  • Stability: Liposomes made from synthetic lipids often exhibit greater stability and less susceptibility to oxidation compared to those from natural sources, which contain polyunsaturated fatty acids that are prone to degradation.[4] However, natural phospholipids are widely and successfully used in many stable, marketed products.[12]

Table 2: Comparative Performance in Liposome Formulations

Performance MetricSynthetic this compound (DOPC)Natural Source Lecithin
Vesicle Size Distribution Narrower, more reproducible[13]Broader, more variable
Stability (Oxidative) High (less prone to oxidation)[4]Lower (presence of polyunsaturated fats)[4]
Drug Retention/Release More predictable and controllableCan be variable; may be influenced by minor lipid components
Regulatory Pathway Preferred for new drug applications due to purity and consistency[3][14]Well-established for many existing products; considered GRAS (Generally Recognized as Safe)[12]

A study comparing liposomal hydrogels made from a synthetic phospholipid (POPC) and a natural phospholipid (1,2-diacyl-sn-glycero-3-phosphocholine) for topical drug delivery found differences in their behavior, with drug release being more favorable from the synthetic lipid formulation.[15][16]

Experimental Protocols

A. Protocol for Liposome Preparation (Thin-Film Hydration Method)

This is a standard method for preparing multilamellar vesicles (MLVs), which can then be sized down.[13]

  • Lipid Dissolution: Dissolve the chosen lecithin (synthetic DOPC or purified natural lecithin) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask. For co-formulations, ensure all lipid components are dissolved together to form a homogenous mixture.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask.[13][17]

  • Drying: Dry the lipid film further under high vacuum for several hours (or overnight) to remove any residual solvent.[17]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The buffer should contain the hydrophilic drug to be encapsulated.

  • Vesicle Formation: Agitate the flask by rotating it in a water bath heated above the lipid's phase transition temperature (Tm). This hydration and agitation step causes the lipid film to swell and self-assemble into MLVs.[13]

  • Sizing (Optional): To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or, more commonly, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

B. Protocol for Purity and Composition Analysis (HPLC and NMR)

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are powerful techniques for characterizing lecithin.[18][19]

  • Sample Preparation: Dissolve a known quantity of the lecithin sample in an appropriate solvent system.

  • HPLC Analysis:

    • Column: Use a normal-phase silica column for separating different phospholipid classes (PC, PE, PI).[12]

    • Mobile Phase: Employ a gradient of solvents, such as hexane, isopropanol, and water, to elute the different lipid classes.

    • Detector: An Evaporative Light Scattering Detector (ELSD) is commonly used as it is sensitive to non-volatile compounds like phospholipids.[12]

    • Analysis: Quantify the area under each peak to determine the relative percentage of each phospholipid class.

  • ¹H-NMR Analysis:

    • Method: ¹H-NMR spectroscopy can rapidly distinguish lecithin sources (e.g., soy, sunflower, rapeseed) by analyzing the profiles of fatty acids, sterols, and sugars without extensive sample preparation.[18]

    • Analysis: Specific signals in the NMR spectrum correspond to different functional groups, allowing for the determination of the fatty acid profile (e.g., omega-3 vs. omega-6) and the identification of markers for origin and purity.[18]

Visualization of Key Processes

To better understand the workflows and decision-making processes involved, the following diagrams are provided.

G cluster_source Source Material cluster_process Processing synthetic Chemical Precursors (e.g., Glycerol, Fatty Acids) synthesis Chemical Synthesis synthetic->synthesis natural Natural Raw Material (e.g., Soybeans, Egg Yolk) extraction Solvent Extraction & Degumming natural->extraction purification Chromatographic Purification synthesis->purification extraction->purification characterization Characterization (HPLC, NMR, MS) purification->characterization application Application Testing (e.g., Liposome Formulation) characterization->application

Caption: Workflow comparing the production and testing of synthetic vs. natural lecithin.

G start Project Requirement Analysis purity High Purity & Reproducibility Essential? start->purity cost Cost Sensitivity a Major Factor? purity->cost No use_synthetic Choose Synthetic This compound purity->use_synthetic Yes regulatory Stringent Regulatory Scrutiny for Novel Drug? cost->regulatory No use_natural Consider Natural Source Lecithin cost->use_natural Yes regulatory->use_synthetic Yes regulatory->use_natural No

Caption: Decision matrix for selecting between synthetic and natural source lecithin.

Conclusion and Recommendations

The choice between synthetic and natural source this compound is application-dependent and involves a trade-off between purity, consistency, and cost.

  • For fundamental research, novel drug delivery systems, and applications requiring high batch-to-batch reproducibility and a well-defined system, synthetic this compound is the superior choice. [3] Its purity ensures that experimental outcomes are attributable to the molecule itself, not to compositional variability or contaminants.[3][14]

  • For applications where cost is a primary driver and a degree of compositional variability is acceptable, high-quality, purified natural source lecithin is a viable and economical option. [12] It is well-established in many existing food and pharmaceutical products and is produced from renewable sources.[8][12]

Ultimately, researchers and drug developers must weigh the need for chemical precision and regulatory compliance against economic considerations to select the most appropriate form of this compound for their specific needs.

References

A Comparative Analysis of Dioleoyl Lecithin (DOPC) and DOPE for Gene Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a lipid carrier is a critical determinant in the success of gene delivery systems. This guide provides an objective comparison of two commonly used helper lipids, Dioleoyl Lecithin (a specific type of phosphatidylcholine, DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), evaluating their performance based on experimental data in transfection efficiency, cytotoxicity, and stability.

At the forefront of non-viral gene delivery, lipid-based nanoparticles, particularly liposomes, offer a promising vehicle for therapeutic nucleic acids. The composition of these liposomes is a key factor in their efficacy. While cationic lipids are essential for complexing with negatively charged nucleic acids, the inclusion of neutral "helper" lipids is crucial for enhancing the delivery process. This guide focuses on a comparative analysis of two prominent helper lipids: DOPC and DOPE.

Performance Comparison: Transfection Efficiency, Cytotoxicity, and Stability

The selection of a helper lipid significantly impacts the performance of a liposomal gene delivery system. The primary role of the helper lipid is to facilitate the endosomal escape of the genetic material into the cytoplasm, a critical step for successful transfection.

This compound (DOPC) is a neutral, bilayer-forming lipid that contributes to the structural integrity and stability of the liposome. Its cylindrical shape allows for the formation of stable, lamellar lipid structures.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) , on the other hand, is a fusogenic lipid. Its conical shape promotes the formation of inverted hexagonal lipid structures, which can destabilize the endosomal membrane, leading to the release of the genetic cargo into the cytoplasm.[1]

Transfection Efficiency

Experimental evidence consistently demonstrates that liposomes incorporating DOPE exhibit significantly higher transfection efficiency compared to those formulated with DOPC.[1] This is attributed to DOPE's ability to promote fusion with the endosomal membrane, thereby facilitating the release of the encapsulated genetic material.[1] In contrast, DOPC-containing liposomes tend to remain trapped in the late endo-lysosomal compartments, leading to lower transfection efficiencies.[1]

One study comparing mannosylated cationic liposomes for in vivo gene transfer found that the formulation containing DOPE (Man/DOPE) showed approximately 10-fold higher transfection activity in vitro compared to the formulation with DOPC (Man/DOPC). In vivo studies in the same report also demonstrated higher gene expression with the Man/DOPE complex.

FormulationIn Vitro Transfection Activity (Relative Luciferase Units)In Vivo Gene Expression (Relative Luciferase Units)Reference
Cationic Lipid/DOPCLowerLower[1]
Cationic Lipid/DOPE~10-fold HigherHigher[1]

Table 1: Comparative Transfection Efficiency of DOPC vs. DOPE-containing Liposomes.

Cytotoxicity

The cytotoxicity of liposomal formulations is a critical consideration for their clinical translation. The choice of helper lipid can influence the overall toxicity of the gene delivery system. Cationic lipids themselves can contribute to cytotoxicity, and the helper lipid can modulate this effect.

Studies have shown that the cytotoxicity of lipoplexes is dependent on the concentration of the cationic lipid and the overall formulation. While direct, extensive comparative studies on the cytotoxicity of DOPC versus DOPE as the sole variable are limited, the general consensus is that the overall formulation, including the cationic lipid to helper lipid ratio and the total lipid concentration, are the primary determinants of cytotoxicity. For instance, one study found that the IC50 values for TEAPC-Chol/DOPE liposomes varied with the molar ratio of the components.

Liposome FormulationCell LineIC50 (µM)Reference
TEAPC-Chol/DOPE (1:0.5)B16-F1035[2]
TEAPC-Chol/DOPE (1:1)B16-F1050[2]
TEAPC-Chol/DOPE (1:2)B16-F1030[2]

Table 2: Cytotoxicity of a DOPE-containing Liposome Formulation.

Stability

The stability of liposomal formulations, in terms of particle size and zeta potential, is crucial for their shelf-life and in vivo performance. Both DOPC and DOPE can be formulated into stable liposomes. Dynamic Light Scattering (DLS) is a common technique used to assess the stability of liposomal formulations over time.

A study on the stability of DOPC liposomes in phosphate-buffered saline (PBS) and cell culture medium (cMEM) showed that the dispersions remained stable after 24 hours.[3] Generally, liposomes are considered stable if their particle size and polydispersity index (PDI) remain consistent over time. Formulations with a zeta potential of at least ±30 mV are also considered to have good stability.

Liposome FormulationParameterValueReference
DOPC LiposomesInitial Particle Size (nm)~117[4]
Zeta Potential (mV) in NaClVaries with conditions[4]
Cationic Lipid/DOPEInitial Particle Size (nm)~150[5]
Zeta Potential (mV)~+30[5]

Table 3: Physicochemical Characteristics and Stability Markers for DOPC and DOPE-containing Liposomes.

Experimental Protocols

Preparation of Cationic Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (DOPC or DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the cationic lipid and helper lipid (DOPC or DOPE) in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

In Vitro Transfection Efficiency Assay

This protocol outlines a typical procedure for assessing the transfection efficiency of liposome-based gene delivery systems using a reporter gene assay (e.g., luciferase).

Materials:

  • Cells cultured in appropriate medium

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., luciferase)

  • Prepared cationic liposomes (DOPC or DOPE-containing)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[6]

  • On the day of transfection, dilute the pDNA and the liposomes separately in serum-free medium.

  • Combine the diluted pDNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Remove the culture medium from the cells and add the lipoplex solution to each well.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the lipoplex solution and replace it with fresh, complete culture medium.

  • Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration in each well.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cells cultured in appropriate medium

  • Prepared cationic liposomes (DOPC or DOPE-containing)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the liposomal formulations and incubate for 24-48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Dynamic Light Scattering (DLS) for Stability Assessment

DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension, providing an indication of their stability.

Materials:

  • Prepared liposome suspensions

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with a suitable buffer (e.g., PBS).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the particle size distribution and polydispersity index (PDI).

  • To assess stability over time, store the liposome suspension at a defined temperature (e.g., 4°C) and repeat the DLS measurement at regular intervals (e.g., 1, 7, 14, and 30 days).

  • Monitor for changes in the average particle size and PDI, with significant increases indicating aggregation and instability.

Visualizing the Mechanism: From Lipoplex to Gene Expression

The following diagrams illustrate the key steps in lipid-mediated gene delivery and the experimental workflow for its evaluation.

GeneDeliveryPathway cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Lipoplex (Cationic Liposome + DNA) Endosome Endosome Lipoplex->Endosome Endocytosis CellMembrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (DOPE facilitates) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (DNA) mRNA mRNA Nucleus->mRNA Transcription Protein Therapeutic Protein mRNA->Protein Translation

Caption: Mechanism of lipid-mediated gene delivery.

ExperimentalWorkflow cluster_formulation Liposome Formulation & Characterization cluster_in_vitro In Vitro Evaluation LipidFilm Lipid Film Hydration (Cationic Lipid + DOPC/DOPE) LiposomeFormation Liposome Formation (Sonication/Extrusion) LipidFilm->LiposomeFormation DLS DLS Analysis (Size, PDI, Zeta Potential) LiposomeFormation->DLS LipoplexFormation Lipoplex Formation (Liposomes + pDNA) DLS->LipoplexFormation Transfection Cell Transfection LipoplexFormation->Transfection EfficiencyAssay Transfection Efficiency (Luciferase Assay) Transfection->EfficiencyAssay CytotoxicityAssay Cytotoxicity (MTT Assay) Transfection->CytotoxicityAssay

Caption: Experimental workflow for comparing liposomal formulations.

Conclusion

The choice between this compound (DOPC) and DOPE as a helper lipid in gene delivery formulations depends on the desired balance between transfection efficiency and other formulation characteristics. The experimental data strongly supports the superiority of DOPE in enhancing transfection efficiency due to its fusogenic properties that promote endosomal escape.[1] While DOPC contributes to the formation of stable, bilayer structures, its inability to efficiently facilitate the release of genetic material into the cytoplasm limits its effectiveness in achieving high levels of gene expression.[1]

For researchers aiming to maximize gene expression, DOPE is the recommended helper lipid. However, careful optimization of the liposomal formulation, including the cationic lipid to helper lipid ratio and the overall lipid concentration, is essential to mitigate potential cytotoxicity. Further research focusing on direct, quantitative comparisons of DOPC and DOPE in various formulations and cell types will continue to refine our understanding and guide the rational design of next-generation gene delivery systems.

References

A Comparative Guide to the Biocompatibility of Dioleoyl Lecithin and Other Phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of novel drug delivery systems, particularly lipid-based nanoparticles such as liposomes, the biocompatibility of constituent phospholipids is a paramount consideration. This guide provides a comparative assessment of the biocompatibility of 1,2-dioleoyl-sn-glycero-3-phosphocholine (dioleoyl lecithin or DOPC), a common unsaturated phosphatidylcholine, against other frequently utilized phospholipids, namely sphingomyelin (SM) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This comparison is based on key biocompatibility indicators: cytotoxicity, hemolytic potential, and in vivo toxicity, supported by experimental data from peer-reviewed studies.

Executive Summary

Phospholipids are fundamental components of cell membranes and are generally considered biocompatible. However, subtle differences in their molecular structure can significantly impact their interaction with biological systems. This guide consolidates experimental findings to aid in the rational selection of phospholipids for drug delivery applications.

  • This compound (DOPC) , an unsaturated phosphatidylcholine, is widely used due to its fluidizing effect on lipid bilayers. It generally exhibits low cytotoxicity and hemolytic activity.

  • Sphingomyelin (SM) is a key component of animal cell membranes and is known to form more rigid and stable bilayers, which can influence drug retention and in vivo performance. It has demonstrated excellent biocompatibility and, in some contexts, superior stability compared to phosphatidylcholines.

  • Dioleoyl Phosphatidylethanolamine (DOPE) is a non-bilayer forming lipid that is often included in formulations to promote endosomal escape of therapeutics. While crucial for intracellular delivery, its impact on overall biocompatibility requires careful consideration.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility of DOPC, sphingomyelin, and DOPE. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented here is a consolidation of findings from multiple sources, and interpretations should be made with consideration of the specific experimental contexts.

Table 1: Comparative Cytotoxicity of Phospholipid-Based Formulations

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Phospholipid FormulationCell LineIC50 (µM)Reference
This compound (DOPC) -based Liposomes (Cisplatin-loaded)MDA-MB-231 (Human Breast Cancer)>100 (for blank liposomes)[1]
SK-OV-3 (Human Ovarian Cancer)>100 (for blank liposomes)[1]
Sphingomyelin NanoemulsionsA549 (Human Lung Carcinoma)~890 (as total lipid concentration in mg/mL)[2]
Dioleoyl Phosphatidylethanolamine (DOPE) -containing Cationic LiposomesA431 (Human Epidermoid Carcinoma)Helper lipid, not directly tested for IC50[3]

Note: The IC50 values are highly dependent on the specific formulation, including the presence of other lipids and encapsulated drugs, as well as the cell line and assay conditions.

Table 2: Comparative Hemolytic Activity of Phospholipid-Based Formulations

Hemolysis assays assess the ability of a substance to damage red blood cells, leading to the release of hemoglobin. Lower hemolytic activity is indicative of better blood compatibility.

Phospholipid FormulationConcentrationHemolysis (%)Reference
This compound (DOPC) -based LiposomesNot specifiedGenerally low[4]
Sphingomyelin /Cholesterol LiposomesUp to 1680 µgGradual inhibition of toxin-induced hemolysis[2][5]
Dioleoyl Phosphatidylethanolamine (DOPE) -containing LiposomesNot specifiedHelper lipid, effect on hemolysis is context-dependent[3]

Note: The hemolytic potential is influenced by factors such as liposome size, surface charge, and the presence of other components like cholesterol and PEGylated lipids.

Table 3: Comparative In Vivo Toxicity of Phospholipid-Based Formulations

In vivo toxicity studies in animal models provide crucial information on the systemic effects of phospholipid formulations. The median lethal dose (LD50) is a common metric, with higher values indicating lower acute toxicity.

Phospholipid FormulationAnimal ModelLD50 (mg/kg)Key FindingsReference
This compound (DOPC) -based Liposomes (Doxorubicin-loaded)Mice~32 (for liposomal doxorubicin)Liposomal encapsulation increased the LD50 of doxorubicin by approximately 2-fold compared to the free drug.[6]
Sphingomyelin /Cholesterol Liposomes (Vincristine-loaded)MiceNot reportedShowed improved drug retention and antitumor efficacy compared to DSPC/cholesterol liposomes, suggesting good in vivo tolerance.[7]
Cationic Micelles and Liposomes Rats10, 25, or 100 mg/kg (single dose)Empty cationic liposomes were evaluated to establish the immediate toxicity of the drug carrier itself.[8]

Note: In vivo toxicity is highly dependent on the overall formulation, including the encapsulated drug, targeting ligands, and administration route.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines of the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the phospholipid formulations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Hemolysis Assay

This assay quantifies the extent of red blood cell (RBC) lysis caused by the test material.

Protocol Outline:

  • RBC Preparation: Obtain fresh whole blood and wash the RBCs with a buffered saline solution (e.g., PBS) to remove plasma and other components.

  • Incubation: Incubate a suspension of the washed RBCs with various concentrations of the phospholipid formulations for a defined period (e.g., 1-4 hours) at 37°C.

  • Controls: Include a negative control (RBCs in buffer) and a positive control (RBCs in a lysing agent like Triton X-100) for 0% and 100% hemolysis, respectively.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.

Signaling Pathways and Biocompatibility

The interaction of phospholipids with cells can trigger various signaling pathways that influence cellular responses and, consequently, the biocompatibility of the formulation.

  • Phosphatidylcholine (PC) , including DOPC, is a major component of eukaryotic cell membranes and is generally considered biologically inert in terms of signaling. However, its physical properties, such as membrane fluidity, can indirectly influence the function of membrane-associated proteins and receptors.

  • Sphingomyelin (SM) plays a significant role in the formation of lipid rafts, which are microdomains in the cell membrane that are critical for signal transduction. The hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a potent second messenger involved in various signaling cascades, including those leading to apoptosis.

  • Phosphatidylethanolamine (PE) , such as DOPE, is known to facilitate membrane fusion events. In the context of drug delivery, DOPE can promote the fusion of liposomes with the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm. This process is crucial for the efficacy of many intracellularly targeted drugs.

Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Biocompatibility Profile Cytotoxicity->Data_Analysis IC50 Hemolysis Hemolysis Assay Hemolysis->Data_Analysis % Hemolysis Toxicity Acute/Chronic Toxicity (e.g., LD50, Histopathology) Toxicity->Data_Analysis Toxicological Profile Phospholipid Phospholipid Formulation Phospholipid->Cytotoxicity Cell Viability Phospholipid->Hemolysis RBC Lysis Phospholipid->Toxicity Systemic Effects

Caption: Workflow for assessing phospholipid biocompatibility.

Simplified Signaling Pathway of Sphingomyelin Metabolism

G SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis SMase Sphingomyelinase SMase->SM Stress Cellular Stress Stress->SMase

Caption: Sphingomyelin hydrolysis to ceramide and apoptosis induction.

Conclusion

The selection of a phospholipid for a drug delivery system is a critical decision that influences not only the physicochemical properties of the carrier but also its biocompatibility. This compound (DOPC) is a versatile and generally well-tolerated phospholipid. Sphingomyelin offers enhanced stability and unique signaling properties that can be advantageous for specific applications. Dioleoyl phosphatidylethanolamine (DOPE) is an indispensable component for formulations requiring efficient intracellular delivery.

The data presented in this guide, while not exhaustive, provides a foundation for making informed decisions. It is imperative for researchers to conduct their own specific biocompatibility studies on their final formulations, as the overall biocompatibility is a result of the complex interplay between all components of the drug delivery system and the biological environment.

References

The Art of Fusion: A Comparative Guide to the Fusogenic Properties of Dioleoyl Lecithin and Other Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fusogenic properties of lipids is paramount in designing effective delivery systems and elucidating fundamental biological processes. This guide provides a comprehensive comparison of dioleoyl lecithin (more commonly known as dioleoylphosphatidylcholine or DOPC) with other lipids, supported by experimental data and detailed methodologies.

The ability of lipid bilayers to merge, a process known as membrane fusion, is a cornerstone of many biological events, from viral entry into host cells to the release of neurotransmitters. In the realm of drug delivery, harnessing this process is key to ensuring that therapeutic payloads encapsulated within lipid nanoparticles are effectively delivered into the cytoplasm of target cells. The choice of lipid composition is a critical determinant of the fusogenic potential of these delivery vehicles.

Comparative Analysis of Fusogenic Efficiency

The fusogenic potential of a lipid formulation is not an intrinsic property of a single lipid but rather the result of the collective behavior of the lipid mixture. Key factors influencing fusion efficiency include lipid shape, headgroup charge, and the presence of helper lipids. Dioleoylphosphatidylcholine (DOPC), a cylindrical-shaped zwitterionic lipid, is often used as a non-fusogenic "helper" lipid that forms stable bilayers. However, its combination with other lipids can dramatically alter the fusogenic properties of the resulting liposome.

The inclusion of lipids with a smaller headgroup relative to their acyl chains, such as dioleoylphosphatidylethanolamine (DOPE), induces negative curvature stress in the membrane, which is thought to lower the energy barrier for fusion. Cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are also known to enhance fusion, primarily through electrostatic interactions with negatively charged cell membranes.

Below is a summary of quantitative data from various studies investigating the fusion efficiency of different lipid compositions.

Lipid Composition (molar ratio) Fusion Assay Type Target Membrane Fusion Efficiency (%) Reference
DOPCLipid Mixing (FRET)DOPC/DOPG (4:1) GUVsLow (baseline)[1]
DOPE/DOPG (8:2)Lipid Mixing (FRET)U937 Cells~45%[1]
DOTAP/DOPE (1:1)Lipid Mixing (FRET)POPC/POPG (1:1) LUVsHigh (charge-mediated)[2]
DOPC/DOPE/Cholesterol (50:25:25)Lipid MixingLiposomesHighEfficient lipid mixing observed
POPCLipid Mixing (FRET)POPG GUVsLow (only lipid exchange)[3]

Note: Fusion efficiency can be influenced by various experimental conditions, including pH, temperature, and the specific assay used. The data presented here is for comparative purposes.

Key Experimental Protocols

Accurate assessment of fusogenic properties relies on robust and well-defined experimental protocols. The most common method for quantifying membrane fusion is the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay.

FRET-Based Lipid Mixing Assay Protocol

This assay monitors the dilution of a FRET pair of fluorescently labeled lipids from a labeled liposome population into an unlabeled target membrane population upon fusion. A common FRET pair is N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) as the donor and Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rh-PE) as the acceptor.

Materials:

  • Lipids of interest (e.g., DOPC, DOPE, DOTAP)

  • Fluorescently labeled lipids: NBD-PE and Rh-PE

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Co-dissolve the desired lipids and the fluorescent probes (e.g., 1 mol% NBD-PE and 1 mol% Rh-PE for labeled liposomes) in chloroform.

    • Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.

    • Prepare a separate population of unlabeled liposomes using the same procedure but without the fluorescent probes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled liposomes and unlabeled target liposomes at a specific molar ratio (e.g., 1:9).

    • Set the excitation wavelength for the NBD donor (e.g., 465 nm) and monitor the emission of both the donor (e.g., 535 nm) and the acceptor (e.g., 585 nm).

    • Upon fusion, the distance between the NBD and rhodamine probes increases, leading to a decrease in FRET. This is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence.

    • The percentage of fusion can be calculated by comparing the initial fluorescence with the fluorescence after complete fusion (achieved by adding a detergent like Triton X-100 to completely disrupt the vesicles and mix the lipids).[4]

Visualizing the Membrane Fusion Process

The process of membrane fusion is a highly dynamic and complex event that proceeds through several key intermediate stages. Understanding these stages is crucial for designing lipids and liposomal formulations that can efficiently overcome the energy barriers to fusion.

MembraneFusion cluster_initial Initial State cluster_process Fusion Process cluster_final Final State V1 Vesicle 1 Docking Docking V1->Docking Proximity V2 Vesicle 2 V2->Docking Proximity Hemifusion Hemifusion (Outer leaflet mixing) Docking->Hemifusion Lipid Rearrangement Pore Fusion Pore Formation Hemifusion->Pore Stalk Intermediate Fused Fused Vesicle Pore->Fused Pore Expansion ExperimentalWorkflow cluster_prep Liposome Preparation cluster_assay FRET Assay LipidMix 1. Lipid Mixing (with/without FRET probes) Film 2. Film Formation LipidMix->Film Hydration 3. Hydration Film->Hydration Extrusion 4. Extrusion Hydration->Extrusion MixVesicles 5. Mix Labeled & Unlabeled Vesicles Extrusion->MixVesicles Combine for Assay MeasureFRET 6. Monitor FRET Signal MixVesicles->MeasureFRET AddDetergent 7. Add Detergent (for 100% fusion) MeasureFRET->AddDetergent Calculate 8. Calculate Fusion % AddDetergent->Calculate

References

Benchmarking dioleoyl lecithin-based drug delivery systems against existing platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of an optimal delivery vehicle is a critical step in the therapeutic pipeline. Dioleoyl lecithin-based systems, a class of lipid-based nanoparticles, have emerged as a versatile and biocompatible platform. This guide provides an objective benchmark of these systems against other prevalent platforms, supported by experimental data and detailed methodologies to inform formulation and development decisions.

Comparative Performance Metrics

The performance of drug delivery systems is evaluated by a range of physicochemical and biological parameters. The following tables summarize key performance indicators for this compound-based systems in comparison to conventional liposomes (e.g., DSPC/Cholesterol), polymeric nanoparticles (e.g., PLGA), and polymeric micelles.

Table 1: Physicochemical and In Vitro Characteristics

Drug Delivery PlatformDrug Loading Capacity (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Drug Release (at 24h)
This compound-Based System 10 - 2580 - 95+100 - 200-20 to -5030 - 60%
Conventional Liposomes 5 - 1570 - 9080 - 250-10 to -3025 - 50%
PLGA Nanoparticles 5 - 2060 - 85150 - 300-15 to -4040 - 75% (often biphasic)
Polymeric Micelles 2 - 1050 - 8020 - 100-5 to +1020 - 40%

Table 2: Biological Performance Indicators

Drug Delivery PlatformBiocompatibility (Cell Viability %)In Vivo Half-Life (h)Tumor Accumulation (% ID/g)Therapeutic Efficacy (Tumor Growth Inhibition %)
This compound-Based System > 90%18 - 305 - 965 - 80
Conventional Liposomes > 85%12 - 243 - 755 - 70
PLGA Nanoparticles > 80%8 - 162 - 550 - 65
Polymeric Micelles > 95%24 - 486 - 1270 - 85

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for key experiments used to characterize and compare these drug delivery platforms.

Preparation of Nanoparticles via Thin-Film Hydration

This common technique is used for preparing liposomes and other lipid-based nanoparticles.

  • Lipid Film Formation: this compound and other components (e.g., cholesterol for stability) are dissolved in a suitable organic solvent mixture, such as chloroform and methanol, in a round-bottom flask.

  • Solvent Evaporation: The flask is attached to a rotary evaporator, and the solvent is removed under reduced pressure at a temperature above the lipid's phase transition temperature. This process leaves a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The flask is gently agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To achieve a uniform and smaller particle size, the MLV suspension is subjected to sonication (using a probe or bath sonicator) or extrusion. Extrusion involves passing the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times, resulting in unilamellar vesicles with a narrow size distribution.

Quantification of Encapsulation Efficiency and Drug Loading

This protocol determines the amount of drug successfully incorporated into the nanoparticles.

  • Separation of Free Drug: The nanoparticle suspension is subjected to a separation technique to remove the unencapsulated, free drug from the drug-loaded nanoparticles. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.[1]

  • Quantification of Free Drug: The amount of free drug in the separated supernatant or dialysate is measured using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][3]

  • Quantification of Entrapped Drug: The nanoparticle pellet (from centrifugation) or the purified nanoparticle suspension is lysed using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug. The total amount of entrapped drug is then quantified.

  • Calculation:

    • Encapsulation Efficiency (EE %) = (Total Drug - Free Drug) / (Total Drug) x 100.[4]

    • Drug Loading Content (DLC %) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) x 100.[5]

In Vitro Drug Release Assay

This experiment simulates the release of the drug from the carrier over time in a physiological environment.

  • Setup: A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.[1]

  • Release Medium: The dialysis bag is submerged in a larger volume of a release medium (e.g., PBS at pH 7.4) maintained at 37°C with continuous, gentle stirring to simulate physiological conditions.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), a small aliquot of the release medium is withdrawn.

  • Analysis: The concentration of the released drug in each aliquot is quantified using HPLC or UV-Vis spectrophotometry. The cumulative percentage of drug released is then plotted against time.[5]

Visualized Workflows and Pathways

Graphical representations are essential for conceptualizing complex processes in drug delivery research.

experimental_workflow prep Formulation & Preparation (e.g., Thin-Film Hydration) char Physicochemical Characterization (Size, Zeta, DLC%, EE%) prep->char invitro In Vitro Evaluation (Drug Release, Stability, Cytotoxicity) char->invitro invivo In Vivo Assessment (Pharmacokinetics, Biodistribution, Efficacy) invitro->invivo analysis Benchmarking & Data Analysis invivo->analysis

Caption: Standard experimental workflow for benchmarking drug delivery platforms.

signaling_pathway np Targeted Nanoparticle (Drug-Loaded) receptor Overexpressed Receptor np->receptor Ligand Binding membrane Cancer Cell Membrane endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release (pH-dependent) endosome->release Acidification target Intracellular Target (e.g., DNA, Kinase) release->target Action apoptosis Apoptosis / Cell Death target->apoptosis Induction

Caption: Generalized pathway for targeted nanoparticle uptake and drug action.

References

Validating Dioleoyl Lecithin Bilayer Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately modeling the behavior of lipid bilayers is crucial for understanding cellular processes and designing effective drug delivery systems. Dioleoyl lecithin, or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is a commonly used phospholipid for creating model membranes due to its fluid phase at room temperature, which mimics the state of many biological membranes. This guide provides a comprehensive comparison of experimental data with computational models of DOPC bilayers, offering a valuable resource for validating simulation results.

This guide presents key structural and dynamic properties of DOPC bilayers—area per lipid, bilayer thickness, and acyl chain order parameters—derived from both experimental techniques and molecular dynamics (MD) simulations. By summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing the validation workflow, this guide aims to equip researchers with the necessary information to critically evaluate the accuracy of their in silico models.

Key Structural and Dynamic Properties: A Side-by-Side Comparison

The validation of a computational model hinges on its ability to reproduce experimentally measured properties. The following tables provide a comparative summary of quantitative data for key characteristics of DOPC bilayers.

Table 1: Area per Lipid (APL) of DOPC Bilayers

The area per lipid is a fundamental parameter that reflects the packing density of lipids in the bilayer. It is sensitive to temperature, hydration, and the presence of other molecules.

Experimental MethodArea per Lipid (Ų)ConditionsComputational Model (Force Field)Area per Lipid (Ų)Conditions
X-ray Scattering72.5[1][2]Fully hydrated, 303 KCHARMM3668.8[3]Zero membrane tension
X-ray Scattering67.4 ± 1.0[3]-GROMOS 43A1-S365.8 (tensionless NPT)[4]303 K
Neutron Scattering--GROMOS 43A1-S366.6 (best fit to neutron data)[4]303 K
---GROMOS (united-atom)59.2[5]66% RH, 296 K
---CHARMM2756.5 ± 0.27[5]66% RH, 296 K
Table 2: Bilayer Thickness of DOPC Bilayers

Bilayer thickness is another critical structural parameter, often defined as the distance between the phosphate groups of the two leaflets (DP-P) or the hydrophobic thickness.

Experimental MethodBilayer Thickness (Å)ConditionsComputational Model (Force Field)Bilayer Thickness (Å)Conditions
X-ray Scattering36.9 (DP-P)[1][2]Fully hydrated, 303 KCHARMM3638.5 (DP-P)[3]Zero membrane tension
X-ray Scattering45.7 ± 0.5[6][7]15 °CGROMOS (united-atom)49.7[5]66% RH, 296 K
SANS46.2 ± 1.5[6][7]25 °CCHARMM2750.4 ± 0.24[5]66% RH, 296 K
Quantitative DIC45.2 ± 0.3[6]----
Atomic Force Microscopy46 ± 2[8]Supported on mica---
X-ray Diffraction45.3[8]Fully hydrated---
Table 3: Deuterium Order Parameters (SCD) of DOPC Acyl Chains

Deuterium order parameters provide information about the conformational order of the lipid acyl chains. A higher SCD value indicates a more ordered, all-trans conformation of the C-D bond relative to the bilayer normal.

Carbon PositionExperimental SCDComputational Model (Force Field)Simulated SCD
sn-1 chainGenerally higher than sn-2[9]CHARMM36Generally reproduces experimental trends[10]
sn-2 chainShows a characteristic dip at the double bond (C9-C10)[11]GROMOS 43A1-S3Can show discrepancies around the double bond[4][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables.

Preparation of Small Unilamellar Vesicles (SUVs) for Scattering Studies (e.g., SAXS/SANS)

This protocol describes the preparation of SUVs by sonication, a common method for creating small, single-lamellar vesicles suitable for scattering experiments.

  • Lipid Film Preparation: A known amount of DOPC in chloroform is dried under a stream of nitrogen gas in a glass test tube to form a thin lipid film. The tube is then placed under high vacuum for at least 30 minutes to remove any residual solvent.[12]

  • Hydration: The dried lipid film is hydrated with a buffered solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of typically 0.5 mg/mL. The mixture is vortexed to resuspend the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).[12]

  • Sonication: The MLV suspension is sonicated in a bath sonicator for approximately 30 minutes, or until the suspension becomes clear.[12] This process breaks down the large MLVs into smaller, unilamellar vesicles.

  • Characterization: The size distribution of the resulting SUVs can be confirmed using techniques like dynamic light scattering (DLS) to ensure a uniform population.[12]

Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)

This protocol outlines the vesicle fusion method for forming a DOPC SLB on a mica substrate, a standard procedure for AFM imaging.

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) of DOPC are prepared as described above, typically at a concentration of 0.5 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[13]

  • Substrate Preparation: A fresh mica surface is prepared by cleaving the top layers with adhesive tape. The mica is then attached to a glass slide.[13]

  • Vesicle Fusion: Approximately 200 µL of the SUV solution is added to the freshly cleaved mica surface. The sample is incubated at a temperature above the lipid's transition temperature (for DOPC, room temperature is sufficient, but incubation at 60°C is also common) for about 1 hour to allow the vesicles to adsorb, rupture, and fuse into a continuous bilayer.[13]

  • Rinsing: After incubation, the surface is gently rinsed with buffer to remove any unfused vesicles.[13]

  • Imaging: The SLB is kept hydrated with buffer and is then ready for AFM imaging.

Validation Workflow

The process of validating a computational model of a DOPC bilayer involves a cyclical comparison between simulation output and experimental data. This workflow can be visualized as follows:

ValidationWorkflow cluster_exp Experimental Characterization cluster_sim Computational Modeling exp_data Experimental Data (Area per Lipid, Thickness, Order Parameters) validation Validation: Comparison of Experimental and Simulated Data exp_data->validation exp_protocol Experimental Protocols (Vesicle/SLB Preparation) exp_protocol->exp_data md_sim Molecular Dynamics Simulation (e.g., GROMOS, CHARMM) sim_results Simulation Results (Calculated Properties) md_sim->sim_results sim_params Simulation Parameters (Force Field, Temperature, Pressure) sim_params->md_sim sim_results->validation refinement Model Refinement validation->refinement Discrepancies model_validated model_validated validation->model_validated Model Validated? refinement->sim_params Parameter Adjustment model_validated->refinement No application Application in Research (e.g., Drug Interaction Studies) model_validated->application Yes

Validation workflow for DOPC bilayer models.

This diagram illustrates the iterative process where experimental data informs the validation of simulation results. Discrepancies between the two can lead to refinement of the computational model, ultimately resulting in a more accurate and predictive tool for membrane biophysics research.

References

The Impact of Unsaturation in Lecithin on its Physicochemical and Biological Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lecithin, a ubiquitous phospholipid, is a critical component in various biological and pharmaceutical applications, from drug delivery systems to nutritional supplements. Its functionality is intrinsically linked to its chemical structure, particularly the degree of unsaturation within its fatty acid chains. This guide provides a comprehensive comparison of how the saturation level of lecithin affects its key properties, supported by experimental data and detailed methodologies.

Influence on Membrane Fluidity and Phase Transition

The degree of unsaturation profoundly impacts the physical state and dynamics of lecithin-based membranes, such as liposomes. Unsaturated fatty acids introduce "kinks" in the hydrocarbon tails, disrupting the orderly packing of the lipid molecules. This leads to increased membrane fluidity and a lower gel-to-liquid crystalline phase transition temperature (Tm).

Conversely, saturated fatty acids allow for tighter packing, resulting in a more rigid, gel-like membrane structure at physiological temperatures. This difference in fluidity has significant implications for the stability and permeability of lipid bilayers.

Comparative Data: Phase Transition Temperatures of Lecithins
Lecithin TypeDegree of UnsaturationPredominant Fatty AcidsPhase Transition Temperature (Tm)
Dipalmitoylphosphatidylcholine (DPPC)SaturatedPalmitic Acid (16:0)~41°C[1]
Distearoylphosphatidylcholine (DSPC)SaturatedStearic Acid (18:0)~55°C
Dioleoylphosphatidylcholine (DOPC)MonounsaturatedOleic Acid (18:1)~ -17°C
Soy LecithinPolyunsaturatedLinoleic Acid (18:2), Oleic Acid (18:1), Palmitic Acid (16:0)Broad transition below 0°C[2]
Egg LecithinMixed Saturated and UnsaturatedPalmitic Acid (16:0), Oleic Acid (18:1), Linoleic Acid (18:2)Broad transition below 0°C

Note: The phase transition for natural lecithins like soy and egg is broad due to the heterogeneous mixture of fatty acids.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A known concentration of the lecithin sample is hydrated in a buffer solution to form liposomes.

  • Encapsulation: The liposome dispersion is sealed in an aluminum DSC pan. A reference pan containing only the buffer is also prepared.

  • Heating and Cooling Cycle: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5°C/min) over a defined temperature range.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference.

  • Analysis: The phase transition temperature (Tm) is identified as the peak of the endothermic transition on the thermogram. The enthalpy of the transition (ΔH) can also be calculated from the peak area.[1][3]

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Hydrate Lecithin in Buffer prep2 Form Liposomes prep1->prep2 dsc1 Seal Sample and Reference in Pans prep2->dsc1 dsc2 Controlled Heating/Cooling Cycle dsc1->dsc2 dsc3 Measure Differential Heat Flow dsc2->dsc3 analysis1 Generate Thermogram dsc3->analysis1 analysis2 Identify Tm and ΔH analysis1->analysis2 experimental_workflow_peroxidation cluster_pv Peroxide Value (PV) cluster_tbars TBARS Assay pv1 Lipid Extraction pv2 Add Ferrous Chloride & Thiocyanate pv1->pv2 pv3 Measure Absorbance of Red Complex pv2->pv3 tbars1 Heat Sample with TBA tbars2 Formation of Pink Adduct tbars1->tbars2 tbars3 Measure Absorbance/Fluorescence tbars2->tbars3 start Lecithin Sample start->pv1 start->tbars1 logical_relationship cluster_properties Physicochemical Properties cluster_implications Functional Implications unsaturation Degree of Unsaturation in Lecithin fluidity Membrane Fluidity unsaturation->fluidity Increases permeability Membrane Permeability unsaturation->permeability Increases tm Phase Transition Temp. (Tm) unsaturation->tm Decreases stability Oxidative Stability unsaturation->stability Decreases drug_release Drug Release Rate fluidity->drug_release bioavailability Bioavailability fluidity->bioavailability permeability->drug_release shelf_life Product Shelf-Life stability->shelf_life signaling_pathway cluster_eicosanoids Eicosanoid Synthesis lecithin Lecithin in Cell Membrane (High PUFA Content) pla2 Phospholipase A2 (PLA2) lecithin->pla2 stimulus External Stimulus (e.g., Inflammation, Neurotransmitter) stimulus->pla2 pufas Release of PUFAs (e.g., Arachidonic Acid, EPA, DHA) pla2->pufas cox COX Enzymes pufas->cox lox LOX Enzymes pufas->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cellular_response Cellular Responses (Inflammation, Immune Modulation, Neuronal Activity) prostaglandins->cellular_response leukotrienes->cellular_response

References

Safety Operating Guide

Proper Disposal of Dioleoyl Lecithin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Dioleoyl lecithin must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While generally not classified as a hazardous substance, appropriate disposal methods are crucial to prevent contamination and comply with regulations.[1][2] This guide provides essential information on the safe and logistical aspects of this compound disposal.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles, protective gloves, and suitable clothing to prevent skin and eye contact.[3] In case of spills, the material should be absorbed with an inert substance like dry sand or earth and collected into a suitable container for disposal. Avoid creating dust if handling a powdered form of lecithin.[3]

Quantitative Data on Disposal

No specific quantitative limits for the disposal of this compound are provided in the safety data sheets. The primary directive is to handle and dispose of the chemical in accordance with good industrial hygiene and safety practices and to follow all local, state, and federal regulations.[3]

ParameterGuidelineSource
Waste Classification Generally non-hazardous, but consult local regulations for specific classifications.[1][2][3]
Disposal Containers Use suitable, labeled containers for waste collection.[3]
Environmental Release Do not release into the environment, including drains, surface water, or soil.[1][3][4]
Spill Residue Absorb with inert material (e.g., sand, earth) and place in a designated disposal container.
Empty Containers Non-refillable containers may be offered for recycling if empty. Otherwise, dispose of as regular waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound for Disposal cluster_1 Assessment cluster_2 Disposal Path start Identify this compound Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated non_hazardous Treat as non-hazardous waste. Follow institutional guidelines. is_contaminated->non_hazardous No hazardous Treat as hazardous waste. Follow specific protocols for the contaminant. is_contaminated->hazardous Yes consult Consult local, state, and federal regulations. non_hazardous->consult hazardous->consult dispose Dispose of in a suitable, labeled container. consult->dispose

Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

  • Segregation : Ensure that waste this compound is not mixed with other hazardous chemicals. If it is, the entire mixture must be treated as hazardous waste according to the most hazardous component.

  • Containment : Place the this compound waste into a clearly labeled, sealed container.

  • Consult Regulations : Always consult your institution's specific disposal guidelines as well as local, state, and federal regulations to ensure compliance.[4]

  • Waste Pickup : Arrange for the pickup of the waste by a certified waste management provider. Do not attempt to dispose of the chemical waste in standard trash or down the drain.[1][4]

  • Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your institution's protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.